Cyproterone acetate (Standard)
Description
BenchChem offers high-quality Cyproterone acetate (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyproterone acetate (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.6.0.02,8.03,5.012,16]heptadeca-7,9-dienyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO4/c1-11(25)23(28-12(2)26)6-5-15-13-8-19(24)17-9-20(27)14-7-16(14)22(17,4)18(13)10-21(15,23)3/h8-9,13-16,18H,5-7,10H2,1-4H3/t13-,14+,15-,16-,18-,21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIVBXRTZPPALG-WHVTUKPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Cyproterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of the Cyproterone (B1669671) Acetate (B1210297) (CPA) standard. It includes tabulated quantitative data, detailed experimental methodologies, and visual representations of its biological signaling pathway and a typical analytical workflow.
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal compound renowned for its potent antiandrogenic and progestational activities.[1][2][3] It is a derivative of 17α-hydroxyprogesterone and is structurally classified as a 20-oxo steroid, a 3-oxo-Δ⁴ steroid, and a chlorinated steroid.[1] CPA functions primarily as a competitive antagonist of the androgen receptor (AR), making it effective in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism.[1][2][4] Additionally, its progestogenic properties exert a negative feedback mechanism on the hypothalamo-pituitary axis, suppressing the secretion of luteinizing hormone (LH) and consequently reducing testicular testosterone (B1683101) production.[1][5]
Physicochemical and Pharmacokinetic Properties
The fundamental properties of the Cyproterone Acetate standard are summarized in the tables below, providing a consolidated view of its chemical identity, physical characteristics, and key pharmacokinetic parameters.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | [(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.0²,⁸.0³,⁵.0¹²,¹⁶]octadeca-7,9-dienyl] acetate | [1][6] |
| CAS Number | 427-51-0 | [1][6][7] |
| Molecular Formula | C₂₄H₂₉ClO₄ | [1][3][6][7] |
| Molecular Weight | 416.94 g/mol | [1][3][6][7] |
| Appearance | White to off-white, odorless, crystalline powder/solid. | [5][6][8][9] |
| Purity | ≥98% | [7][10] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Melting Point | 200-215 °C (Range from various sources) | [1][6][9][11][12] |
| UV/Vis λmax | 280 - 281 nm in Methanol (B129727) | [1][10][13] |
| Optical Rotation | +152° to +157° at 20 °C | [1] |
| Density | ~1.27 g/cm³ | [11] |
| Refractive Index | ~1.582 | [11] |
| Infrared Spectrum | Conforms to standard | [6] |
Table 3: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Practically insoluble. | [5][8][9][13][14] |
| Solubility Profile | Very soluble in dichloromethane (B109758) and chloroform; freely soluble in acetone; soluble in methanol and ethanol; sparingly soluble in anhydrous ethanol. | [1][5][8][9][10][13] |
| LogP (Octanol/Water) | 3.6 - 3.96 | [1][2][3] |
| pKa (Strongest Acidic) | 17.83 | [2] |
| pKa (Strongest Basic) | -5.6 | [2] |
Table 4: Pharmacokinetic Parameters
| Property | Value | Source(s) |
| Bioavailability | Almost complete (88-100%) following oral administration. | [1][4] |
| Protein Binding | ~96%, almost exclusively to plasma albumin. | [1][4] |
| Metabolism | Primarily hepatic, via CYP3A4 enzyme, to its active metabolite 15β-hydroxycyproterone acetate. | [1][4] |
| Elimination Half-life | 1.6 - 4.3 days (Oral) | [1][4] |
| Excretion | Approximately 33% via urine and 60% via feces. | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and quality control of Cyproterone Acetate.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is widely used for the quantification of Cyproterone Acetate in pharmaceutical formulations.[15][16][17]
-
Objective: To determine the purity and concentration of Cyproterone Acetate.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A reversed-phase C18 column (e.g., μBondapak C18, 10-μm, 300 × 3.9 mm) is typically used.[16]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water, commonly in a 60:40 ratio.[16][17] The mobile phase should be filtered through a 0.45-μm filter and degassed prior to use.[16]
-
Flow Rate: A typical flow rate is 1.5 mL/min.[16]
-
Detection: UV detection at a wavelength of 214 nm, 254 nm, or 281 nm.[16][17][18]
-
Standard Preparation: A standard solution of Cyproterone Acetate is prepared in the mobile phase at a known concentration (e.g., 100 μg/mL).[16]
-
Sample Preparation: For tablet analysis, a powdered tablet equivalent to a known amount of CPA is dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.
-
Quantification: The peak area of the sample is compared to the peak area of the external standard for quantification.[16]
3.2. UV-Vis Spectrophotometry for Identification
This technique is used for qualitative identification and can be employed for quantification.
-
Objective: To confirm the identity of Cyproterone Acetate based on its UV absorption profile.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
3.3. Solubility Determination
The solubility of CPA in various solvents has been systematically determined.[19] A common method is the isothermal shake-flask method.
-
Objective: To determine the saturation solubility of Cyproterone Acetate in a specific solvent at a given temperature.
-
Procedure:
-
An excess amount of solid Cyproterone Acetate is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated (e.g., in a constant temperature shaker bath) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, the suspension is allowed to settle.
-
An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm syringe filter) to remove any undissolved solid.
-
The concentration of Cyproterone Acetate in the filtrate is then determined using a validated analytical method, such as HPLC or UV spectrophotometry.
-
Mandatory Visualizations
4.1. Signaling Pathway of Cyproterone Acetate
CPA exerts its therapeutic effects through a dual mechanism of action, which involves direct androgen receptor blockade and indirect reduction of androgen synthesis.
Caption: Mechanism of action for Cyproterone Acetate.
4.2. Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quality control analysis of Cyproterone Acetate tablets using HPLC.
Caption: HPLC analysis workflow for Cyproterone Acetate.
References
- 1. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cyproterone acetate [drugcentral.org]
- 4. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 5. e-lactancia.org [e-lactancia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [guidechem.com]
- 9. aapharma.ca [aapharma.ca]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cyproterone Acetate CAS 427-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. Cyproterone Acetate | 427-51-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Cyproterone Acetate in Prostate Cancer Cells: An In-depth Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the multifaceted mechanism of action of Cyproterone (B1669671) Acetate (B1210297) (CPA) in the context of prostate cancer. CPA, a synthetic steroidal derivative of 17-hydroxyprogesterone, has historically been a cornerstone in the hormonal therapy of advanced prostate cancer. Its therapeutic efficacy stems from a combination of antiandrogenic, progestogenic, and weak glucocorticoid activities, which collectively disrupt the signaling pathways crucial for prostate cancer cell proliferation and survival. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key signaling cascades involved.
Core Mechanisms of Action
Cyproterone Acetate exerts its effects on prostate cancer cells through three primary mechanisms:
-
Androgen Receptor (AR) Antagonism: CPA competitively inhibits the binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the androgen receptor.[1] This blockade prevents the conformational changes in the AR necessary for its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on target genes.[2][3] The ultimate effect is the downregulation of androgen-dependent genes that drive cell growth and proliferation, such as prostate-specific antigen (PSA).
-
Progestogenic Activity and Negative Feedback: CPA possesses potent progestogenic properties.[4][5] This activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis.[4] Specifically, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6] The reduction in LH levels, in turn, decreases the testicular synthesis of testosterone, leading to a significant drop in circulating androgen levels and achieving a state of medical castration.[6][7]
-
Direct Cytotoxic and Pro-Apoptotic Effects: Beyond its hormonal actions, emerging evidence suggests that CPA can directly induce cytotoxicity and apoptosis in cancer cells.[8] A notable mechanism is the enhancement of TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in androgen-independent prostate cancer cells.[9][10] CPA achieves this by upregulating the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and binding characteristics of Cyproterone Acetate.
Table 1: Receptor Binding and Activity of Cyproterone Acetate
| Parameter | Value | Cell/System | Reference |
| AR Antagonist IC50 | 7.1 nM | - | [11] |
| AR Agonist EC50 (at high concentrations) | 4.0 µM | - | [11] |
| AR Binding Affinity (KD) | 11.6 nM | Rat Prostate Cytosol | [7] |
Table 2: In Vitro Cytotoxicity of Cyproterone Acetate
| Cell Line | IC50 | Incubation Time | Reference |
| Tera-1 (Testicular Cancer) | 0.221 mg/mL | 24 hours | [5][12] |
| RAW 264.7 (Macrophage) | 0.421 mg/mL | 24 hours | [5][12] |
| WRL-68 (Normal Hepatic) | 23.49 mg/mL | 24 hours | [5][12] |
Table 3: Effect of Cyproterone Acetate on Hormone Levels in Men
| CPA Dosage | Route | Parameter | Percent Reduction | Reference |
| 100 mg/day | Oral | Testosterone | ~80% | [13] |
| 300 mg/week | Intramuscular | Testosterone | ~75% | [13] |
| 10 mg/day | Oral | Testosterone | ~70% | [13] |
| 5 mg/day | Oral | Testosterone | ~52% | [13] |
| 10 or 20 mg/day | Oral | Androgens | ~60% | [13] |
| 100-300 mg/day (with low-dose estrogen) | Oral | Testosterone | ~95% | [13] |
| 100-300 mg/day (CPA only) | Oral | Testosterone | ~61% | [13] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Cyproterone Acetate.
Androgen Receptor Signaling Pathway and CPA Inhibition
Caption: CPA competitively inhibits androgen binding to the AR, preventing its activation.
Hypothalamic-Pituitary-Gonadal Axis and CPA's Progestogenic Effect
Caption: CPA's progestogenic activity suppresses gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH)/follicle-stimulating hormone (FSH) release.
CPA Enhancement of TRAIL-Induced Apoptosis
Caption: CPA upregulates DR5 expression, sensitizing cancer cells to TRAIL-induced apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Cyproterone Acetate.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of Cyproterone Acetate for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)
-
Unlabeled Cyproterone Acetate
-
Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
Protocol:
-
Preparation of Cytosol: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol.
-
Competition Reaction: In microcentrifuge tubes, add a fixed concentration of radiolabeled androgen and varying concentrations of unlabeled Cyproterone Acetate to a fixed amount of cytosol protein. Include control tubes with only radiolabeled androgen (total binding) and tubes with a large excess of unlabeled androgen (non-specific binding).
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CPA concentration. Determine the IC50 value (the concentration of CPA that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of Cyproterone Acetate on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Cell culture medium and supplements
-
Cyproterone Acetate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Cyproterone Acetate. Include untreated control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the CPA concentration to determine the IC50 value.
Western Blot Analysis for DR5 Expression
Objective: To determine the effect of Cyproterone Acetate on the protein expression of Death Receptor 5 (DR5).
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
Cyproterone Acetate
-
Lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DR5
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with CPA for the desired time and concentration. Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-DR5 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in DR5 protein expression.
Experimental Workflow for Assessing Anti-Androgenic Activity
Caption: A typical workflow to evaluate the anti-androgenic effect of CPA on PSA expression.
Conclusion
Cyproterone Acetate employs a multi-pronged approach to inhibit the growth of prostate cancer cells. Its primary mechanisms of androgen receptor antagonism and suppression of testosterone synthesis have been well-established. Furthermore, its ability to induce apoptosis, particularly through the sensitization of cancer cells to TRAIL, highlights a more complex and direct anti-neoplastic activity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon the understanding of this important therapeutic agent. While newer antiandrogens have emerged, the study of CPA's mechanisms continues to provide valuable insights into the hormonal dependencies of prostate cancer and potential avenues for novel therapeutic strategies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Cyproterone acetate, testosterone, LH, FSH, and prolactin levels in plasma after intramuscular application of cyproterone acetate in patients with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and apoptotic effects of cyproterone acetate against cancer cells and normal cells | Journal of Biotechnology Research Center [jobrc.org]
- 9. Cyproterone acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Small Molecules against Prostate Cancer by Enhancing Function of Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Template:Testosterone levels with cyproterone acetate - Wikipedia [en.wikipedia.org]
The In Vivo Odyssey of Cyproterone Acetate: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and metabolism of Cyproterone (B1669671) acetate (B1210297) (CPA), a synthetic steroidal antiandrogen and progestin. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of CPA's disposition in the body.
Introduction
Cyproterone acetate is a potent hormonal agent utilized in the management of various androgen-dependent conditions, including prostate cancer, hirsutism, and severe acne. Its therapeutic efficacy and safety profile are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. A thorough understanding of these pharmacokinetic processes is paramount for dose optimization, prediction of drug-drug interactions, and the development of novel therapeutic strategies. This guide synthesizes the current knowledge on the in vivo behavior of CPA, presenting it in a structured and accessible format for the scientific community.
Pharmacokinetic Profile of Cyproterone Acetate
The journey of Cyproterone acetate through the body is characterized by efficient absorption, extensive distribution, and a multi-day elimination half-life. The following tables summarize the key quantitative pharmacokinetic parameters of CPA administered orally and intramuscularly.
Table 1: Pharmacokinetic Parameters of Oral Cyproterone Acetate
| Parameter | Value | Reference(s) |
| Bioavailability | 68 - 100% (essentially complete) | [1][2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1.6 - 4 hours | [1][3][5][6] |
| Peak Plasma Concentration (Cmax) after 2 mg dose | 7.2 - 15.2 ng/mL | [1] |
| Peak Plasma Concentration (Cmax) after 50 mg dose | ~290 mcg/L (700 nmol/L) | [3][5] |
| Plasma Protein Binding | ~93% (exclusively to albumin) | [1][2] |
| Apparent Volume of Distribution (Vd) | 986 ± 437 L | [7] |
| Elimination Half-Life (t½) | 1.6 - 4.3 days (38 - 103 hours) | [1][2][3][4] |
| Total Body Clearance | 3.6 ± 0.9 mL/min/kg | [7] |
Table 2: Pharmacokinetic Parameters of Intramuscular Cyproterone Acetate
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 days | [1] |
| Peak Plasma Concentration (Cmax) after 300 mg dose | 191 ng/mL | [1] |
| Elimination Half-Life (t½) | 3 - 4.3 days | [1][2] |
Metabolism of Cyproterone Acetate
Cyproterone acetate undergoes extensive hepatic metabolism, primarily through oxidation reactions mediated by the cytochrome P450 enzyme system.
Primary Metabolic Pathway
The principal metabolic pathway of CPA is hydroxylation at the 15β position, a reaction catalyzed almost exclusively by the CYP3A4 isoenzyme.[1][8][9][10][11] This process yields the major and pharmacologically active metabolite, 15β-hydroxycyproterone acetate (15β-OH-CPA) .[1][2][3][5][9][10] This metabolite retains antiandrogenic activity comparable to the parent compound but possesses significantly reduced progestogenic effects.[1] Minor metabolic routes include deacetylation to cyproterone and the formation of conjugated metabolites (glucuronides) which are then excreted.[1][5][6]
Metabolic Pathway Diagram
Excretion
Cyproterone acetate and its metabolites are eliminated from the body through both renal and fecal routes. The majority of the administered dose, approximately 60-70%, is excreted in the feces, primarily as metabolites.[1][3][9] The remaining 30-33% is excreted in the urine, also predominantly in the form of metabolites.[1][3][9]
Experimental Protocols
This section outlines a representative methodology for an in vivo pharmacokinetic study of Cyproterone acetate in humans, synthesized from various published studies.
Study Design
A typical study to evaluate the pharmacokinetics of oral CPA would involve a single-dose, open-label design in a cohort of healthy adult male or female volunteers.[7][12][13] Following an overnight fast, subjects would receive a single oral dose of Cyproterone acetate (e.g., 50 mg or 100 mg).[3]
Sample Collection
Serial blood samples would be collected into heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule might be: pre-dose (0 hours), and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose. Plasma would be separated by centrifugation and stored at -20°C or lower until analysis. For excretion studies, urine and feces would be collected quantitatively for a period of up to 10 days post-dose.[10]
Analytical Methodology: HPLC-MS/MS
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the current standard for the quantification of CPA and its major metabolite, 15β-OH-CPA, in plasma.
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction (e.g., with a mixture of hexane (B92381) and ethyl acetate) or solid-phase extraction to isolate the analytes and remove interfering substances. An internal standard (e.g., a structurally similar compound not present in the sample) is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used to separate CPA, 15β-OH-CPA, and the internal standard.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.
Experimental Workflow Diagram
Drug-Drug Interactions
Given that Cyproterone acetate is a substrate of CYP3A4, its metabolism and plasma concentrations can be significantly altered by co-administration with drugs that induce or inhibit this enzyme.[3][5][8]
-
CYP3A4 Inducers: Co-administration with potent CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin, St. John's Wort) can accelerate the metabolism of CPA, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.[3][5][8]
-
CYP3A4 Inhibitors: Conversely, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir, clarithromycin) can decrease the metabolism of CPA, resulting in elevated plasma concentrations and an increased risk of adverse effects.[3][5][8]
Conclusion
This technical guide has provided a detailed examination of the in vivo pharmacokinetics and metabolism of Cyproterone acetate. The data and methodologies presented herein are intended to support the ongoing research and development efforts within the scientific community. A comprehensive understanding of CPA's ADME profile is crucial for its safe and effective clinical use, as well as for the future development of related hormonal therapies. The provided diagrams and structured data tables offer a quick and accessible reference for key information regarding the disposition of this important therapeutic agent.
References
- 1. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. aapharma.ca [aapharma.ca]
- 7. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. Radioimmunological determination of cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Pharmacokinetics of cyproterone acetate in normal subjects after i.m. and oral application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 12. Bioavailability and pharmacokinetics of cyproterone acetate after oral administration of 2.0 mg cyproterone acetate in combination with 50 micrograms ethinyloestradiol to 6 young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of cyproterone acetate and ethinylestradiol in 15 women who received a combination oral contraceptive during three treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cyproterone Acetate: A Technical Guide
Introduction
Cyproterone (B1669671) acetate (B1210297) (CPA) is a potent synthetic steroidal antiandrogen and progestin that has been a cornerstone in the treatment of various androgen-dependent conditions for decades. This technical guide provides an in-depth overview of the discovery, development, and chemical synthesis of cyproterone acetate, tailored for researchers, scientists, and drug development professionals. It delves into the historical context of its discovery, detailed synthesis pathways with experimental protocols, quantitative pharmacological data, and the molecular mechanisms of its action.
Discovery and Historical Development
The journey of cyproterone acetate began in the laboratories of the German pharmaceutical company Schering AG (now part of Bayer). Initially synthesized in 1961, it was developed as a progestin. The antiandrogenic properties of this new compound were a serendipitous discovery made in 1965. This dual activity positioned cyproterone acetate as a unique therapeutic agent.
It was first introduced to the market in 1973 under the brand name Androcur for the treatment of androgen-dependent conditions. A few years later, in 1978, a lower-dose formulation in combination with ethinylestradiol was marketed as Diane, an oral contraceptive with antiandrogenic benefits for conditions like acne and hirsutism.[1] Cyproterone acetate was the first antiandrogen to be introduced for medical use, marking a significant milestone in the management of hyperandrogenicity and prostate cancer.[2]
Chemical Synthesis Pathways
The chemical synthesis of cyproterone acetate has evolved since its initial discovery. The classical synthesis route starts from 17α-hydroxyprogesterone acetate. More recent advancements have focused on developing more efficient and environmentally friendly methods, such as flow chemistry approaches.
Classical Synthesis from 17α-Hydroxyprogesterone Acetate
A common synthetic route to cyproterone acetate begins with 17α-hydroxyprogesterone acetate.[3][4] The key steps involve the introduction of a double bond at the C6-C7 position, followed by the formation of the 1α,2α-methylene (cyclopropane) ring and chlorination at the C6 position.
Experimental Protocol:
A generalized protocol based on established chemical transformations is as follows:
-
Dehydrogenation of 17α-Hydroxyprogesterone Acetate: 17α-hydroxyprogesterone acetate (1) is dehydrogenated using a suitable agent like chloranil (B122849) to introduce a double bond at the C6 position, yielding 6-dehydro-17α-hydroxyprogesterone acetate (2).[3]
-
Further Dehydrogenation: Subsequent dehydrogenation, for instance with selenium dioxide, introduces a double bond at the C1 position, leading to the formation of 1,6-dehydro-17α-hydroxyprogesterone acetate (3).[3]
-
Cyclopropanation: The 1α,2α-methylene group is introduced via a reaction with a methylene-donating reagent. A common method involves the reaction with diazomethane (B1218177) to form a pyrazoline intermediate (4), which upon treatment with a weak acid like perchloric acid, eliminates nitrogen to form the cyclopropane (B1198618) ring, yielding 6-deschloro cyproterone acetate (5).[3]
-
Epoxidation and Chlorination: The C6-C7 double bond is first epoxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide (6) is then opened with hydrochloric acid to introduce a chlorine atom at the C6 position and a hydroxyl group at C7. Subsequent dehydration yields cyproterone acetate (8).[3]
A visual representation of this synthesis pathway is provided below.
Caption: Classical multi-step synthesis of cyproterone acetate.
Modern Flow Chemistry Synthesis
More recently, a 10-step continuous-flow asymmetric synthesis of cyproterone acetate has been developed, offering advantages in terms of efficiency and safety.[5][6][7] This chemo-biocatalytic approach starts from the commercially available 4-androstene-3,17-dione.[5][6][7]
Experimental Workflow:
This advanced synthesis involves a telescoped flow linear sequence combining chemical and enzymatic transformations without the need for intermediate purification.[7]
Caption: Key stages in the flow chemistry synthesis of cyproterone acetate.
Pharmacological Profile: Quantitative Data
Cyproterone acetate's biological activity is characterized by its interaction with several steroid hormone receptors. The following table summarizes key quantitative data on its binding affinities and potency.
| Parameter | Receptor | Value | Species/System | Reference |
| IC50 | Androgen Receptor | 7.1 nM | Co-transfected CV-1 cells | [1] |
| IC50 | Androgen Receptor | 24 nM | Rat prostate cytosol | [8] |
| Kd | Androgen Receptor | 11.6 nM | Rat prostate cytosol | [2] |
| EC50 | Androgen Receptor (agonist) | 4.0 µM | Co-transfected CV-1 cells | [1] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; EC50: Half-maximal effective concentration.
Mechanism of Action: Signaling Pathway
Cyproterone acetate exerts its antiandrogenic effects through a multi-faceted mechanism of action.[9] Primarily, it acts as a competitive antagonist of the androgen receptor (AR).[8] It also possesses progestogenic activity, which leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, thereby reducing the secretion of luteinizing hormone (LH) and subsequently decreasing testosterone (B1683101) production.[9][10]
The following diagram illustrates the interference of cyproterone acetate with the androgen signaling pathway.
Caption: Mechanism of action of cyproterone acetate on androgen signaling.
Conclusion
The discovery and development of cyproterone acetate represent a significant advancement in endocrine therapy. From its serendipitous discovery as an antiandrogen to the development of sophisticated synthesis methods, CPA has had a lasting impact on the treatment of a range of androgen-dependent disorders. Its dual mechanism of direct androgen receptor blockade and suppression of androgen production underscores its therapeutic efficacy. Ongoing research into novel synthesis pathways, such as flow chemistry, promises to further enhance the production and accessibility of this important medication. This guide provides a comprehensive technical foundation for professionals in the field to understand the core scientific principles behind cyproterone acetate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 4. Hydroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 10. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of Cyproterone acetate in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Cyproterone (B1669671) Acetate (B1210297) (CPA), a synthetic steroidal antiandrogen and progestin. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, delivery, and bioavailability. This document compiles quantitative solubility data from various sources, details experimental protocols for solubility determination, and presents a visualization of a relevant experimental workflow.
Core Data Presentation: Quantitative Solubility of Cyproterone Acetate
The solubility of Cyproterone Acetate has been determined in a range of organic solvents and aqueous systems. The following tables summarize the available quantitative data, providing a clear comparison of its solubility characteristics.
Table 1: Solubility of Cyproterone Acetate in Various Solvents
| Solvent | Solubility Category | Quantitative Solubility | Reference |
| Dichloromethane | Very soluble | - | [1][2][][4][5] |
| Chloroform | Very soluble | - | [6][7] |
| Acetone | Very soluble / Freely soluble | - | [1][2][][7] |
| Dimethylformamide (DMF) | Soluble | ~30 mg/mL | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | ~30 mg/mL to 83 mg/mL | [8][9][10][11] |
| Methanol | Soluble | - | [1][2][][5][7] |
| Ethanol | Sparingly soluble / Soluble | ~10 mg/mL to ≥20.55 mg/mL | [1][2][8][9] |
| Water | Practically insoluble / Insoluble | 0.00152 mg/mL (predicted) | [2][6][7][12] |
| DMSO:PBS (pH 7.2) (1:3) | Sparingly soluble | ~0.25 mg/mL | [8] |
Table 2: Molar Solubility of Cyproterone Acetate in Pure Solvents at Various Temperatures[13][14]
| Solvent | 273.15 K (x10³) | 283.15 K (x10³) | 293.15 K (x10³) | 303.15 K (x10³) | 313.15 K (x10³) | 318.15 K (x10³) |
| Xylene | 21.89 | 24.31 | 27.01 | 30.01 | 33.34 | 35.15 |
| Methyl tert-butyl ether | 16.51 | 18.52 | 20.78 | 23.31 | 26.15 | 27.70 |
| Ethyl acetate | 13.56 | 15.41 | 17.47 | 19.77 | 22.33 | 23.77 |
| 1-Butanol | 10.11 | 11.69 | 13.48 | 15.51 | 17.80 | 19.06 |
| Tetrahydrofuran | 9.99 | 11.53 | 13.26 | 15.22 | 17.43 | 18.64 |
| Trichloromethane | 9.87 | 11.36 | 13.04 | 14.94 | 17.08 | 18.28 |
| Dimethylformamide | 8.86 | 10.32 | 11.96 | 13.80 | 15.89 | 17.04 |
| Isopropanol | 8.43 | 9.88 | 11.52 | 13.38 | 15.49 | 16.67 |
| Acetone | 8.32 | 9.77 | 11.41 | 13.26 | 15.35 | 16.52 |
| 1-Propanol | 7.55 | 8.91 | 10.46 | 12.23 | 14.24 | 15.35 |
| Ethanol | 6.89 | 8.19 | 9.68 | 11.39 | 13.34 | 14.42 |
| Acetonitrile | 6.13 | 7.32 | 8.69 | 10.27 | 12.08 | 13.09 |
| Methanol | 4.98 | 6.01 | 7.19 | 8.56 | 10.15 | 11.03 |
| Water | 0.0019 | 0.0023 | 0.0028 | 0.0034 | 0.0041 | 0.0045 |
Experimental Protocols
A common and reliable method for determining the solubility of crystalline compounds like Cyproterone Acetate is the isothermal shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions:
-
An excess amount of Cyproterone Acetate is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature to facilitate the dissolution process and allow the system to reach equilibrium. The temperature should be controlled precisely, for instance, at 298.15 K (25 °C).
-
The time required to reach equilibrium should be predetermined through preliminary experiments, but typically ranges from 24 to 72 hours.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, the suspension is allowed to stand undisturbed for a sufficient period to allow the undissolved solid to settle.
-
An aliquot of the supernatant is carefully withdrawn using a pre-heated or solvent-saturated syringe to avoid precipitation.
-
The collected sample is immediately filtered through a suitable membrane filter (e.g., a 0.45 µm PTFE or nylon filter) to remove any undissolved particles.
-
-
Quantitative Analysis by HPLC:
-
The clear filtrate is then appropriately diluted with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
The diluted sample is injected into a reverse-phase HPLC system. A typical setup might include a C18 column.[15]
-
The concentration of Cyproterone Acetate in the sample is determined by comparing the peak area of the analyte with a standard calibration curve prepared from known concentrations of Cyproterone Acetate.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor, and is typically expressed in mg/mL or as a mole fraction.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the solubility of Cyproterone Acetate using the shake-flask and HPLC method.
Caption: Workflow for the experimental determination of Cyproterone Acetate solubility.
References
- 1. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 4. atiner.gr [atiner.gr]
- 5. Cyproterone Acetate - LKT Labs [lktlabs.com]
- 6. Page loading... [guidechem.com]
- 7. aapharma.ca [aapharma.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolites of Cyproterone (B1669671) acetate (B1210297) (CPA) in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies. This document delves into the metabolic pathways, quantitative analysis, and experimental protocols related to CPA and its metabolites.
Introduction
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. Understanding its metabolism is crucial for optimizing therapeutic efficacy and ensuring patient safety. The biotransformation of CPA primarily occurs in the liver, leading to the formation of metabolites that are subsequently found in systemic circulation. This guide focuses on the identification and quantification of these metabolites in human plasma.
Metabolic Pathway of Cyproterone Acetate
The primary metabolic pathway of Cyproterone acetate in humans involves hydroxylation, which is a phase I metabolic reaction. This process is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2] The major metabolic step is the introduction of a hydroxyl group at the 15β position of the steroid nucleus, resulting in the formation of 15β-hydroxycyproterone acetate (15β-OH-CPA).[1][2][3] This is the main and pharmacologically active metabolite of CPA. Minor metabolic pathways include the hydrolysis of the acetate group to form cyproterone and acetic acid.[2]
The metabolic conversion of CPA to its primary active metabolite is a critical determinant of its overall pharmacological profile. The concentration of 15β-OH-CPA in plasma is notably higher than that of the parent drug, typically circulating at approximately twice the concentration of CPA.[1][2]
Caption: Metabolic pathway of Cyproterone Acetate.
Quantitative Analysis of Primary Metabolites in Human Plasma
The quantification of CPA and its primary metabolite, 15β-OH-CPA, in human plasma is essential for pharmacokinetic and pharmacodynamic assessments. The following table summarizes key quantitative pharmacokinetic parameters for CPA and 15β-OH-CPA following oral administration of CPA.
| Parameter | Cyproterone Acetate (CPA) | 15β-hydroxycyproterone acetate (15β-OH-CPA) | Reference |
| Peak Plasma Concentration (Cmax) | 7.2 - 15.2 ng/mL (after a single 2 mg oral dose) | Circulates at ~2x the concentration of CPA | [2] |
| Time to Peak Concentration (Tmax) | 1.6 - 3.7 hours (after a single 2 mg oral dose) | Not explicitly stated | [2] |
| Elimination Half-Life (t1/2) | 1.6 - 4.3 days (oral administration) | 2.6 days (with oral CPA administration) | [2] |
| Plasma Concentration Ratio (Metabolite/Parent) | - | ~2 | [1][2] |
Note: The values presented are approximate and can vary based on dosage, formulation, and individual patient characteristics.
Experimental Protocols
The simultaneous determination of Cyproterone acetate and its metabolites in human plasma is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a common method for extracting CPA and its metabolites from a plasma matrix.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Add a known amount of the Internal Standard solution to each plasma sample, standard, and quality control sample.
-
Vortex mix for 30 seconds.
-
Add 3 mL of MTBE to the tube.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex mix for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines typical instrumental conditions for the analysis of CPA and 15β-OH-CPA.
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CPA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument).
-
15β-OH-CPA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument).
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Caption: Workflow for metabolite quantification.
Conclusion
The primary metabolite of Cyproterone acetate in human plasma is 15β-hydroxycyproterone acetate, formed via CYP3A4-mediated hydroxylation. This active metabolite circulates at concentrations higher than the parent drug and contributes significantly to the overall pharmacological effect. The accurate quantification of both CPA and 15β-OH-CPA is achievable through robust analytical methods like LC-MS/MS, following meticulous sample preparation. This technical guide provides a foundational understanding for researchers and professionals working with this compound, facilitating further investigation into its clinical pharmacology.
References
Methodological & Application
Application Note and Protocol: Preparation of Cyproterone Acetate Standard Solution for High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyproterone (B1669671) acetate (B1210297) (CPA) is a synthetic steroidal antiandrogen and progestin used in the treatment of various conditions, including prostate cancer, acne, and hirsutism.[1] Accurate quantification of CPA in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, requiring the preparation of precise and accurate standard solutions. This document provides a detailed protocol for the preparation of Cyproterone acetate standard solutions for HPLC analysis.
Physicochemical Properties of Cyproterone Acetate
A thorough understanding of the physicochemical properties of Cyproterone acetate is essential for the successful preparation of standard solutions.
| Property | Value | References |
| Molecular Formula | C24H29ClO4 | [2][3][4] |
| Molecular Weight | 416.9 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 200-201°C | [3][4] |
| UV/Vis λmax | 280 nm, 281 nm (in Methanol) | [2][4] |
| Solubility | ||
| Water | Practically insoluble | [1][4] |
| Dichloromethane | Very soluble | [3][] |
| Acetone | Very soluble | [3][] |
| Methanol (B129727) (MeOH) | Soluble | [3][4][] |
| Acetonitrile (B52724) (MeCN) | Soluble | |
| Ethanol (EtOH) | Sparingly soluble | [3][] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [2] |
| Storage | ||
| Solid Form | -20°C, protected from light | [2][4] |
| Stock Solution (in organic solvent) | 2-8°C or -20°C, protected from light | [] |
| Aqueous Solution | Not recommended for storage more than one day | [2] |
Experimental Protocol
This protocol outlines the steps for preparing a primary stock solution and subsequent working standard solutions of Cyproterone acetate.
Materials and Equipment
-
Cyproterone acetate analytical standard (purity ≥98%)[2]
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Ultrasonic bath
-
Syringe filters (0.22 µm or 0.45 µm)
Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of Cyproterone acetate analytical standard into a clean weighing boat.
-
Dissolution: Transfer the weighed CPA into a 10 mL volumetric flask. Add approximately 7 mL of HPLC grade methanol.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid.[7]
-
Dilution to Volume: Allow the solution to return to room temperature. Add HPLC grade methanol to the mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the stock solution at 2-8°C, protected from light.
Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution with the mobile phase to be used in the HPLC analysis. A common mobile phase for CPA analysis is a mixture of acetonitrile and water.[8][9][10]
Example: Preparation of a 100 µg/mL Working Standard
-
Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the HPLC mobile phase (e.g., Acetonitrile:Water 60:40 v/v).[8][10]
-
Cap the flask and invert several times to mix thoroughly.
Example: Preparation of a Calibration Curve (e.g., 5-50 µg/mL)
Prepare a series of dilutions from the 100 µg/mL working standard solution as follows:
| Target Concentration (µg/mL) | Volume of 100 µg/mL Standard (mL) | Final Volume (mL) | Diluent (Mobile Phase) |
| 5 | 0.5 | 10 | Mobile Phase |
| 10 | 1.0 | 10 | Mobile Phase |
| 20 | 2.0 | 10 | Mobile Phase |
| 30 | 3.0 | 10 | Mobile Phase |
| 40 | 4.0 | 10 | Mobile Phase |
| 50 | 5.0 | 10 | Mobile Phase |
Note: All prepared solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[8]
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of Cyproterone acetate standard solutions.
Caption: Workflow for Cyproterone Acetate Standard Solution Preparation.
Safety Precautions
-
Cyproterone acetate should be handled as a hazardous material.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Wash hands thoroughly after handling.
Conclusion
The protocol described provides a detailed and reliable method for the preparation of Cyproterone acetate standard solutions for HPLC analysis. Adherence to these procedures will ensure the accuracy and precision of quantitative results. The stability of the solutions should be monitored, and fresh standards should be prepared regularly to maintain data integrity.
References
- 1. Page loading... [guidechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Quantification of Cyproterone Acetate in Human Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantification of cyproterone (B1669671) acetate (B1210297) (CPA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters demonstrating the method's robustness, accuracy, and precision.
Introduction
Cyproterone acetate is a synthetic steroidal antiandrogen with progestogenic properties. It is utilized in the treatment of prostate cancer, severe acne, and hirsutism.[1] Accurate and reliable quantification of CPA in plasma is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. This application note consolidates information from various validated methods to provide a comprehensive guide for researchers.
Experimental Protocols
Sample Preparation
Two primary methods for plasma sample preparation are prevalent: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
1.1. Liquid-Liquid Extraction (LLE)
This method offers good recovery and is a cost-effective approach.
-
Protocol:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add a known amount of internal standard (e.g., Finasteride or Medroxyprogesterone Acetate).
-
Add 1 mL of extraction solvent (e.g., cyclohexane (B81311) or a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
-
1.2. Online Solid-Phase Extraction (SPE)
This automated method provides high throughput and excellent sample clean-up.[2][3]
-
Protocol:
-
A small volume of plasma (e.g., 30 µL) is directly injected onto an SPE pre-column (e.g., LiChrospher RP-4 ADS).[2][3]
-
The pre-column is washed with an aqueous solution (e.g., water:acetonitrile:formic acid, 90:10:0.1, v/v/v, adjusted to pH 4.0) to remove interfering substances.[2][3]
-
After the washing step, a switching valve directs the mobile phase through the pre-column in the back-flush mode to elute the analyte and internal standard onto the analytical column.[2][3]
-
Liquid Chromatography
-
HPLC System: A standard HPLC or UPLC system.
-
Analytical Column: A reversed-phase C18 or C8 column is typically used.[4][5][6]
-
Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mmol·L-1 ammonium (B1175870) acetate buffer solution) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[2][3][5]
-
Flow Rate: Typically in the range of 0.3 to 1 mL/min.[2][3][5]
-
Gradient Elution: A gradient program is often employed to ensure good separation and peak shape.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric pressure photoionization (APPI) or electrospray ionization (ESI) in positive ion mode are commonly used.[2][3][4][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for cyproterone acetate.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Finasteride[4][7] | Medroxyprogesterone Acetate[2][3] | Unspecified[5] |
| Analytical Column | C18[4] | Octadecyl silica[2][3] | C18[5] |
| Mobile Phase | Acetonitrile/Water[4][7] | Methanol/Water with 0.1% Formic Acid[2][3] | Methanol/10 mmol·L-1 Ammonium Acetate[5] |
| Ionization Mode | APPI (+)[4][7] | ESI (+)[2][3] | ESI (+)[5] |
| MRM Transition (CPA) | Data not specified | 417.4 -> 357.4[2][3] | 419.4 (SIM)[5] |
| MRM Transition (IS) | Data not specified | 387.5 -> 327.5 (MPA)[2][3] | 385.5 (SIM)[5] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.1 - 50.0[4][7] | Up to 300 pg/mL (LOQ) | 3.09 - 1030.0[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4][7] | 300 pg/mL[2][3] | 3.09 ng/mL |
| Intra-batch Precision (%RSD) | 1.8 - 5.6%[4][7] | Not specified | Not specified |
| Inter-batch Precision (%RSD) | 2.2 - 5.55%[4][7] | Not specified | Not specified |
| Intra-batch Accuracy (%) | 92.0 - 99.4%[4][7] | Not specified | Not specified |
| Inter-batch Accuracy (%) | 95.5 - 100.0%[4][7] | Not specified | Not specified |
| Mean Recovery (%) | 100.3 - 109.0%[4][7] | 99.4%[8] | Not specified |
Visualizations
Caption: General workflow for the LC-MS/MS quantification of Cyproterone Acetate in plasma.
Caption: Key stages in the bioanalytical method for Cyproterone Acetate.
References
- 1. Radioimmunological analysis of cyproterone acetate in human serum. Comparison with a gas chromatographic/mass spectrometric method and influence of each method on the outcome of a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS Determination of Cyproterone Acetate in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]
- 6. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
Protocol for using Cyproterone acetate in androgen receptor binding assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone (B1669671) acetate (B1210297) (CPA) is a potent synthetic steroidal antiandrogen and progestin.[1][2] Its primary mechanism of action involves the direct competitive antagonism of the androgen receptor (AR), preventing natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating it.[3][4][5] This action blocks the downstream signaling pathways responsible for androgenic effects, making CPA a critical compound in the treatment of androgen-dependent conditions such as prostate cancer.[6][7][8] Understanding the binding affinity and kinetics of CPA is fundamental for research into androgen-related diseases and the development of novel antiandrogen therapies. This document provides a detailed protocol for utilizing Cyproterone acetate in a competitive androgen receptor binding assay.
Principle of the Androgen Receptor Competitive Binding Assay
The androgen receptor competitive binding assay is a widely used in vitro method to determine the binding affinity of a test compound for the AR. The assay works on the principle of competition between a radiolabeled androgen (the "ligand") and an unlabeled test compound (the "competitor," in this case, Cyproterone acetate).
A constant concentration of the androgen receptor and a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone or [³H]-Methyltrienolone) are incubated together. In the presence of a competitor like CPA, the unlabeled compound will compete with the radioligand for the same binding sites on the receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competitor. By measuring the decrease in bound radioactivity at various concentrations of the competitor, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value is a quantitative measure of the compound's ability to displace the radioligand and reflects its binding affinity for the receptor.
Quantitative Data: Binding Affinity of Cyproterone Acetate
The binding affinity of Cyproterone acetate to the androgen receptor has been determined in various studies. The IC₅₀ and Kᴅ values are common metrics used to express this affinity. The following table summarizes reported values for CPA and the natural high-affinity ligand, Dihydrotestosterone (DHT), for comparison.
| Compound | Parameter | Reported Value | Species/System | Reference |
| Cyproterone Acetate | IC₅₀ | 24 nM | Rat Prostate Cytosol | [3] |
| IC₅₀ | 4.4 nM | Hamster Prostate Cytosol | [9][10] | |
| IC₅₀ | 2.3 µM (2300 nM) | Recombinant Human AR-LBD | [11] | |
| IC₅₀ | 7.1 nM | Not Specified | [2] | |
| Kᴅ | 11.6 nM | Rat Prostate Cytosol | [12] | |
| Dihydrotestosterone (DHT) | IC₅₀ | 3 nM | Rat Prostate Cytosol | [3] |
| IC₅₀ | 3.2 nM | Hamster Prostate Cytosol | [9][10] | |
| IC₅₀ | 0.057 µM (57 nM) | Recombinant Human AR-LBD | [11] | |
| Kᴅ | 31.6 ± 9.3 nM | Recombinant Human AR-LBD | [13] |
Note: Variability in reported values can arise from differences in experimental systems (e.g., species, recombinant protein vs. cytosol preparations), choice of radioligand, and specific assay conditions.
Visualization of Key Processes
Androgen Receptor Signaling and CPA Inhibition
Caption: Mechanism of CPA as a competitive antagonist of the Androgen Receptor.
Experimental Workflow: AR Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay for the AR.
Experimental Protocol: Radioligand Competition Assay
This protocol describes a general method for a competitive binding assay using a radiolabeled ligand, which can be adapted for various formats, including Scintillation Proximity Assays (SPA).[14][15]
Materials and Reagents
-
Androgen Receptor (AR) Source:
-
Radioligand: [1,2,4,5,6,7-³H]-5α-Androstan-17β-ol-3-one ([³H]-DHT) or [³H]-Methyltrienolone ([³H]-R1881).[13][17]
-
Test Compound: Cyproterone Acetate (CPA), high purity.
-
Reference Competitor: Dihydrotestosterone (DHT), unlabeled.
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.01% Triton X-100, pH 7.2.[11] (Buffer composition may need optimization based on the AR source).
-
Assay Plates: 96-well or 384-well microplates suitable for scintillation counting.[14][16]
-
Separation System:
-
For SPA: Scintillation Proximity Assay beads (e.g., Ni-chelate beads for His-tagged recombinant AR).[13]
-
For filtration assay: Glass fiber filters and a cell harvester.
-
-
Scintillation Fluid: If using a filtration assay.
-
Instrumentation: Microplate scintillation counter.
Procedure
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of Cyproterone Acetate (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).
-
Prepare a stock solution of the unlabeled DHT for determining non-specific binding (e.g., 1 mM in DMSO).
-
Dilute the radioligand in assay buffer to a working concentration. The final concentration should be approximately equal to its Kᴅ for the AR to ensure optimal assay conditions (e.g., 1-20 nM [³H]-DHT).[11][13]
-
Dilute the AR preparation in assay buffer to a working concentration determined through preliminary optimization experiments.[13]
-
-
Assay Plate Setup (Total Volume e.g., 100 µL/well):
-
Total Binding (TB) wells: Add assay buffer, AR preparation, and radioligand. These wells represent 100% specific binding.
-
Non-Specific Binding (NSB) wells: Add assay buffer, AR preparation, radioligand, and a saturating concentration of unlabeled DHT (e.g., 10-50 µM). This measures the amount of radioligand that binds non-specifically to the receptor or other components.
-
Competitor (CPA) wells: Add assay buffer, AR preparation, radioligand, and the corresponding serial dilution of Cyproterone Acetate.
-
Note: Assays should be performed in triplicate for statistical validity.
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
For SPA: If using a pre-coated plate or adding SPA beads, the plate can be read directly after incubation. The signal is only generated when the radioligand is in close proximity to the scintillant on the bead/plate surface, which occurs upon binding to the receptor.
-
For Filtration Assay: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid or, for SPA plates, place the plate directly into a microplate scintillation counter.
-
Measure the radioactivity in counts per minute (CPM) for each well.
-
Data Analysis
-
Calculate Specific Binding (SB):
-
Average the CPM for each set of triplicates.
-
Calculate the specific binding: SB (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of Cyproterone Acetate, calculate the percentage of specific binding relative to the control (total binding) wells: % Specific Binding = [(CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100
-
Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of Cyproterone Acetate (X-axis).
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) on the competition curve to calculate the IC₅₀ value. The IC₅₀ is the concentration of CPA that displaces 50% of the specifically bound radioligand.
-
-
Calculate Inhibition Constant (Kᵢ) (Optional):
-
The IC₅₀ value is dependent on the concentration of the radioligand used. To determine the absolute binding affinity (Kᵢ), the Cheng-Prusoff equation can be used: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:
-
[L] is the concentration of the radioligand.
-
Kᴅ is the dissociation constant of the radioligand for the androgen receptor.
-
-
References
- 1. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 6. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 15. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyproterone Acetate in Cell Culture Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the synthetic steroidal antiandrogen, Cyproterone (B1669671) acetate (B1210297) (CPA), in cell culture studies. CPA is a valuable tool for investigating androgen receptor (AR) signaling and its role in various physiological and pathological processes, particularly in cancer research.
Introduction
Cyproterone acetate is a potent competitive antagonist of the androgen receptor (AR) and also possesses progestogenic and weak glucocorticoid activity.[1][2] Its primary mechanism of action involves blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby inhibiting the downstream signaling pathways that promote cell growth and proliferation in androgen-sensitive tissues.[1][3][4] CPA has been extensively used in the treatment of prostate cancer.[2][4][5][6] In cell culture, CPA serves as a critical agent to study androgen-dependent cellular processes, to investigate mechanisms of hormone resistance, and to explore novel therapeutic combinations.
Mechanism of Action in a Cellular Context
In vitro, CPA exerts its effects through several key mechanisms:
-
Androgen Receptor Antagonism : CPA competitively binds to the AR, preventing its activation by androgens.[1][3] This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes.[7]
-
Direct Antiproliferative and Pro-apoptotic Effects : Beyond its anti-androgenic properties, CPA can directly inhibit the growth of certain cancer cells. Notably, it has been shown to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in androgen-independent prostate cancer cells.[8] This effect is mediated by the upregulation of Death Receptor 5 (DR5).[8]
-
Progestogenic Activity : CPA's progestogenic properties can contribute to the suppression of gonadotropin release, which is a relevant systemic effect but less directly studied in isolated cell cultures.[3]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of Cyproterone acetate across various cell lines as reported in the literature.
| Cell Line | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| PC-3 | Human Prostate Cancer (Androgen-Independent) | 50 µM | 24 hours | Enhanced TRAIL-induced apoptosis. | [8] |
| DU145 | Human Prostate Cancer (Androgen-Independent) | 50 µM | 24 hours | Enhanced TRAIL-induced apoptosis and increased cleavage of caspase-8 and Bid. | [8] |
| Tera-1 | Human Testicular Cancer | 100, 200, 400 µg/mL | 24 hours | Significant decrease in valid cell count, nuclear intensity, and mitochondrial membrane potential. Increased membrane permeability and cytochrome C release. | [9] |
| Tera-1 | Human Testicular Cancer | IC50: 0.221 mg/mL (approx. 530 µM) | 24 hours | Cytotoxic effect as determined by MTT assay. | [9] |
| RAW 264.7 | Mouse Macrophage-like | IC50: 0.421 mg/mL (approx. 1010 µM) | 24 hours | Cytotoxic effect as determined by MTT assay. | [9] |
| WRL-68 | Human Fetal Hepatic (Non-tumorigenic) | IC50: 23.49 mg/mL (approx. 56.3 mM) | 24 hours | Low cytotoxic effect compared to cancer cell lines. | [9] |
| Primary Rat Hepatocytes (Female) | Normal Rat Liver Cells | 0.3 - 30 µM | 72 hours | Concentration-dependent increase in apoptosis. | [10] |
| Primary Rat Hepatocytes (Male) | Normal Rat Liver Cells | 30 µM | 48 hours | Very weak apoptotic response. | [10] |
| Hepa-1c1c7 | Mouse Hepatoma | 10 - 90 µM | 6 hours | Induced transcriptional activity of the aryl hydrocarbon response element (AHRE). | [11] |
| HepG2, MCF7 | Human Hepatoma, Human Breast Cancer | 10 - 90 µM | 6 hours | Suppressed CYP1A1 mRNA expression and AHRE transcriptional activity. | [11] |
Experimental Protocols
General Preparation of Cyproterone Acetate Stock Solution
-
Reagent : Cyproterone acetate (powder form).
-
Solvent : Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.
-
Procedure :
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving CPA powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.[12]
-
-
Note : When preparing working concentrations for cell treatment, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of CPA on cancer cell lines like Tera-1.[9][13]
-
Cell Seeding :
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
CPA Treatment :
-
Prepare serial dilutions of CPA from the stock solution in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CPA (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization :
-
Carefully remove the medium.
-
Add 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol is suitable for detecting CPA's pro-apoptotic effects, particularly in combination with agents like TRAIL in prostate cancer cells.[8]
-
Cell Seeding and Treatment :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with CPA at the desired concentration (e.g., 50 µM) for a specified time (e.g., 24 hours). If investigating synergistic effects, add the second agent (e.g., TRAIL) as required by the experimental design.
-
-
Cell Harvesting :
-
Collect both floating and adherent cells. Gently aspirate the medium (containing floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Pool these with the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining :
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis :
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol: Western Blotting for Protein Expression Analysis
This protocol can be used to analyze changes in protein levels, such as the upregulation of DR5 or cleavage of caspase-8, following CPA treatment.[8]
-
Protein Extraction :
-
After treating cells with CPA, wash them twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE :
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-DR5, anti-caspase-8) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Signaling Pathways and Workflow Diagrams
CPA Inhibition of Androgen Receptor Signaling
The following diagram illustrates the primary mechanism of action of CPA in blocking androgen-dependent signaling.
Caption: CPA competitively inhibits androgen binding to the AR, preventing its activation and nuclear translocation.
CPA Enhancement of TRAIL-Induced Apoptosis
This diagram outlines the signaling pathway by which CPA sensitizes androgen-independent prostate cancer cells to TRAIL-induced apoptosis.
Caption: CPA upregulates DR5 expression via CHOP, enhancing TRAIL-mediated activation of caspase-8 and apoptosis.
General Experimental Workflow for CPA Cell Culture Studies
This diagram provides a logical workflow for a typical experiment investigating the effects of CPA on cultured cells.
Caption: A standard workflow for in vitro experiments involving Cyproterone Acetate treatment and subsequent analysis.
References
- 1. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 2. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. nbinno.com [nbinno.com]
- 6. Use of cyproterone acetate in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyproterone acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. academic.oup.com [academic.oup.com]
- 11. Cyproterone acetate acts as a disruptor of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cytotoxic and apoptotic effects of cyproterone acetate against cancer cells and normal cells | Journal of Biotechnology Research Center [jobrc.org]
Application Notes: Cyproterone Acetate as a Reference Standard in Pharmaceutical Analysis
Introduction
Cyproterone acetate (B1210297) is a synthetic steroidal anti-androgen with progestational properties.[1][2] It is utilized in the treatment of various conditions, including prostate cancer, severe acne, and hirsutism.[3][4] Accurate quantification of Cyproterone acetate in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. The use of a well-characterized reference standard is fundamental for achieving reliable and reproducible analytical results. This document provides detailed application notes and protocols for utilizing Cyproterone acetate as a reference standard in pharmaceutical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Reference Standard Specifications
A primary or secondary certified reference material (CRM) of Cyproterone acetate should be used.[5] The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) both provide well-characterized Cyproterone acetate reference standards.[6] Key characteristics of a suitable reference standard include:
-
Purity: High purity, typically ≥99%, as determined by a validated analytical method. The certificate of analysis (CoA) should be consulted for the exact purity value.[7]
-
Identity: Confirmed by spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
-
Traceability: The reference standard should be traceable to a national or international standard.
Experimental Workflow for Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 醋酸环丙孕酮 Pharmaceutical Secondary Standard; Certified Reference Material, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 7. Cyproterone Acetate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Application Note: A Validated RP-HPLC Method for the Determination of Cyproterone Acetate in Pharmaceutical Formulations
Abstract
This application note describes a simple, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cyproterone (B1669671) acetate (B1210297) in bulk and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control analysis of Cyproterone acetate.
Introduction
Cyproterone acetate is a synthetic steroidal anti-androgen and progestin used in the treatment of various androgen-dependent conditions, such as prostate cancer, acne, and hirsutism.[1] It functions by competitively blocking androgen receptors and reducing the production of androgens by the gonads.[2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing Cyproterone acetate. This document provides a detailed protocol for an RP-HPLC method for its analysis.
Signaling Pathway of Cyproterone Acetate
Cyproterone acetate primarily exerts its effect by antagonizing the androgen receptor (AR). In normal androgen signaling, testosterone (B1683101) enters the cell and is converted to the more potent dihydrotestosterone (B1667394) (DHT), which then binds to the AR in the cytoplasm. This complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of androgen-responsive genes. Cyproterone acetate competitively binds to the AR, preventing the binding of DHT and subsequent nuclear translocation and gene transcription.[3]
Figure 1. Mechanism of action of Cyproterone acetate.
Experimental Protocol
Materials and Reagents
-
Cyproterone acetate reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Cyproterone acetate tablets (for sample analysis)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Shimadzu Prominence HPLC or equivalent |
| Column | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (80:20 v/v)[4] |
| Flow Rate | 1.5 mL/min[4] |
| Detection | UV at 281 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyproterone acetate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[4]
Working Standard Solution (10 µg/mL): Pipette 0.1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[4]
Sample Solution (10 µg/mL):
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of Cyproterone acetate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines.[4][5] The results are summarized in the tables below.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.15 |
| Theoretical Plates | > 2000 | 4580 |
| % RSD of Peak Area | < 2.0% | 0.85 |
Linearity
The linearity of the method was established by analyzing five concentrations of Cyproterone acetate ranging from 5 to 25 µg/mL.[4]
| Concentration (µg/mL) | Peak Area |
| 5 | 245871 |
| 10 | 498523 |
| 15 | 745214 |
| 20 | 998452 |
| 25 | 1245879 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
The accuracy of the method was determined by the standard addition method at three different concentration levels (50%, 100%, and 150%).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 50% | 5 | 4.98 | 99.6 | 0.54 |
| 100% | 10 | 10.02 | 100.2 | 0.32 |
| 150% | 15 | 14.95 | 99.7 | 0.61 |
Precision
The precision of the method was evaluated by analyzing six replicate injections of the standard solution on the same day (Intra-day) and on three different days (Inter-day).
| Precision | % RSD of Peak Area |
| Intra-day | 0.78 |
| Inter-day | 1.25 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
| Parameter | Result (ng/mL) |
| LOD | 25.88[4] |
| LOQ | 78.42[4] |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Changed | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 1.12 |
| Mobile Phase Composition (± 2% Acetonitrile) | 0.98 |
| Detection Wavelength (± 2 nm) | 1.35 |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Cyproterone acetate.
Figure 2. Workflow for the RP-HPLC analysis of Cyproterone acetate.
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of Cyproterone acetate in pharmaceutical formulations. The method was successfully validated according to ICH guidelines and is suitable for routine quality control and assay of Cyproterone acetate.
References
- 1. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 3. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
Cyproterone Acetate in Animal Research: Application Notes and Dosing Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosing guidelines for the use of Cyproterone (B1669671) acetate (B1210297) (CPA), a potent anti-androgen and progestin, in various animal research models. The information is intended to guide researchers in designing and executing studies investigating androgen-dependent pathologies and evaluating therapeutic interventions.
Mechanism of Action
Cyproterone acetate primarily functions as a competitive antagonist of the androgen receptor (AR). In the absence of androgens, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for androgenic effects.
CPA competitively binds to the AR, preventing the binding of endogenous androgens and subsequent downstream signaling. This blockade of the androgen signaling pathway is the basis for its therapeutic effects in androgen-dependent conditions.
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and Mechanism of Cyproterone Acetate Action.
Dosing Calculations and Data Presentation
The following tables summarize typical dosing ranges for Cyproterone acetate in various animal models based on published research. It is crucial to note that the optimal dose can vary depending on the specific research question, animal strain, age, and desired level of androgen suppression. Pilot studies are recommended to determine the most effective and well-tolerated dose for a specific experimental setup.
Table 1: Cyproterone Acetate Dosing in Rat Models
| Research Area | Rat Strain | Dose Range | Administration Route | Vehicle | Reference |
| Prostate Cancer | Wistar | 2-6 mg/day | Oral Gavage | Not Specified | [1] |
| Prostate Cancer | Sprague-Dawley | 10 mg/animal/day | Not Specified | Not Specified | [2] |
| Adrenal Function | Wistar | 2-6 mg/day | Not Specified | Not Specified | [1] |
| General Anti-androgenic Effects | Male Rats | 5-20 mg/kg/day | Not Specified | Not Specified | [3] |
Table 2: Cyproterone Acetate Dosing in Mouse Models
| Research Area | Mouse Strain | Dose Range | Administration Route | Vehicle | Reference |
| Androgenetic Alopecia | AGA Mouse | 5% topical solution | Topical | Not Specified | [3] |
| Hirsutism | Not Specified | Not Specified | Not Specified | Not Specified | |
| General Anti-androgenic Effects | Male Mice | Daily s.c. injections | Subcutaneous | Not Specified | [4] |
Table 3: Cyproterone Acetate Dosing in Other Animal Models
| Research Area | Animal Model | Dose Range | Administration Route | Vehicle | Reference |
| Reproductive Physiology | Golden Hamster | 100 mg/kg/day | Daily Injection | Not Specified | [5] |
| Mating Behavior | Ferret | Not Specified | Not Specified | Not Specified | [6] |
| Deslorelin Flare-Up | Dog | 2 mg/kg BID for 14 days | Oral | Not Specified | [7] |
Experimental Protocols
Protocol 1: Prostate Cancer Model in Rats
Objective: To evaluate the efficacy of Cyproterone acetate in a testosterone-induced prostate cancer model in rats.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Cyproterone acetate (CPA)
-
Testosterone propionate (B1217596)
-
Vehicle (e.g., corn oil for testosterone, aqueous solution with 0.5% carboxymethylcellulose for CPA)
-
Gavage needles
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Formalin (10%) for tissue fixation
-
Standard histology equipment and reagents
Experimental Workflow:
Caption: Experimental Workflow for Prostate Cancer Model in Rats.
Procedure:
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week to acclimate.
-
Castration: On day 0, perform surgical castration under appropriate anesthesia to remove the endogenous source of androgens.
-
Androgen Supplementation: Starting on day 1, administer testosterone propionate (e.g., 10 mg/kg, subcutaneously) daily to create a controlled androgenic environment.
-
Tumor Induction (if applicable): If inducing tumors, administer a chemical carcinogen according to a validated protocol.
-
Tumor Growth Monitoring: Monitor the animals for tumor development through regular palpation or imaging techniques.
-
Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
CPA Administration: Administer Cyproterone acetate (e.g., 2-10 mg/day) or vehicle to the respective groups via oral gavage.
-
Monitoring:
-
Record body weight and tumor size weekly.
-
Perform blood collection (e.g., via tail vein) at specified time points to measure serum testosterone, PSA (Prostate-Specific Antigen), and other relevant biomarkers.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., day 28), collect a final blood sample via cardiac puncture under deep anesthesia.
-
Euthanize the animals and carefully dissect the prostate gland and any tumors.
-
Fix the tissues in 10% formalin for histological analysis.
-
-
Histopathological Analysis:
-
Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the tissue sections for changes in morphology, tumor grade, and markers of proliferation and apoptosis.
-
Protocol 2: Polycystic Ovary Syndrome (PCOS) Model in Female Rats
Objective: To induce a PCOS-like phenotype in female rats using Cyproterone acetate for the study of its effects on ovarian morphology and function.
Materials:
-
Immature female Wistar rats (e.g., 21 days old)
-
Cyproterone acetate (CPA)
-
Vehicle (e.g., olive oil)
-
Gavage needles
-
Vaginal smear equipment (pipettes, microscope slides, staining solution)
-
Anesthesia
-
Blood collection tubes
-
Formalin (10%)
-
Standard histology equipment and reagents
Procedure:
-
Animal Acclimatization: Acclimate immature female rats for a few days before the start of the experiment.
-
CPA Administration: Administer Cyproterone acetate (e.g., 2 mg/alternate day, subcutaneously) or vehicle daily for a specified period (e.g., 21 days).
-
Monitoring Estrous Cycle:
-
Perform daily vaginal smears to monitor the estrous cycle of the rats. The presence of persistent vaginal cornification is indicative of an anovulatory state.
-
-
Hormonal Analysis:
-
Collect blood samples at the end of the treatment period to measure serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estradiol.
-
-
Ovarian Histology:
-
At the end of the study, euthanize the animals and collect the ovaries.
-
Fix the ovaries in 10% formalin for histological processing.
-
Embed, section, and stain the ovarian tissue with H&E.
-
Examine the sections for the presence of multiple cystic follicles, a thickened theca interna, and a reduced number of corpora lutea, which are characteristic features of PCOS.
-
General Considerations for Animal Studies:
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Vehicle Selection: The choice of vehicle for CPA administration should be based on its solubility and the chosen route of administration. Common vehicles include olive oil for subcutaneous injections and aqueous suspensions with agents like carboxymethylcellulose for oral gavage.
-
Blood Collection: Appropriate techniques for blood collection should be used to minimize stress to the animals.[1][8] Common methods in rats include tail vein, saphenous vein, or terminal cardiac puncture.
-
Data Analysis: Statistical analysis should be performed to compare the results between the treatment and control groups.
These protocols and dosing guidelines are intended as a starting point for researchers. It is essential to adapt and optimize these methods based on the specific experimental objectives and available resources.
References
- 1. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 2. scispace.com [scispace.com]
- 3. Animal models of androgen-dependent disorders of the pilosebaceous apparatus. 1. The androchronogenetic alopecia (AGA) mouse as a model for male-pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. Effects of cyproterone acetate on the reproductive tract and pituitary-gonadal axis of the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of polycystic ovary syndrome: A review of hormone‐induced rodent models focused on hypothalamus‐pituitary‐ovary axis and neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cyproterone acetate on the reproductive system of the female rat. A histological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einsteinmed.edu [einsteinmed.edu]
Application Note: NMR Spectroscopy Analysis of Cyproterone Acetate Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (B1210297) is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions.[1][2] As with any active pharmaceutical ingredient (API), the purity and identity of the reference standard are critical for accurate analytical measurements and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure and can be used for quantitative analysis.[3]
This application note provides detailed protocols for the qualitative and quantitative analysis of a Cyproterone acetate reference standard using ¹H and ¹³C NMR spectroscopy. It covers sample preparation, data acquisition, and data processing, offering a comprehensive workflow for researchers.
Qualitative Analysis: Structural Confirmation
Qualitative NMR analysis is used to confirm the chemical structure of the Cyproterone acetate reference standard. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, one can verify the identity of the compound against its known structure.
Experimental Protocol: Qualitative NMR
A. Materials and Equipment
-
Cyproterone Acetate Reference Standard
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Volumetric flasks and pipettes
-
Pasteur pipettes and filter plugs (e.g., cotton or glass wool)
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
B. Sample Preparation
-
Accurately weigh the required amount of Cyproterone acetate. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR, 20-50 mg is recommended.[4]
-
Transfer the weighed sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[4]
-
Vortex the sample until the solid is completely dissolved, ensuring a homogeneous solution.
-
To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean NMR tube using a Pasteur pipette with a small filter plug.[4]
-
Cap the NMR tube securely and label it appropriately.
C. Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
D. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C can be used as an internal reference.[5]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Data Presentation and Interpretation
The acquired spectra should be compared with established data for Cyproterone acetate. The following tables provide a template for organizing the spectral data.
Note: A complete and fully assigned public dataset for Cyproterone acetate was not available at the time of this writing. The tables below are representative templates. Researchers should consult their specific reference standard's certificate of analysis or internal validated data.
Table 1: Representative ¹H NMR Data for Cyproterone Acetate
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity* | Coupling Constant (J, Hz) | Integration |
| H-4 | (Expected ~6.0-6.2) | s | - | 1H |
| H-6 | (Expected ~6.2-6.4) | s | - | 1H |
| Methyl Protons (C18) | (Expected ~0.8-1.2) | s | - | 3H |
| Methyl Protons (C19) | (Expected ~1.2-1.5) | s | - | 3H |
| Acetyl Protons (CH₃CO) | (Expected ~2.0-2.2) | s | - | 3H |
| Acetate Protons (OCOCH₃) | (Expected ~2.1-2.3) | s | - | 3H |
| Other Protons | (Various) | m | (Various) | ... |
*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet
Table 2: Representative ¹³C NMR Data for Cyproterone Acetate
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ketone, C3) | (Expected ~190-200) |
| C=O (Ketone, C20) | (Expected ~200-210) |
| C=O (Ester) | (Expected ~169-172) |
| Olefinic Carbons | (Expected ~120-160) |
| Quaternary Carbons | (Various) |
| CH | (Various) |
| CH₂ | (Various) |
| CH₃ | (Expected ~15-30) |
Quantitative Analysis (qNMR)
Quantitative NMR (qNMR) is a primary ratio method that can determine the purity of a substance with high accuracy without the need for a specific reference standard of the analyte itself.[3] The assay is performed by comparing the integral of an analyte signal to the integral of a signal from a certified internal standard of known purity and mass.
Experimental Protocol: qNMR
A. Materials and Equipment
-
In addition to the materials for qualitative analysis:
-
A certified qNMR internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard should be stable, non-volatile, have signals that do not overlap with the analyte, and have a known, certified purity.[6]
-
An analytical balance with high precision (e.g., 0.01 mg).
B. Sample Preparation
-
Accurately weigh approximately 15-20 mg of the Cyproterone acetate reference standard into a clean vial. Record the weight precisely.
-
Accurately weigh an appropriate amount of the chosen internal standard (e.g., 5-10 mg) and add it to the same vial. The goal is a molar ratio that gives comparable signal intensities for the peaks to be integrated.[6] Record the weight precisely.
-
Add approximately 0.7 mL of a suitable deuterated solvent in which both compounds are fully soluble.
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to a high-quality NMR tube, filtering if necessary.
C. Data Acquisition
-
Lock and shim the spectrometer as for qualitative analysis.
-
For accurate quantification, certain acquisition parameters are critical:
-
Relaxation Delay (d1): This must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all signals being quantified (both analyte and standard). A d1 of 30-60 seconds is often a safe starting point for many small molecules.
-
Pulse Angle: Use a 90° pulse to maximize the signal per scan.
-
Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[4]
-
Ensure uniform excitation across the entire spectral width.
-
D. Data Processing and Calculation
-
Process the spectrum with careful phasing and baseline correction. Errors in these steps can significantly affect the accuracy of integration.[7]
-
Select well-resolved, singlet signals for both the Cyproterone acetate and the internal standard for integration.
-
Carefully integrate the selected signals.
-
Calculate the purity of the Cyproterone acetate using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular Weight (Cyproterone acetate: 416.94 g/mol )[8]
-
m : Mass
-
Purity_std : Certified purity of the internal standard (%)
-
Data Presentation
Table 3: Example qNMR Purity Calculation for Cyproterone Acetate
| Parameter | Analyte (Cyproterone Acetate) | Standard (e.g., Maleic Acid) |
| Mass (m) | 20.05 mg | 8.10 mg |
| Molecular Weight (MW) | 416.94 g/mol | 116.07 g/mol |
| Signal Selected | A sharp singlet | Olefinic singlet (2H) |
| Number of Protons (N) | 3 (e.g., a methyl group) | 2 |
| Integral Value (I) | 1.50 | 1.00 |
| Purity of Standard (%) | - | 99.95% |
| Calculated Purity (%) | 98.7% | - |
Visualization of Workflows and Structures
Diagrams generated using Graphviz can help visualize the experimental workflow and molecular structure.
References
- 1. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. emerypharma.com [emerypharma.com]
- 8. invivochem.cn [invivochem.cn]
Application Note & Protocol: Quality Control of Cyproterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the quality control standards and analytical protocols for Cyproterone (B1669671) Acetate (B1210297), a synthetic steroidal antiandrogen and progestin used in pharmaceutical manufacturing. The information is compiled from pharmacopeial monographs and relevant scientific literature to ensure adherence to stringent quality assurance.
Introduction
Cyproterone acetate (CPA) is a potent hormonal active pharmaceutical ingredient (API). Its quality and purity are critical to the safety and efficacy of the final drug product.[1] Robust quality control is essential and involves a series of analytical tests to confirm the identity, strength, and purity of the substance, and to quantify any impurities.[1] This document outlines the standard specifications and detailed methodologies for the quality control of Cyproterone Acetate API.
Quality Control Workflow
The overall process for quality control of Cyproterone Acetate involves receiving the sample, performing a series of physical and chemical tests, comparing the results against established specifications, and finally, making a batch release decision.
Caption: General workflow for quality control of Cyproterone Acetate API.
Physicochemical Properties
A summary of the key physicochemical characteristics of Cyproterone Acetate is provided below.
| Property | Specification |
| Appearance | White or almost white, crystalline powder.[2][3][4] |
| Solubility | Practically insoluble in water, very soluble in methylene (B1212753) chloride, freely soluble in acetone, soluble in methanol (B129727).[2][3][4] |
| Melting Point | Approximately 210 °C.[2][3][4] |
Identification Tests
Positive identification is the first step in quality control, confirming that the material is indeed Cyproterone Acetate. Pharmacopoeial methods include Infrared (IR) Spectroscopy and Thin-Layer Chromatography (TLC).[2][5]
-
Principle: This is the primary identification method. The infrared spectrum of the test sample is compared to the spectrum of a Cyproterone Acetate Chemical Reference Standard (CRS). The spectra must be concordant.
-
Apparatus: Infrared Spectrophotometer.
-
Procedure:
-
Prepare a disc of the substance to be examined with potassium bromide.
-
Separately, prepare a disc of Cyproterone Acetate CRS with potassium bromide.
-
Record the infrared absorption spectra for both the sample and the standard over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Compare the spectra.
-
-
Acceptance Criteria: The absorption maxima in the spectrum obtained with the sample correspond in position and relative intensity to those in the spectrum obtained with the Cyproterone Acetate CRS.[2]
-
Principle: This is a secondary identification method. The retention factor (Rf) of the principal spot from the test solution is compared to that of the standard solution.
-
Apparatus: TLC plates (silica gel F254), developing tank, UV lamp (254 nm).
-
Procedure:
-
Test Solution: Dissolve 20 mg of the substance in methylene chloride and dilute to 10 mL with the same solvent.[2][3]
-
Reference Solution: Dissolve 10 mg of Cyproterone Acetate CRS in methylene chloride and dilute to 5 mL with the same solvent.[2][3]
-
Mobile Phase: A mixture of cyclohexane (B81311) and ethyl acetate (50:50 V/V).[2][3]
-
Application: Apply 5 µL of each solution to the TLC plate.[2][3]
-
Development: Develop the plate twice over a path of 15 cm. Dry the plate in air between developments.[2][3]
-
Detection: Examine the dried plate under UV light at 254 nm.[2][3]
-
-
Acceptance Criteria: The principal spot in the chromatogram of the test solution is similar in position and size to the principal spot in the chromatogram of the reference solution.[2][3]
Assay (Content Determination)
The assay determines the potency of the Cyproterone Acetate API. The European Pharmacopoeia specifies a content of 97.0% to 103.0% on the dried substance.[2][3] An ultraviolet spectrophotometry method is described for this purpose.
-
Principle: The amount of Cyproterone Acetate is determined by measuring its absorbance in a methanol solution at its absorption maximum and calculating the content using a specific absorbance value.
-
Apparatus: UV/Vis Spectrophotometer.
-
Procedure:
-
Accurately weigh 50.0 mg of the substance to be examined, dissolve it in methanol, and dilute to 50.0 mL with the same solvent.
-
Dilute 1.0 mL of this solution to 100.0 mL with methanol.
-
Measure the absorbance of the final solution at the absorption maximum, which is approximately 282 nm.
-
-
Calculation: Calculate the content of C₂₄H₂₉ClO₄ using the specific absorbance value of 414.
-
Acceptance Criteria: 97.0% to 103.0% (on the dried substance).[2][3]
Purity and Impurity Profiling
Controlling impurities is crucial for the safety of the API. The primary method for quantifying related substances is High-Performance Liquid Chromatography (HPLC).
-
Principle: A reversed-phase HPLC method is used to separate Cyproterone Acetate from its potential process-related impurities and degradation products. Impurities are quantified by comparing their peak areas to the peak area of a diluted standard solution.
-
Apparatus: HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Octadecylsilyl silica (B1680970) gel for chromatography (3 µm), 0.125 m x 4.6 mm.[2] |
| Mobile Phase | Acetonitrile (B52724) and Water (40:60 V/V).[2] |
| Flow Rate | 1.5 mL/min.[2] |
| Detection | UV Spectrophotometer at 254 nm.[2] |
| Injection Volume | 20 µL.[2] |
| Run Time | Twice the retention time of the Cyproterone Acetate peak.[2] |
-
Solution Preparation:
-
Test Solution: Dissolve 10.0 mg of the substance in acetonitrile and dilute to 10.0 mL.
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with acetonitrile. This represents a 1.0% solution.
-
Reference Solution (b) (for System Suitability): Dissolve 5 mg of medroxyprogesterone (B1676146) acetate CRS in 50.0 mL of acetonitrile. Dilute 1.0 mL of this solution to 10.0 mL with Reference Solution (a).
-
-
System Suitability:
-
The resolution between the peaks for cyproterone acetate and medroxyprogesterone acetate in the chromatogram of Reference Solution (b) must be a minimum of 3.0.[2]
-
-
Acceptance Criteria:
-
Total Impurities: Not more than 0.5 times the area of the principal peak in the chromatogram of Reference Solution (a) (i.e., ≤ 0.5%).[2]
-
Disregard Limit: Any peak with an area less than 0.05 times the area of the principal peak in the chromatogram of Reference Solution (a) is disregarded (i.e., < 0.05%).[2]
-
Caption: Workflow for the analysis of related substances by HPLC.
General Tests
Additional tests are required to ensure the overall quality of the API.
| Test Parameter | Method Summary | Acceptance Criteria |
| Loss on Drying | Dry 1.000 g of the substance at 80°C under a pressure not exceeding 0.7 kPa.[2] | Maximum 0.5%.[2] |
| Sulphated Ash | Determine on 1.0 g of the substance.[2] | Maximum 0.1%.[2] |
Summary of Quality Control Specifications
The following table summarizes the key tests and acceptance criteria for Cyproterone Acetate API based on European Pharmacopoeia standards.
| Test | Specification |
| Identification A (IR) | The spectrum of the sample corresponds to the spectrum of Cyproterone Acetate CRS.[2] |
| Identification B (TLC) | The principal spot from the sample corresponds in position and size to the principal spot from the Cyproterone Acetate CRS.[2][3] |
| Assay | 97.0% to 103.0% (on the dried basis).[2][3] |
| Related Substances | Total Impurities: ≤ 0.5% Disregard Limit: < 0.05%[2] |
| Loss on Drying | ≤ 0.5%[2] |
| Sulphated Ash | ≤ 0.1%[2] |
References
Application Note: High-Performance Liquid Chromatography Protocol for Cyproterone Acetate Tablets
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, ready-to-use High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cyproterone (B1669671) Acetate (B1210297) in pharmaceutical tablet formulations. The described protocol is robust, accurate, and precise for routine quality control and research applications.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of Cyproterone Acetate is presented below. These parameters have been established to provide excellent separation and quantification.
| Parameter | Recommended Conditions |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[1][2][3] |
| Column | C18 Reversed-Phase Column (e.g., Waters μBondapak C18, 10 μm, 300 x 3.9 mm)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Detection Wavelength | 254 nm or 281 nm[2][3][4] |
| Injection Volume | 20 µL to 50 µL[1][3] |
| Column Temperature | Ambient[1] |
| Run Time | Approximately 15 minutes |
Experimental Protocol
This section details the step-by-step procedure for sample and standard preparation, and the analytical workflow.
Materials and Reagents
-
Cyproterone Acetate reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Cyproterone Acetate tablets
-
0.45 µm membrane filters
Preparation of Standard Solution
-
Accurately weigh approximately 25 mg of Cyproterone Acetate reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a working standard solution with a concentration of 100 µg/mL by diluting with the mobile phase.[1]
-
Filter the final solution through a 0.45 µm membrane filter before injection.
Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 Cyproterone Acetate tablets.[3]
-
Accurately weigh a portion of the powdered tablets equivalent to 50 mg of Cyproterone Acetate.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1][3]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter a portion of this solution through a 0.45 µm membrane filter.
-
Transfer 10 mL of the clear filtrate to a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final theoretical concentration of 100 µg/mL.[1]
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard solution and record the chromatogram.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
The retention time for Cyproterone Acetate is expected to be around 12 minutes under these conditions.[5]
-
Calculate the amount of Cyproterone Acetate in the sample by comparing the peak area of the sample with that of the standard.
Method Validation Summary
The described method has been validated for linearity, accuracy, and precision, demonstrating its suitability for its intended purpose.[2][6]
| Validation Parameter | Result |
| Linearity Range | 5-25 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (Recovery) | 98.6% to 102.0%[1] |
| Precision (RSD) | < 2% |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for the HPLC analysis of Cyproterone Acetate tablets.
Caption: HPLC analysis workflow for Cyproterone Acetate tablets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Cyproterone Acetate in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproterone (B1669671) acetate (B1210297) (CPA) is a potent synthetic steroidal antiandrogen and progestin. Its robust ability to competitively inhibit androgen receptors and suppress gonadotropin release makes it an invaluable tool in endocrinology research. These application notes provide detailed protocols for the in vivo use of CPA in common rodent models to study androgen-dependent pathologies such as prostate cancer and benign prostatic hyperplasia (BPH), as well as its effects on the male reproductive system. This document includes quantitative data on dosages and pharmacokinetics, step-by-step experimental procedures, and visual diagrams of relevant signaling pathways and workflows to facilitate rigorous and reproducible research.
Mechanism of Action
Cyproterone acetate exerts its physiological effects primarily through a dual mechanism:
-
Androgen Receptor (AR) Antagonism: CPA is a competitive antagonist of the androgen receptor. It binds to ARs in target tissues, such as the prostate, seminal vesicles, and hair follicles, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the downstream transcription of androgen-responsive genes.[1][2][3]
-
Antigonadotropic Activity: Due to its progestogenic properties, CPA exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn decreases the production of testosterone in the testes.[1][4]
References
Troubleshooting & Optimization
Troubleshooting poor solubility of Cyproterone acetate standard in aqueous solutions.
Technical Support Center: Cyproterone Acetate (B1210297)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Cyproterone acetate (CPA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Cyproterone acetate poorly soluble in aqueous solutions?
Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen with a lipophilic (fat-soluble) molecular structure.[][2][3] Its chemical properties mean it is "practically insoluble" or "insoluble" in water.[2][4][5][6] This poor aqueous solubility is due to its nonpolar nature, which makes it energetically unfavorable to dissolve in polar solvents like water. For effective use in most biological experiments, which are conducted in aqueous environments (e.g., cell culture media, buffers), CPA must first be dissolved in an appropriate organic solvent.
Q2: What are the recommended solvents for preparing a Cyproterone acetate stock solution?
CPA is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for preparing high-concentration stock solutions for in vitro studies due to its high solubilizing capacity and miscibility with aqueous media.[6][7] Other organic solvents can also be used. For maximum solubility in aqueous buffers, it is recommended to first dissolve CPA in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]
Data Presentation: Solubility of Cyproterone Acetate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble / Insoluble | [2][4][5][8] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 83 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Ethanol | ~10 mg/mL, Sparingly soluble | [4][7] |
| Methanol | Soluble | [][4][9] |
| Acetone | Freely soluble | [][4][9] |
| Methylene Chloride / Dichloromethane | Very soluble | [][4][9] |
| Chloroform | Very soluble | [2] |
Note: Solubility values can vary slightly between different sources and batches of the compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Question: I dissolved Cyproterone acetate in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness forms immediately. What is causing this, and how can I prevent it?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like CPA.[10] It occurs when the concentrated organic stock solution is rapidly diluted into the aqueous medium, causing the compound to exceed its solubility limit in the new solvent mixture.[3][10]
Potential Causes and Solutions:
-
High Final Concentration: The target concentration in your aqueous medium may be too high.
-
Solution: Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum achievable concentration without precipitation.
-
-
Improper Dilution Technique: Adding the DMSO stock directly and quickly into the full volume of cold media can create localized areas of high concentration, triggering precipitation.[10][11]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for preparing an aqueous working solution of Cyproterone acetate.
Issue 2: Delayed Precipitation After Incubation
Question: My media containing Cyproterone acetate looked clear initially, but after several hours in the 37°C incubator, I see a crystalline precipitate in the wells of my plate. What is happening?
Answer: Delayed precipitation can occur due to the compound's instability in the culture medium over time or its interaction with media components.[10][11]
Potential Causes and Solutions:
-
Compound Instability: CPA may not be stable in the aqueous environment for extended periods at 37°C.
-
Solution: Change the media with a freshly prepared CPA solution every 24-48 hours to maintain the desired effective concentration.[11]
-
-
Interaction with Media Components: CPA might interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[10]
-
Solution: Test the solubility and stability of CPA in your specific basal media, both with and without serum. If the problem persists, consider using a different media formulation if it's compatible with your cells.
-
-
Media Evaporation: Evaporation from culture plates can increase the concentration of CPA and other media components, leading to precipitation.
-
Solution: Ensure proper humidification in your incubator and use appropriate seals on culture plates to minimize evaporation.
-
Mandatory Visualization: Logical Relationship
Caption: Troubleshooting decision tree for Cyproterone acetate precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Cyproterone acetate in DMSO.
Materials:
-
Cyproterone acetate (CPA) powder (MW: 416.94 g/mol )[2]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.17 mg of CPA powder.
-
Calculation: 0.010 mol/L * 416.94 g/mol * 0.001 L = 0.004169 g = 4.17 mg
-
-
Weighing: Carefully weigh out 4.17 mg of CPA powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-purity DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously until the CPA powder is completely dissolved. The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6]
Protocol 2: Preparation of a Final Working Solution in Cell Culture Media
This protocol details the dilution of the 10 mM DMSO stock to a final concentration of 10 µM in cell culture medium.
Materials:
-
10 mM CPA stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Methodology:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath. Using cold media can decrease solubility and promote precipitation.[10]
-
Dilution Calculation: To prepare 10 mL of a 10 µM working solution, you will add 10 µL of the 10 mM stock solution.
-
Calculation: (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[12]
-
-
Dilution Procedure: a. Dispense 10 mL of the pre-warmed medium into a sterile conical tube. b. While gently vortexing or swirling the tube of medium, slowly add the 10 µL of the 10 mM CPA stock solution dropwise. This ensures rapid and even dispersion.
-
Final Check: After mixing, visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your cells.[11] Use the freshly prepared medium immediately.
Mandatory Visualization: Signaling Pathway
Caption: Factors influencing the aqueous solubility of Cyproterone acetate.
References
- 2. aapharma.ca [aapharma.ca]
- 3. benchchem.com [benchchem.com]
- 4. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peak Resolution of Cyproterone Acetate in Reversed-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak resolution of Cyproterone (B1669671) acetate (B1210297) (CPA) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Cyproterone acetate, offering potential causes and systematic solutions.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q1: My Cyproterone acetate peak is tailing. What are the possible causes and how can I fix it?
A1: Peak tailing for steroidal compounds like Cyproterone acetate is a frequent issue in RP-HPLC. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the CPA molecule, leading to tailing.
-
Mobile Phase pH: Although CPA is a neutral compound under typical RP-HPLC conditions (pH 2-8), an inappropriate mobile phase pH can affect the ionization of trace impurities or co-eluting compounds, indirectly impacting the CPA peak shape.
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can lead to active sites that cause tailing.
-
Column Overload: Injecting too high a concentration of CPA can saturate the stationary phase, resulting in peak tailing.
-
Dead Volume: Excessive tubing length or improper connections in the HPLC system can contribute to peak broadening and tailing.
Solutions:
-
Column Selection:
-
Use a modern, high-purity, end-capped C18 or C8 column. These columns have minimal residual silanol groups.
-
Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity.
-
-
Mobile Phase Optimization:
-
Adjust Organic Modifier: Vary the ratio of acetonitrile (B52724) to water. Sometimes, switching from acetonitrile to methanol (B129727) (or using a combination) can improve peak shape.
-
Add a Buffer: While CPA itself is not ionizable in the typical pH range, using a low-concentration buffer (e.g., 10-25 mM phosphate (B84403) or acetate buffer) can help mask residual silanol activity and maintain a stable pH.[1]
-
Low pH: Operating at a lower pH (e.g., pH 2.5-3.5) with a suitable buffer can suppress the ionization of silanol groups, reducing their interaction with CPA.
-
-
Sample and System Maintenance:
-
Sample Dilution: Try diluting the sample to check for column overload.
-
Guard Column: Use a guard column with the same stationary phase as the analytical column to protect it from strongly retained impurities.[2]
-
Column Washing: Implement a robust column washing procedure after each analytical run to remove contaminants.
-
Minimize Dead Volume: Use tubing with the smallest appropriate internal diameter and keep connection lengths to a minimum.
-
Q2: The peak for Cyproterone acetate is fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur under specific circumstances.
Potential Causes:
-
Sample Overload: Injecting a large volume of a highly concentrated sample can lead to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Column Collapse: Though rare with modern columns under normal operating conditions, a collapsed column bed can lead to distorted peak shapes, including fronting.
Solutions:
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is of equal or lesser strength than the mobile phase.
-
Column Inspection: If the problem persists and is accompanied by a sudden drop in backpressure, the column may be damaged and require replacement.
Q3: My Cyproterone acetate peak is split or shows shoulders. What should I investigate?
A3: Split peaks often indicate an issue at the column inlet or a co-eluting impurity.
Potential Causes:
-
Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Column Void: A void or channel in the column packing material can lead to peak splitting.
-
Co-eluting Impurity: An impurity or degradation product with a retention time very close to that of CPA can appear as a shoulder or a split peak.
-
Injection Solvent Effect: Injecting the sample in a strong solvent can cause peak distortion, which may manifest as splitting.
Solutions:
-
Sample and Mobile Phase Filtration: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates.
-
Column Maintenance:
-
Reverse-flush the column (if permitted by the manufacturer) to dislodge any particulates from the inlet frit.
-
If a void is suspected, the column may need to be replaced.
-
-
Method Optimization for Resolution:
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient can help to separate the co-eluting impurity from the main CPA peak.
-
Mobile Phase Composition: Adjust the organic-to-aqueous ratio or switch the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
-
-
Injection Solvent: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.
Problem: Poor Resolution
Q4: I am not getting adequate separation between Cyproterone acetate and a known impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k') of your chromatographic system.
Solutions:
-
Optimize Selectivity (α): This is often the most effective way to improve resolution.
-
Change Mobile Phase Composition:
-
Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
-
Switch the organic modifier. Acetonitrile and methanol have different selectivities and can significantly alter the separation of closely eluting compounds.
-
-
Adjust pH: If the impurity is ionizable, adjusting the mobile phase pH can change its retention time relative to the neutral CPA.
-
Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to Phenyl or Cyano) can provide different interactions and improve separation.
-
-
Increase Column Efficiency (N):
-
Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.
-
Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide higher efficiency and better resolution.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.
-
-
Optimize Retention Factor (k'):
-
Decrease Mobile Phase Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent will increase the retention time of both CPA and the impurity, which can sometimes lead to better separation. An ideal k' is typically between 2 and 10.
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for a reversed-phase HPLC method for Cyproterone acetate?
A5: A good starting point would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water in a ratio between 60:40 and 80:20 (v/v).[2][3] The flow rate can be set to 1.0-1.5 mL/min, and UV detection can be performed at approximately 281 nm, which is near the absorbance maximum of CPA.[3]
Q6: Does the pH of the mobile phase matter for Cyproterone acetate analysis?
A6: Cyproterone acetate is a neutral compound with a very high pKa (strongest acidic pKa is around 17.8), meaning it is not ionized in the typical pH range of 2-8 used for reversed-phase HPLC. Therefore, small changes in pH will not significantly affect its retention time. However, the pH can be a critical parameter for separating CPA from ionizable impurities or degradation products. Adjusting the pH can change the retention of these impurities, thereby improving resolution.
Q7: What are the common impurities of Cyproterone acetate that I might need to separate?
A7: Common related substances and impurities for Cyproterone acetate can include deacetylated parent compound (cyproterone), hydroxylated metabolites (e.g., 15-β-hydroxy CPA), positional isomers, and other process-related impurities. A stability-indicating method should be able to resolve CPA from these potential degradants.
Q8: What sample preparation is recommended for analyzing Cyproterone acetate in tablets?
A8: For tablet formulations, a common procedure involves:
-
Weighing and finely powdering a number of tablets.
-
Accurately weighing a portion of the powder equivalent to a single dose.
-
Dissolving the powder in a suitable solvent, often the mobile phase itself.
-
Using sonication to ensure complete dissolution of the active ingredient.
-
Diluting the solution to a suitable concentration with the mobile phase.
-
Filtering the final solution through a 0.45 µm or 0.22 µm syringe filter before injection to protect the HPLC column.[2]
Q9: How can I perform a forced degradation study for Cyproterone acetate to develop a stability-indicating method?
A9: A forced degradation study involves subjecting the drug substance to various stress conditions to generate potential degradation products. These conditions typically include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid drug at 105°C.
-
Photolytic Degradation: Exposing the drug to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The resulting stressed samples are then analyzed by HPLC to ensure that all degradation products are well-separated from the parent CPA peak.
Data Presentation
Table 1: HPLC Method Parameters for Cyproterone Acetate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | Newcrom R1 |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[2] | Acetonitrile:Water (80:20, v/v)[3] | Acetonitrile, Water, Phosphoric Acid[4] |
| Flow Rate | 1.2 mL/min | 1.5 mL/min[3] | Not Specified |
| Detection Wavelength | 254 nm[2] | 281 nm[3] | Not Specified |
| Temperature | Room Temperature | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Cyproterone Acetate in Tablets
This protocol is based on a validated method for the analysis of CPA in pharmaceutical tablets.[2]
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Cyproterone acetate reference standard
-
Cyproterone acetate tablets
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Accurately weigh about 25 mg of Cyproterone acetate reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
4. Sample Solution Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve the CPA.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solution.
-
Quantify the amount of Cyproterone acetate in the sample by comparing the peak area with that of the standard solution.
Mandatory Visualization
Caption: Troubleshooting workflow for Cyproterone acetate peak tailing.
Caption: General workflow for developing an HPLC method for Cyproterone acetate.
References
Technical Support Center: Identification of Cyproterone Acetate Degradation Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mass spectrometry to identify degradation products of Cyproterone Acetate (B1210297).
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of Cyproterone Acetate and its degradation products.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for Cyproterone Acetate or its Degradation Products | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with the stationary phase. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the analytes. 4. Column Degradation: Loss of stationary phase or blockage. | 1. Dilute the sample and reinject. 2. Use a mobile phase with a competing base (e.g., low concentration of triethylamine) or switch to a base-deactivated column. 3. Adjust the mobile phase pH. For reversed-phase chromatography of steroids, a slightly acidic pH (e.g., using 0.1% formic acid) is often beneficial. 4. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inconsistent Retention Times | 1. Pump Malfunction: Inconsistent mobile phase delivery. 2. Leaky Fittings: Loss of pressure in the LC system. 3. Column Temperature Fluctuations: Inadequate column thermostatting. 4. Changes in Mobile Phase Composition: Evaporation of volatile organic solvents. | 1. Check the pump for air bubbles and ensure proper solvent degassing. 2. Inspect all fittings for leaks and tighten as necessary. 3. Ensure the column oven is set to a stable temperature and has equilibrated. 4. Prepare fresh mobile phase and keep solvent reservoirs capped. |
| Low Signal Intensity or No Peak Detected | 1. Ion Suppression: Co-eluting matrix components interfering with ionization. 2. Incorrect Mass Spectrometer Settings: Suboptimal ionization source parameters (e.g., temperature, gas flows, voltage). 3. Sample Degradation: Analyte instability in the sample solvent or during storage. 4. Clogged Ion Source: Contamination of the mass spectrometer inlet. | 1. Improve sample cleanup (e.g., solid-phase extraction). Modify the chromatographic method to separate the analyte from the interfering components. 2. Optimize ion source parameters using a tuning solution of Cyproterone Acetate. 3. Prepare fresh samples and analyze them promptly. Ensure the sample solvent is compatible with the analyte. 4. Clean the ion source according to the manufacturer's instructions. |
| Unexpected Peaks in the Chromatogram | 1. Contamination: From solvents, glassware, or the autosampler. 2. Carryover: Residual sample from a previous injection. 3. Formation of Adducts: Sodiam ([M+Na]⁺) or other adducts forming in the ion source. 4. Isomeric Degradation Products: Degradation may produce isomers that elute at different retention times. | 1. Run a blank injection of the mobile phase to identify the source of contamination. 2. Implement a robust needle wash protocol in the autosampler method. 3. Scrutinize the mass spectra of the unexpected peaks to identify common adducts. 4. Isomeric products will have the same m/z value. Further structural elucidation (e.g., MS/MS) would be required for confirmation. |
| Difficulty in Fragmenting Precursor Ions (MS/MS) | 1. Low Collision Energy: Insufficient energy to induce fragmentation. 2. Stable Precursor Ion: The molecular structure is resistant to fragmentation under the applied conditions. 3. Incorrect Precursor Ion Selection: The selected m/z does not correspond to the analyte of interest. | 1. Gradually increase the collision energy and observe the fragmentation pattern. 2. Try a different ionization technique (e.g., APCI if ESI was used) which may produce different adducts that fragment more readily. 3. Verify the m/z of the precursor ion by acquiring a full scan mass spectrum. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for Cyproterone Acetate under forced degradation conditions?
A1: Based on the chemical structure of Cyproterone Acetate, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The acetate ester at the C17 position is susceptible to both acidic and alkaline hydrolysis, which would yield Cyproterone.
-
Oxidation: The enone functional group in the A-ring and other parts of the steroid nucleus are potential sites for oxidation, which could lead to the formation of hydroxylated or epoxidized products.[1]
-
Photodegradation: The conjugated system in the A-ring can absorb UV light, potentially leading to isomerization, cyclization, or other photochemical reactions.
Q2: What are the expected m/z values for Cyproterone Acetate and its primary hydrolytic degradation product in positive ion mode mass spectrometry?
A2: Cyproterone Acetate has a molecular weight of 416.9 g/mol . In positive ion mode, you would typically observe the protonated molecule [M+H]⁺. The primary hydrolytic degradation product is Cyproterone, formed by the loss of the acetyl group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Cyproterone Acetate | C₂₄H₂₉ClO₄ | 416.9 | 417.2 |
| Cyproterone (Hydrolysis Product) | C₂₂H₂₇ClO₃ | 374.9 | 375.2 |
Q3: What are some common fragment ions observed in the MS/MS spectrum of Cyproterone Acetate?
A3: While specific fragmentation data from forced degradation studies is limited in the public domain, common fragmentation patterns for steroidal structures like Cyproterone Acetate often involve:
-
Loss of the acetyl group: A neutral loss of 42 Da (CH₂CO) or 60 Da (CH₃COOH) from the precursor ion is expected.
-
Cleavage of the steroid rings: Characteristic losses from the A, B, C, and D rings of the steroid nucleus can occur, providing structural information. For steroids with a 3-oxo-4-ene system, characteristic product ions around m/z 97, 109, and 123 can be observed.[2][3][4]
-
Loss of water: If hydroxylated degradation products are formed, the loss of water (18 Da) is a common fragmentation pathway.
Q4: How can I differentiate between isomeric degradation products using LC-MS/MS?
A4: Differentiating between isomeric degradation products, which have the same mass-to-charge ratio, can be challenging. Here are some strategies:
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of the isomers. This may involve trying different stationary phases, mobile phase compositions, or gradient profiles.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers are not chromatographically separated, they may produce different fragmentation patterns in the MS/MS spectrum. Careful analysis of the relative intensities of the fragment ions can help in their differentiation.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation for isomers.
Experimental Protocols
Protocol 1: Forced Degradation of Cyproterone Acetate
Objective: To generate degradation products of Cyproterone Acetate under various stress conditions.
Materials:
-
Cyproterone Acetate reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Cyproterone Acetate in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours.
-
Thermal Degradation: Keep the solid Cyproterone Acetate powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in methanol for analysis.
-
Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to an appropriate concentration before injecting into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Cyproterone Acetate and its Degradation Products
Objective: To separate and identify Cyproterone Acetate and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Mode: Full scan (m/z 100-600) and product ion scan (for MS/MS)
-
Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation studies
Visualizations
Caption: Workflow for Forced Degradation and Analysis.
Caption: Plausible Degradation Pathways of Cyproterone Acetate.
References
- 1. Oxidations of enone systems in steroids by oxidizers with reversible redox potential - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
How to minimize matrix effects in LC-MS/MS analysis of Cyproterone acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Cyproterone Acetate (B1210297).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Cyproterone Acetate, leading to inaccurate or unreliable results due to matrix effects.
Issue 1: Poor reproducibility and accuracy in quantitative results.
-
Question: My calibration curve is not linear, and the quality control (QC) samples are failing. What could be the cause?
-
Answer: Inconsistent results are often a primary indicator of unmanaged matrix effects. Matrix components can co-elute with Cyproterone Acetate, causing ion suppression or enhancement, which affects the accuracy and reproducibility of the measurement.
-
Initial Assessment:
-
Evaluate Matrix Factor (MF): A quantitative assessment is crucial. This is done by comparing the peak response of Cyproterone Acetate in a post-extraction spiked blank matrix sample to its response in a neat solution at the same concentration.
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
-
An MF value close to 1 suggests minimal matrix effect.
-
-
Post-Column Infusion: This qualitative technique can help identify at which retention times matrix components are causing ion suppression or enhancement.
-
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system. Consider switching to a more rigorous sample preparation technique. (See Table 1 for a comparison).
-
Review Chromatographic Conditions: Ensure that Cyproterone Acetate is chromatographically separated from the bulk of the matrix components. Adjusting the gradient, mobile phase composition, or even the analytical column can significantly reduce co-elution.
-
Check Internal Standard (IS) Performance: A suitable internal standard should co-elute with the analyte and experience similar matrix effects. If the IS response is also erratic, it may not be effectively compensating for the variability. A stable isotope-labeled (SIL) internal standard for Cyproterone Acetate is the ideal choice.
-
-
Issue 2: Gradual or sudden decrease in signal intensity (ion suppression).
-
Question: I am observing a steady decline in the signal response for Cyproterone Acetate over a sequence of injections. What is causing this?
-
Answer: This is a classic sign of ion suppression, likely due to the accumulation of matrix components, particularly phospholipids (B1166683), in the ion source and on the analytical column.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing signal intensity.
-
Recommended Actions:
-
Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma and serum samples. Incorporate a specific phospholipid removal step in your sample preparation (e.g., using specialized SPE plates or cartridges).
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.
-
Chromatographic Separation: Modify the LC gradient to ensure that phospholipids, which typically elute in the middle of a reversed-phase gradient, are separated from the Cyproterone Acetate peak.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the analysis of Cyproterone Acetate from biological samples?
A: For biological matrices like plasma and serum, the primary sources of matrix effects are phospholipids, salts, endogenous metabolites, and proteins that may not have been fully precipitated. Since Cyproterone Acetate is a relatively hydrophobic molecule, it can co-extract with these matrix components during sample preparation.
Q2: How do I choose the best sample preparation technique to minimize matrix effects for Cyproterone Acetate?
A: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing phospholipids and other small molecule interferences, leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning Cyproterone Acetate into an organic solvent, leaving many polar interferences behind. It is a good option for reducing matrix effects.[1]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by selectively binding and eluting Cyproterone Acetate, thereby removing a wide range of interfering compounds. Online SPE methods can further enhance throughput and reduce variability.[2][3]
Q3: Is a stable isotope-labeled (SIL) internal standard for Cyproterone Acetate necessary?
A: While not strictly mandatory if the method is thoroughly validated, a SIL internal standard is highly recommended. It will have nearly identical chemical and physical properties to Cyproterone Acetate, meaning it will co-elute and be affected by matrix effects in the same way. This allows for the most accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog like Medroxyprogesterone Acetate or Finasteride can be used, but it is crucial to demonstrate that it behaves similarly to Cyproterone Acetate under the specific analytical conditions.[1][2]
Q4: Can I just dilute my sample to reduce matrix effects?
A: Yes, sample dilution can be a simple and effective strategy, provided that the concentration of Cyproterone Acetate in the diluted sample remains well above the lower limit of quantification (LLOQ) of your assay. However, this may not be feasible for all studies, especially those requiring high sensitivity.
Q5: My method uses atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI). Are matrix effects still a concern?
A: While ESI is generally more susceptible to matrix effects than APCI, they can still occur with APCI. It is always necessary to evaluate matrix effects during method development and validation, regardless of the ionization source used.
Data Presentation
The following table summarizes the expected performance of different sample preparation techniques in reducing matrix effects for steroid analysis. While specific quantitative data for Cyproterone Acetate is limited in comparative studies, this table provides a general guideline based on the analysis of similar compounds.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects in Steroid Analysis
| Sample Preparation Technique | Typical Recovery (%) | Relative Matrix Effect (Ion Suppression/Enhancement) | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | > 90% | High (Significant ion suppression common) | High | Low |
| Liquid-Liquid Extraction (LLE) | 85-110%[1] | Moderate to Low | Medium | Low to Medium |
| Solid-Phase Extraction (SPE) | > 90% | Low | Medium to High (with automation) | Medium to High |
| Online SPE | > 95%[2][3] | Very Low | High | High |
| Phospholipid Removal Plates | > 90% | Low (Specifically targets phospholipids) | High | Medium |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of Cyproterone Acetate.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for the determination of Cyproterone Acetate in human plasma.[1]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Finasteride in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Online Solid-Phase Extraction (SPE)
This protocol describes an automated method using a restricted access material (RAM) pre-column for online sample cleanup.[2]
-
System Configuration:
-
An LC system equipped with a column-switching valve.
-
A pre-column packed with a restricted access material (e.g., LiChrospher RP-4 ADS).
-
An analytical column (e.g., C18).
-
-
Sample Injection:
-
Directly inject 30 µL of plasma onto the pre-column.
-
-
Washing Step:
-
Wash the pre-column with a high-aqueous washing solution (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to remove proteins and polar interferences.
-
-
Elution and Analysis:
-
After the washing step, switch the valve to back-flush the trapped Cyproterone Acetate and internal standard from the pre-column onto the analytical column using the analytical mobile phase (e.g., 10:90 water:methanol with 0.1% formic acid).
-
The analytes are then separated on the analytical column and detected by the mass spectrometer.
Caption: Workflow for online Solid-Phase Extraction (SPE).
-
Mandatory Visualization
The following diagram illustrates the logical relationship between different strategies to minimize matrix effects in the LC-MS/MS analysis of Cyproterone Acetate.
Caption: Overview of strategies to mitigate matrix effects.
References
- 1. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Cyproterone Acetate Stock Solutions: A Technical Support Guide for Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cyproterone (B1669671) acetate (B1210297) (CPA) stock solutions for long-term storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Cyproterone acetate (CPA) stock solutions?
A1: Cyproterone acetate is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[1][2][3][4] For creating high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is commonly used due to its high solvating capacity for CPA.[1][5] Other suitable organic solvents include ethanol, dimethylformamide (DMF), acetone, methanol, and dichloromethane.[1][2][3][6] The choice of solvent should be compatible with your downstream experimental model.
Q2: What are the recommended storage conditions for CPA stock solutions?
A2: For long-term stability, it is recommended to store CPA stock solutions at low temperatures. Stock solutions prepared in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5] The solid, powdered form of CPA is stable for at least four years when stored at -20°C.[1]
Q3: My CPA is dissolved in an organic solvent, but I need to use it in an aqueous cell culture medium. How should I proceed?
A3: CPA is sparingly soluble in aqueous buffers.[1] To prepare a working solution in an aqueous medium, you should first dissolve the CPA in a water-miscible organic solvent like DMSO to create a concentrated stock solution.[1] This stock solution can then be serially diluted with the aqueous buffer or cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low enough to not affect the cells or the experiment. For example, a 1:3 solution of DMSO:PBS (pH 7.2) can be used, but it is not recommended to store this aqueous solution for more than one day due to the potential for precipitation.[1]
Q4: What are the potential degradation pathways for CPA in solution?
A4: The chemical structure of Cyproterone acetate contains an acetate ester group, which is susceptible to hydrolysis, especially under acidic or basic conditions.[7] This would result in the cleavage of the acetate group to form cyproterone and acetic acid.[6] Additionally, like many complex organic molecules, CPA may be sensitive to oxidation and photodegradation. When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[8] In biological systems, CPA is primarily metabolized by the CYP3A4 enzyme to form 15β-hydroxycyproterone acetate.[6][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | The storage temperature is too high, leading to solvent evaporation and increased solute concentration. | Store aliquots of the stock solution at -80°C for long-term storage. Ensure vials are tightly sealed. |
| The solution was not prepared with a sufficiently dry solvent (e.g., moisture-absorbing DMSO).[5] | Use fresh, anhydrous grade DMSO for preparing stock solutions. | |
| Precipitation when diluting stock solution into aqueous buffer | The final concentration of CPA in the aqueous buffer exceeds its solubility limit. | Increase the proportion of the organic solvent in the final solution, if experimentally permissible. Alternatively, lower the final concentration of CPA. Prepare fresh dilutions for each experiment and do not store aqueous working solutions.[1] |
| Loss of biological activity | Degradation of CPA due to improper storage (e.g., exposure to light, high temperatures, or repeated freeze-thaw cycles). | Prepare fresh stock solutions from solid CPA. Aliquot new stock solutions and store them protected from light at -80°C. Perform a stability test using a method like HPLC to check the integrity of the stock solution. |
| Contamination of the stock solution. | Use sterile filtration for the stock solution if it is to be used in cell culture. Always use sterile pipette tips and tubes when handling the solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated CPA Stock Solution in DMSO
-
Materials:
-
Cyproterone acetate powder (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Determine the desired concentration and volume of the stock solution. For example, to prepare a 10 mM stock solution, you will need 4.17 mg of CPA (Molecular Weight: 416.9 g/mol ) for every 1 mL of DMSO.
-
Accurately weigh the required amount of CPA powder using an analytical balance.
-
Transfer the weighed CPA powder into an appropriate-sized sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the CPA powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber-colored cryovials to protect from light and prevent contamination.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5]
-
Protocol 2: General Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method that can be adapted to assess the stability of CPA in stock solutions. The principle of a stability-indicating method is to separate the intact drug from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. A typical ratio is 60:40 (v/v) of acetonitrile to water.[1] Another reported mobile phase is a ratio of 80:20 (v/v) acetonitrile to water.[9]
-
Flow Rate: 1.0 to 1.5 mL/min.[9]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard solution of CPA of a known concentration in the mobile phase.
-
Dilute a sample of your CPA stock solution to be tested to a similar concentration using the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms. The peak for intact CPA should be identified based on the retention time of the standard.
-
The appearance of new peaks or a decrease in the area of the main CPA peak over time indicates degradation. The percentage of CPA remaining can be calculated by comparing the peak area of the aged sample to that of a freshly prepared standard.
-
Visualizations
References
- 1. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyproterone acetate acts as a disruptor of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing peak tailing issues in the chromatographic analysis of Cyproterone acetate.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Cyproterone (B1669671) acetate (B1210297), with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of Cyproterone acetate?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[3] Peak tailing can negatively impact your analysis by making accurate peak integration and quantification difficult, reducing resolution between adjacent peaks, and indicating potential issues with your analytical method or HPLC system.[2][4]
Q2: What are the most common causes of peak tailing when analyzing Cyproterone acetate?
A2: The primary causes of peak tailing for a compound like Cyproterone acetate, which has basic functional groups, often relate to secondary interactions with the stationary phase.[5][6] Key causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with basic analytes, leading to peak tailing.[1][4][7]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between Cyproterone acetate and the column packing material.[4][6]
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[2][8]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[4]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.[2] This can manifest as a void at the column inlet or a blocked frit.[6]
Q3: Can the sample solvent affect the peak shape of Cyproterone acetate?
A3: Yes, the solvent used to dissolve your Cyproterone acetate sample can significantly impact peak shape. If the sample solvent is much stronger than your mobile phase, it can cause peak distortion, including tailing or fronting.[2] It is always recommended to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues in the analysis of Cyproterone acetate.
Step 1: Initial Checks and System Evaluation
Before making significant changes to your method, it's important to rule out common system-level problems.
-
System Suitability: Always run a system suitability test before your sample analysis. This will help you determine if the issue is with the entire system or specific to your analyte.
-
Column Health: Check the column's history and performance. If the column is old or has been used with harsh conditions, it might be the source of the problem.[2] Consider flushing the column with a strong solvent or replacing it if necessary.[6]
-
Extra-Column Effects: Inspect the tubing and connections for any potential dead volume.[4] Ensure all fittings are secure and the tubing length is minimized.
Step 2: Method Optimization
If the system appears to be functioning correctly, the next step is to optimize your chromatographic method.
-
Mobile Phase pH Adjustment: For basic compounds like Cyproterone acetate, interactions with acidic silanol groups on the column are a common cause of tailing.[5] Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can help to suppress the ionization of these silanol groups, thereby reducing their interaction with your analyte and improving peak shape.[9]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites on the column and improve the peak shape of basic analytes.[9][10] However, be aware that additives like TEA can be difficult to remove from the system.[8]
-
Column Selection: Using a modern, high-purity, end-capped C18 column can significantly reduce peak tailing.[1][4] End-capping chemically bonds a small molecule to the residual silanol groups, making them less accessible for interaction with the analyte.[5]
Step 3: Sample Considerations
-
Sample Concentration: If you suspect column overload, try diluting your sample and re-injecting it.[6][8] A significant improvement in peak shape upon dilution is a strong indicator of overloading.
-
Sample Preparation: Ensure your sample is fully dissolved and free of particulates. Proper sample cleanup, for instance using Solid Phase Extraction (SPE), can remove interfering compounds that may contribute to peak tailing.[4][5]
Experimental Protocols
Below are example HPLC methods for the analysis of Cyproterone acetate. These can serve as a starting point for your method development and troubleshooting.
Table 1: Example HPLC Method Parameters for Cyproterone Acetate Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[11][12] | Acetonitrile:Water (80:20, v/v)[13] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[13] |
| Detection Wavelength | 254 nm[11][12] | 281 nm[13] |
| Injection Volume | 20 µL | 10 µL |
| Temperature | Ambient | Ambient |
Note: These are example methods and may require optimization for your specific application and instrumentation.
Data Presentation: Impact of Method Parameters on Peak Shape
The following table illustrates the expected impact of various troubleshooting steps on the peak asymmetry factor of Cyproterone acetate. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Table 2: Illustrative Data on the Effect of Troubleshooting on Peak Asymmetry
| Condition | Asymmetry Factor (Tf) | Observation |
| Initial Method | 1.8 | Significant peak tailing observed. |
| Lowered Mobile Phase pH to 3.0 | 1.3 | Peak shape improves, tailing is reduced. |
| Added 0.1% Triethylamine | 1.1 | Further improvement in peak symmetry. |
| Used a New End-Capped Column | 1.05 | Near-symmetrical peak is achieved. |
| Diluted Sample by 50% | 1.6 | Some improvement, suggesting potential overload. |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow of the troubleshooting process for addressing peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Common causes and solutions for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best practices for handling and storage of Cyproterone acetate reference standard.
This guide provides best practices for the handling, storage, and use of Cyproterone (B1669671) acetate (B1210297) reference standards to ensure experimental accuracy and safety.
Frequently Asked Questions (FAQs)
Q1: How should the Cyproterone acetate reference standard be stored upon receipt?
A: Upon receipt, the Cyproterone acetate reference standard, which is a crystalline solid, should be stored at -20°C in its original, tightly sealed container.[1] This ensures long-term stability for at least four years.[1] It is crucial to protect the standard from light and moisture.[2][3][4]
Q2: What are the recommended safety precautions when handling Cyproterone acetate?
A: Cyproterone acetate should be considered a hazardous material.[1] Always handle it in a well-ventilated area. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[2][5] Avoid inhalation of the powder and prevent ingestion.[1][3]
Q3: In which solvents is Cyproterone acetate soluble?
A: Cyproterone acetate is practically insoluble in water but soluble in several organic solvents.[6][7] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol (B145695), methanol, acetone, and dichloromethane (B109758) are suitable choices.[1][8] To prepare solutions in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[1]
Q4: How stable is Cyproterone acetate in its solid form and in solution?
A: The solid crystalline form of Cyproterone acetate is stable for at least four years when stored correctly at -20°C.[1] However, aqueous solutions are not recommended for storage for more than one day.[1] Stock solutions in organic solvents should be stored at -20°C and protected from light to maximize their shelf life. Heat and light can accelerate decomposition.[3]
Q5: What are the common analytical methods for Cyproterone acetate?
A: High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of Cyproterone acetate.[9][10][11] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed.[10][11] UV detection is typically performed at wavelengths such as 214 nm, 254 nm, or 281 nm.[10][11][12] Other analytical techniques include radioimmunoassay (RIA) and gas chromatography/mass spectrometry (GC/MS).[13]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results | Improper storage of the reference standard. | Ensure the solid standard is stored at -20°C, protected from light and moisture.[1] For solutions, use freshly prepared standards or validate the stability of stored stock solutions. |
| Inaccurate weighing of the standard. | Use a calibrated analytical balance and follow proper weighing procedures. For small quantities, consider preparing a more concentrated stock solution and then diluting it.[4] | |
| Degradation of the standard in solution. | Prepare fresh solutions for each experiment, especially for aqueous solutions which should not be stored for more than a day.[1] Protect solutions from light and heat.[3] | |
| Difficulty dissolving the standard | Use of an inappropriate solvent. | Refer to the solubility data. Cyproterone acetate is practically insoluble in water.[6][7] Use organic solvents like DMSO, DMF, or ethanol for initial dissolution.[1] |
| Insufficient mixing or sonication. | After adding the solvent, vortex the solution and/or use a sonicator to ensure complete dissolution. | |
| Precipitation in aqueous solutions | Exceeding the solubility limit in the final buffer. | When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain solubility. A 1:3 solution of DMSO:PBS (pH 7.2) has a solubility of approximately 0.25 mg/ml.[1] |
| Unexpected peaks in HPLC chromatogram | Contamination of the reference standard or solvent. | Use high-purity solvents and handle the reference standard with clean spatulas and glassware. |
| Degradation of the reference standard. | This can be indicated by the appearance of new peaks. Prepare a fresh solution from the solid standard and re-analyze. If the issue persists, the solid standard may be compromised. |
Quantitative Data
Table 1: Solubility of Cyproterone Acetate in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL, 83 mg/mL | [1][14] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Methanol | Soluble | [6][8] |
| Acetone | Freely soluble | [6][8] |
| Dichloromethane | Very soluble | [6][8] |
| Water | Practically insoluble | [6][7] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Cyproterone Acetate Stock Solution
-
Acclimatization: Before opening, allow the vial of solid Cyproterone acetate reference standard to equilibrate to room temperature to prevent condensation of moisture.[15]
-
Weighing: Accurately weigh the desired amount of the crystalline solid using a calibrated analytical balance in a well-ventilated area or a chemical fume hood.
-
Dissolution: Transfer the weighed standard to a volumetric flask. Add a portion of the chosen organic solvent (e.g., DMSO) and swirl to dissolve. Use sonication if necessary to ensure complete dissolution.
-
Dilution: Once dissolved, add the solvent to the final volume and mix thoroughly to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 2: HPLC Analysis of Cyproterone Acetate
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.[9][10]
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v).[10] Filter the mobile phase through a 0.45 µm filter and degas it prior to use.[10]
-
Standard Preparation: Prepare a series of standard solutions of Cyproterone acetate by diluting the stock solution with the mobile phase to known concentrations.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and quantify the amount of Cyproterone acetate by comparing the peak area to the calibration curve.
Visualizations
Caption: Workflow for Preparation and Analysis of Cyproterone Acetate Standard.
Caption: Troubleshooting Decision Tree for Inconsistent HPLC Results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Use & Storage of Reference Standards | USP [usp.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Page loading... [guidechem.com]
- 7. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 8. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioimmunological analysis of cyproterone acetate in human serum. Comparison with a gas chromatographic/mass spectrometric method and influence of each method on the outcome of a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
Refining dosage of Cyproterone acetate to reduce cytotoxicity in vitro.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosage of Cyproterone (B1669671) acetate (B1210297) (CPA) to reduce cytotoxicity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cyproterone acetate (CPA) induced cytotoxicity at high concentrations?
A1: At high concentrations, Cyproterone acetate (CPA) primarily induces cytotoxicity through the induction of apoptosis.[1][2] This is often mediated by increased oxidative stress and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of both intrinsic and extrinsic apoptotic pathways.[1]
Q2: How does CPA's cytotoxicity differ between cancer cells and normal cells?
A2: Studies have shown that CPA can exhibit selective cytotoxicity, being more potent against certain cancer cell lines compared to normal, non-tumorigenic cell lines.[1][2] For example, the testicular cancer cell line Tera-1 and the macrophage-like cell line RAW264.7 were found to be more sensitive to CPA-induced cytotoxicity than the normal fetal hepatic cell line WRL-68.[1][2]
Q3: What are the key signaling pathways involved in CPA-induced apoptosis?
A3: CPA-induced apoptosis involves both the extrinsic and intrinsic signaling pathways. The extrinsic pathway can be activated through the upregulation of death receptors like DR5.[3] The intrinsic pathway is triggered by mitochondrial membrane potential disruption, leading to the release of cytochrome c and subsequent activation of caspases. Key players in these pathways include Fas, FasL, caspase-8 (extrinsic), and Bid, Bad, Bax, and caspase-9 (intrinsic).[1]
Q4: What is a typical starting concentration range for CPA in in-vitro experiments?
A4: Based on published IC50 values, a starting concentration range of 10 µM to 100 µM is often used for in-vitro experiments. However, the optimal concentration is highly cell-type dependent. It is recommended to perform a dose-response study to determine the appropriate concentration range for your specific cell line.
Q5: How can I prepare CPA for in-vitro use, considering its solubility?
A5: Cyproterone acetate is sparingly soluble in water. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Cytotoxicity Results
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected cell death at low CPA concentrations | CPA precipitation due to poor solubility in media. | - Ensure the final DMSO/ethanol concentration is minimal and consistent across all treatments.- Visually inspect the culture medium for any signs of precipitation after adding CPA.- Prepare fresh CPA dilutions for each experiment. |
| No significant cytotoxicity observed even at high CPA concentrations | Cell line resistance to CPA. | - Verify the sensitivity of your cell line to CPA by checking literature for reported IC50 values.- Consider using a positive control known to induce apoptosis in your cell line to validate the assay.- Extend the incubation time with CPA, as some cell lines may require longer exposure. |
| High variability between replicate wells | Uneven cell seeding or CPA distribution. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by swirling after adding CPA to ensure even distribution.- Check for and eliminate edge effects in the microplate by not using the outer wells or by filling them with sterile PBS. |
Guide 2: Issues with Cytotoxicity and Apoptosis Assays
| Assay | Issue | Possible Cause | Troubleshooting Steps |
| MTT Assay | Low absorbance readings or high background | - Incorrect wavelength reading.- Interference from phenol (B47542) red in the culture medium.[4] | - Read absorbance at 570-590 nm with a reference wavelength of 630 nm.[4]- Use phenol red-free medium for the assay or include a background control with medium only.[4] |
| LDH Assay | High spontaneous LDH release in control wells | - Mechanical stress on cells during handling.- Presence of LDH in the serum of the culture medium. | - Handle cells gently during seeding and media changes.- Use a serum-free medium for the assay period or include a medium-only background control.[5] |
| Annexin V/PI Staining | High percentage of Annexin V positive/PI positive cells in early time points | - CPA may be inducing necrosis at the tested concentration.- Cells are progressing rapidly through apoptosis to secondary necrosis. | - Perform a dose-response and time-course experiment to identify concentrations and time points where early apoptosis is more prominent.- Ensure gentle handling of cells during staining to avoid membrane damage. |
| TUNEL Assay | High background fluorescence | - Incomplete washing steps.- Excessive enzyme concentration. | - Ensure thorough washing between steps to remove unbound reagents.- Titrate the TdT enzyme concentration to find the optimal signal-to-noise ratio. |
Quantitative Data Summary
Table 1: IC50 Values of Cyproterone Acetate in Various Cell Lines
| Cell Line | Cell Type | IC50 (mg/mL) | IC50 (µM) (approx.) | Reference |
| Tera-1 | Human Testicular Cancer | 0.221 | 530 | [1] |
| RAW264.7 | Mouse Macrophage-like | 0.421 | 1010 | [1] |
| WRL-68 | Human Fetal Hepatic | 23.49 | 56340 | [1] |
Note: The molecular weight of Cyproterone acetate (C24H29ClO4) is approximately 416.9 g/mol . The conversion to µM is an estimation.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
CPA Treatment: Treat the cells with various concentrations of CPA (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[8][9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol is a general guide for flow cytometry-based apoptosis detection.[11][12]
-
Cell Culture and Treatment: Culture and treat cells with CPA in appropriate culture dishes.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
TUNEL Assay for DNA Fragmentation
This protocol provides a general workflow for the TUNEL assay.[13][14][15]
-
Sample Preparation: Fix and permeabilize the cells (grown on coverslips or slides) according to standard protocols.
-
TdT Labeling: Incubate the samples with the TdT reaction mixture containing labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP followed by a chromogenic substrate, or a fluorescently labeled antibody).
-
Counterstaining and Mounting: Counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst) and mount the coverslips.
-
Visualization: Analyze the samples using fluorescence or light microscopy.
DCFH-DA Assay for Intracellular ROS
This protocol outlines the measurement of reactive oxygen species.[16][17][18]
-
Cell Seeding and Treatment: Seed cells and treat them with CPA as described previously.
-
DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove the excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).
Visualizations
Caption: CPA-induced apoptosis signaling pathways.
Caption: Experimental workflow for assessing CPA cytotoxicity.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Cytotoxic and apoptotic effects of cyproterone acetate against cancer cells and normal cells | Journal of Biotechnology Research Center [jobrc.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 16. bioluminor.com [bioluminor.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doc.abcam.com [doc.abcam.com]
Technical Support Center: Method Refinement for Detecting Low Levels of Cyproterone Acetate in Biological Samples
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the sensitive detection of Cyproterone (B1669671) acetate (B1210297) (CPA) in biological samples. The information is tailored for researchers, scientists, and drug development professionals to assist in refining their analytical methods.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of Cyproterone acetate, providing practical solutions in a question-and-answer format.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question: I am experiencing low recovery of Cyproterone acetate during solid-phase extraction (SPE) from plasma. What are the possible causes and solutions?
Answer: Low recovery of CPA during SPE can be attributed to several factors:
-
Improper Sorbent Selection: Ensure the sorbent chemistry is appropriate for CPA, which is a relatively nonpolar steroid. A C18 or a polymeric reversed-phase sorbent is typically effective.
-
Inadequate Conditioning and Equilibration: The sorbent bed must be properly wetted and equilibrated with a solvent similar in composition to the sample matrix before loading. Skipping or rushing these steps can lead to inconsistent and low recovery.
-
Sample pH: The pH of the sample can influence the retention of CPA on the sorbent. Ensure the pH is optimized for maximum retention. For reversed-phase SPE, a neutral pH is generally suitable.
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb CPA completely from the sorbent. Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution solvent.
-
Flow Rate: A high flow rate during sample loading can prevent efficient retention, while a high flow rate during elution may not allow sufficient time for desorption. Optimize the flow rates for each step.
Question: My LC-MS/MS results for Cyproterone acetate show significant ion suppression. How can I mitigate this?
Answer: Ion suppression, a common matrix effect in LC-MS/MS, can be addressed by:
-
Improving Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components like phospholipids. This can be achieved by using a more selective SPE sorbent or incorporating a liquid-liquid extraction (LLE) step prior to SPE.
-
Optimizing Chromatography: Adjusting the chromatographic conditions to separate CPA from co-eluting matrix components can reduce ion suppression. This may involve using a different analytical column, modifying the mobile phase composition, or adjusting the gradient profile.
-
Using an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for CPA is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate quantification.
-
Diluting the Sample: If the concentration of CPA is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and minimize ion suppression.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am having issues with the derivatization of Cyproterone acetate for GC-MS analysis. What are some common problems and solutions?
Answer: Incomplete or inconsistent derivatization can lead to poor peak shape and inaccurate quantification.
-
Moisture: The presence of moisture can interfere with derivatization reactions. Ensure that all glassware is dry and that the sample extract is completely evaporated to dryness before adding the derivatizing agent.
-
Reaction Conditions: The temperature and time of the derivatization reaction are critical. Ensure that the optimal conditions for the chosen derivatizing agent are being used. For example, silylation reactions often require heating to ensure complete reaction.
-
Reagent Quality: Derivatizing agents can degrade over time. Use fresh, high-quality reagents for best results.
Immunoassays (RIA, TR-FIA)
Question: My immunoassay results for Cyproterone acetate seem to be higher than expected when compared to a mass spectrometry method. What could be the cause?
Answer: Immunoassays are susceptible to cross-reactivity from structurally related compounds. The major metabolite of CPA, 15β-hydroxycyproterone acetate, circulates in significant concentrations and can cross-react with antibodies raised against CPA, leading to an overestimation of the parent drug concentration.[1] To address this:
-
Assess Antibody Specificity: Review the cross-reactivity data for the antibody used in your assay. If the cross-reactivity with 15β-hydroxycyproterone acetate is high, consider using a more specific antibody or a chromatographic method for confirmation.
-
Sample Purification: Incorporating a chromatographic step, such as HPLC, before the immunoassay can separate CPA from its metabolites, leading to a more accurate quantification.[2]
Data Presentation
The following tables summarize the quantitative performance data for various methods used to detect Cyproterone acetate in biological samples.
Table 1: Performance Characteristics of LC-MS/MS Methods for Cyproterone Acetate in Human Plasma
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Liquid-Liquid Extraction | Online Solid-Phase Extraction |
| Linearity Range | 0.1 - 50.0 ng/mL[3] | Not Specified |
| LLOQ | 0.1 ng/mL[3] | 0.3 ng/mL[4] |
| Intra-batch Precision (%RSD) | 1.8 - 5.6%[3] | Not Specified |
| Inter-batch Precision (%RSD) | 2.2 - 5.6%[3] | Not Specified |
| Accuracy | 92.0 - 99.4%[3] | Not Specified |
| Recovery | 100.3 - 109.0%[3] | Not Specified |
Table 2: Performance Characteristics of Other Analytical Methods for Cyproterone Acetate
| Parameter | HPLC-UV (Plasma) | GC-MS (Serum) | Immunoassay (RIA, Serum) |
| Linearity Range | 50 - 160 ng/mL | Not Specified | Not Specified |
| LLOQ/LOD | LOD: 10 ng/mL | Not Specified | Not Specified |
| Precision (%CV) | < 10% | Not Specified | Lower variance than GC-MS[1] |
| Recovery | ~90% | Not Specified | Not Specified |
| Key Observation | Suitable for higher concentrations | Good specificity | Prone to metabolite cross-reactivity[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: LC-MS/MS Detection of Cyproterone Acetate in Human Plasma
This protocol is based on a validated method using liquid-liquid extraction and HPLC coupled with atmospheric pressure photoionization tandem mass spectrometry (APPI-MS/MS).[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a glass tube, add the internal standard solution.
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of methanol and water containing a suitable modifier like formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Cyproterone acetate and the internal standard.
Protocol 2: HPLC-UV Detection of Cyproterone Acetate in Human Plasma
This protocol describes a method for the quantification of CPA using HPLC with UV detection.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add a suitable internal standard.
-
Add 5 mL of an appropriate extraction solvent (e.g., diethyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a known volume of mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 62:38 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm.
Mandatory Visualization
Signaling Pathway of Cyproterone Acetate
Caption: Mechanism of action of Cyproterone acetate (CPA).
Experimental Workflow for LC-MS/MS Analysis
References
- 1. Radioimmunological analysis of cyproterone acetate in human serum. Comparison with a gas chromatographic/mass spectrometric method and influence of each method on the outcome of a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive and specific time-resolved fluoroimmunoassay (TR-FIA) of cyproterone acetate and free cyproterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in Bioanalytical Assays for Cyproterone Acetate
Welcome to the technical support center for the bioanalytical analysis of Cyproterone (B1669671) Acetate (B1210297) (CPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interferences in bioanalytical assays for CPA.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Cyproterone Acetate (CPA) bioanalytical assays?
A1: The primary sources of interference in CPA bioanalytical assays depend on the analytical technique employed:
-
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most significant challenge is matrix effects , where co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine) suppress or enhance the ionization of CPA, leading to inaccurate quantification.[1] Phospholipids are major contributors to matrix effects in plasma and serum samples.[2][3]
-
For Immunoassays (ELISA, RIA): The main issue is cross-reactivity . This occurs when antibodies in the assay bind to compounds structurally similar to CPA, leading to falsely elevated results.[4][5][6] The major cross-reactant for CPA is its primary active metabolite, 15β-hydroxycyproterone acetate.[7] Other potential interferences include endogenous substances like rheumatoid factor, complement, and heterophilic antibodies.[4][8]
Q2: My LC-MS/MS results for CPA are showing poor accuracy and precision. How can I determine if matrix effects are the cause?
A2: To determine if matrix effects are impacting your LC-MS/MS assay, you can perform a post-extraction spike analysis . This involves comparing the signal response of CPA in a clean, neat solution to the response of CPA spiked into an extracted blank biological matrix from multiple sources. A significant difference between the two indicates the presence of matrix effects. A qualitative assessment can also be done using post-column infusion , which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9]
Q3: I suspect cross-reactivity in my CPA immunoassay. What are the likely culprits and how can I confirm this?
A3: The most probable cross-reactant in a CPA immunoassay is its major metabolite, 15β-hydroxycyproterone acetate , which has a similar chemical structure.[7] Studies have shown that radioimmunoassays (RIAs) can overestimate CPA concentrations by 10-20% due to cross-reactivity with metabolites. To confirm cross-reactivity, you can:
-
Analyze a sample containing the suspected cross-reacting metabolite (if a standard is available).
-
Compare the immunoassay results with a more specific method like LC-MS/MS. A significant positive bias in the immunoassay results suggests cross-reactivity.
Q4: What is the primary metabolic pathway of Cyproterone Acetate?
A4: Cyproterone Acetate is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic reaction is hydroxylation, leading to the formation of 15β-hydroxycyproterone acetate. Other metabolites, such as 3α-hydroxy-cyproterone acetate, are also formed.[10]
Troubleshooting Guides
LC-MS/MS Assay Interference
Problem: Inaccurate and/or imprecise quantification of Cyproterone Acetate.
dot
Caption: Troubleshooting workflow for LC-MS/MS matrix effects.
Comparison of Sample Preparation Methods for Steroid Analysis
| Method | Principle | Advantages | Disadvantages | Typical Recovery for Steroids | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may not effectively remove phospholipids, leading to significant matrix effects.[11] | Variable, can be lower due to co-precipitation of analytes. | Low to moderate. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Good for removing salts and highly polar interferences. Can provide cleaner extracts than PPT. | Can be labor-intensive, requires larger volumes of organic solvents, and may form emulsions. | Good to excellent (e.g., ~90% for CPA in plasma). | Moderate to high. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, highly selective, and can concentrate the analyte. | More expensive and requires method development to optimize the sorbent, wash, and elution steps. | Excellent (often >90%). | High. |
Immunoassay Interference
Problem: Falsely elevated or inconsistent Cyproterone Acetate concentrations.
dot```dot graph TD { A[Start: Inaccurate Immunoassay Results] --> B{Assess Cross-Reactivity}; B --> C[Test with Metabolite Standards]; B --> D[Compare with LC-MS/MS]; C --> E{Cross-Reactivity Confirmed?}; D --> E; E -- Yes --> F{Improve Assay Specificity}; F --> G[Use More Specific Monoclonal Antibody]; E -- No --> H{Investigate Other Interferences}; H --> I[Heterophilic Antibodies]; H --> J[Rheumatoid Factor]; I --> K{Add Blocking Agents}; J --> K; K --> L[Non-immune Animal IgG]; K --> M[Commercial Blockers];
}
Caption: Mechanism of action of Cyproterone Acetate.
dot
Caption: Metabolic pathway of Cyproterone Acetate.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Hydroxy Cyproterone Acetate - CAS - 65423-26-9 | Axios Research [axios-research.com]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of 3 alpha-hydroxy-cyproterone acetate as a metabolite of cyproterone acetate in the bile of female rats and the potential of this and other already known or putative metabolites to form DNA adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Stability-Indicating HPLC Methods for Cyproterone Acetate
For researchers, scientists, and professionals in drug development, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for Cyproterone (B1669671) acetate (B1210297), juxtaposed with alternative analytical techniques. Supported by experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for selecting and implementing the most suitable analytical strategy for this synthetic steroid.
Cyproterone acetate, an antiandrogen and progestogen, is susceptible to degradation under various stress conditions. A robust stability-indicating analytical method is therefore crucial for accurately quantifying the drug substance and separating it from any potential degradation products, thereby ensuring the safety and efficacy of the final pharmaceutical product.
The Gold Standard: Stability-Indicating HPLC
A reversed-phase HPLC method stands as the most widely accepted and validated technique for the analysis of Cyproterone acetate in pharmaceutical formulations. Its high resolving power, sensitivity, and specificity make it ideal for separating the parent drug from its degradation products.
Comparative Performance of a Validated HPLC Method
The following table summarizes the typical performance characteristics of a validated stability-indicating HPLC method for Cyproterone acetate, providing a benchmark for comparison.
| Parameter | Typical Performance of Validated HPLC Method |
| Linearity Range | 5-25 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 97.2% to 101.1%[2] |
| Precision (% RSD) | < 2%[1][2] |
| Limit of Detection (LOD) | 78.42 ng/mL[1] |
| Limit of Quantification (LOQ) | Not explicitly stated in all sources, but method is sensitive. |
| Specificity | No interference from excipients or degradation products[2][3] |
Forced Degradation Studies: A testament to Stability-Indicating Power
Forced degradation studies are a critical component of validating a stability-indicating method.[4][5][6] These studies involve subjecting the drug substance to harsh conditions to intentionally induce degradation. The ability of the HPLC method to separate the intact drug from the resulting degradation products confirms its stability-indicating nature.
| Stress Condition | Observation |
| Acid Hydrolysis | Degradation observed[2] |
| Alkaline Hydrolysis | Degradation observed[2] |
| Oxidative Degradation | Degradation observed[2] |
| Thermal Degradation | Stable |
| Photolytic Degradation | Stable[7] |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the predominant method, other techniques have been employed for the analysis of Cyproterone acetate. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography on a high-performance layer. | Simple, cost-effective, high sample throughput.[8] | Lower resolution and sensitivity compared to HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography followed by mass spectrometric detection. | High specificity and sensitivity, suitable for identifying unknown impurities.[9] | Requires derivatization for non-volatile compounds, more complex instrumentation. |
| Radioimmunoassay (RIA) | Immunoassay based on antigen-antibody reaction. | Very high sensitivity, suitable for biological samples.[9] | Use of radioactive materials, potential for cross-reactivity with metabolites.[9] |
Experimental Protocols: A Closer Look
Reproducibility is the cornerstone of analytical science. The following sections provide detailed methodologies for the validated stability-indicating HPLC method.
Validated Stability-Indicating HPLC Method
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile and water in a ratio of 60:40 (v/v)[2][3][10]
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient[10]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Cyproterone acetate reference standard in the mobile phase (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 5-25 µg/mL).[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Cyproterone acetate.
-
Dissolve the powder in the mobile phase, using sonication to aid dissolution.
-
Dilute the solution to a suitable concentration within the linearity range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.
-
Alkaline Hydrolysis: Reflux the drug substance in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug substance solution to UV light.
After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the logical workflow of the HPLC method validation and the forced degradation study.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Logical workflow of a forced degradation study for Cyproterone Acetate.
Conclusion
The stability-indicating reversed-phase HPLC method provides a reliable, accurate, and precise tool for the quality control of Cyproterone acetate in pharmaceutical products. While alternative methods like HPTLC and GC-MS have their specific applications, the HPLC method, when properly validated through forced degradation studies, remains the gold standard for ensuring the stability and purity of this important therapeutic agent. The detailed protocols and visual workflows presented in this guide offer a solid foundation for researchers and analysts to implement and adapt these methods in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. biotech-asia.org [biotech-asia.org]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. akjournals.com [akjournals.com]
- 9. Radioimmunological analysis of cyproterone acetate in human serum. Comparison with a gas chromatographic/mass spectrometric method and influence of each method on the outcome of a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Cyproterone Acetate and Spironolactone as Anti-Androgens for Research and Development
This guide provides a detailed comparative analysis of two widely used anti-androgenic compounds, cyproterone (B1669671) acetate (B1210297) (CPA) and spironolactone (B1682167). Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms of action, clinical efficacy, and safety profiles.
Introduction
Cyproterone acetate and spironolactone are both synthetic steroids utilized for their anti-androgenic properties in various clinical applications, including the treatment of hirsutism, acne, and in feminizing hormone therapy for transgender women.[1][2][3] While both drugs effectively counteract the effects of androgens, they possess distinct pharmacological profiles that influence their clinical utility and adverse effects. This guide aims to provide a comprehensive comparison to inform research and drug development endeavors.
Mechanism of Action
Both cyproterone acetate and spironolactone exert their anti-androgenic effects primarily through competitive antagonism of the androgen receptor (AR). However, their mechanisms diverge in terms of potency, additional hormonal activities, and effects on androgen synthesis.
Cyproterone Acetate (CPA) is a potent steroidal anti-androgen and progestin.[1][4] Its primary mechanisms of action include:
-
Androgen Receptor Blockade : CPA directly binds to the androgen receptor, preventing endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from activating it.[5][6]
-
Gonadotropin Suppression : Due to its potent progestogenic activity, CPA exerts a negative feedback effect on the hypothalamus and pituitary gland. This leads to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn decreases the production of testosterone by the gonads.[4][5][7]
Spironolactone is primarily known as a potassium-sparing diuretic and mineralocorticoid receptor antagonist.[6] Its anti-androgenic properties are considered a secondary effect and include:
-
Androgen Receptor Blockade : Spironolactone and its metabolites act as competitive antagonists at the androgen receptor, although with a lower affinity compared to CPA.[6][8]
-
Inhibition of Androgen Synthesis : Spironolactone can weakly inhibit enzymes involved in androgen biosynthesis.[6]
The following diagram illustrates the primary signaling pathway of the androgen receptor and the points of intervention for both drugs.
Quantitative Comparison of Pharmacodynamics
The following table summarizes the key pharmacodynamic parameters of cyproterone acetate and spironolactone.
| Parameter | Cyproterone Acetate | Spironolactone | Reference(s) |
| Androgen Receptor (AR) Binding | Potent competitive antagonist | Competitive antagonist | [5][6] |
| IC50 for AR Binding Inhibition | 24 nM (in rat prostate cytosol) | 67 nM (in rat prostate cytosol) | [5][6] |
| Progestogenic Activity | Potent agonist | Very weak agonist | [4][6] |
| Antigonadotropic Effect | Strong, leading to decreased testosterone production | Very weak | [4][5][6] |
| Mineralocorticoid Receptor Activity | No significant activity | Potent antagonist | [6] |
Comparative Clinical Efficacy
The clinical efficacy of cyproterone acetate and spironolactone has been evaluated in various conditions requiring anti-androgen therapy.
Hirsutism
| Study | Drug Regimen | Duration | Key Findings | Reference(s) |
| Randomized Study (n=48) | CPA (100 mg/day) vs. Spironolactone (100 mg/day), most with concomitant estrogen | 6 months | Both drugs were equally effective in reducing total hair diameter (CPA: -16.8%, Spironolactone: -17.1%). Reduction in frequency of cosmetic measures was also similar (CPA: -44.7%, Spironolactone: -38%). | [9] |
| Prospective Randomized Study (n=42) | CPA (50 mg/day on days 1-10 with ethinyl estradiol) vs. Spironolactone (100 mg/day with an oral contraceptive) | 9 months | Both regimens were similarly effective in reducing Ferriman-Gallwey scores. The percentage decrease in hirsutism scores was not significantly different between the groups at 3, 6, and 9 months. | [10] |
| Prospective Randomized Clinical Study (n=41) | CPA (12.5 mg/day for the first 10 days of the cycle) vs. Spironolactone (100 mg/day) | 12 months | At the end of therapy, the decrease in Ferriman-Gallwey scores was similar (CPA: 38.9%, Spironolactone: 38.5%). One year after stopping therapy, the score for the spironolactone group was significantly lower. | [11] |
| Comparative Study (n=141) | CPA (100 mg/day for 10 days with oral contraceptive) vs. Spironolactone (100-200 mg/day) in PCOS | Not specified | The decrement in hirsutism scoring was greater in the CPA group (20.1%) compared to the spironolactone group (12.8%). | [12] |
| Randomized Comparison (n=134) | EE/DRSP + CPA (100 mg) vs. EE/DRSP + Spironolactone (100 mg) vs. EE/CPA + CPA (100 mg) | 6 months | All three regimens significantly decreased the modified Ferriman-Gallwey score, with no significant difference between the groups. | [13] |
Acne Vulgaris
While both drugs are used to treat acne, direct comparative studies are less common. One review suggests that while both are effective, cyproterone acetate may be more effective but with a higher likelihood of side effects.[3][6][14]
Feminizing Hormone Therapy for Transgender Women
| Study | Drug Regimen | Duration | Key Findings | Reference(s) |
| Randomized Controlled Trial (n=52) | Estradiol (B170435) valerate (B167501) (4 mg/day) + CPA (25 mg/day) vs. Estradiol valerate (4 mg/day) + Spironolactone (100 mg/day) | 12 weeks | CPA had a significantly higher testosterone suppression efficacy. 90% of the CPA group achieved female range testosterone levels (<50 ng/dL) compared to 19% in the spironolactone group. | [5][15] |
| Retrospective Cross-sectional Study (n=114) | Estradiol + CPA vs. Estradiol + Spironolactone vs. Estradiol alone | >6 months | The CPA group had significantly lower total testosterone concentrations compared to the spironolactone group and the estradiol alone group. | [7][16] |
| Randomized Clinical Trial (n=63) | Estradiol + CPA (12.5 mg/day) vs. Estradiol + Spironolactone (100 mg/day) | 6 months | No significant difference in breast development between the two groups. CPA was more likely to suppress serum testosterone to <2 nmol/L. | [14][17][18][19] |
Side Effect Profiles
The distinct pharmacological activities of cyproterone acetate and spironolactone result in different side effect profiles.
| Side Effect | Cyproterone Acetate | Spironolactone | Reference(s) |
| Menstrual Irregularities | Less common when used with estrogen | Common | [1] |
| Gynecomastia (in males) | Common | Common | [1][6] |
| Hyperkalemia | Not a typical side effect | A significant risk, requires monitoring | [2] |
| Depression | Reported, increased risk | Less commonly reported | [2] |
| Liver Injury | Rare but serious, including hepatotoxicity | Not a prominent side effect | [2][5] |
| Meningioma Risk | Increased risk with long-term, high-dose use | Not associated | [2] |
| Diuretic Effects | None | Yes (polyuria, nocturia) | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of cyproterone acetate and spironolactone to the androgen receptor.
Principle: This assay measures the ability of a test compound (CPA or spironolactone) to compete with a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) for binding to the androgen receptor in a prepared cell lysate or with purified receptor protein. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.
Generalized Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable tissue source, such as rat prostate.
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT) and varying concentrations of the unlabeled competitor (CPA or spironolactone).
-
Separation: Separate the receptor-bound from the unbound radiolabeled androgen. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the competitor concentration to determine the IC50 value.
The following workflow illustrates the competitive binding assay process.
Radioimmunoassay (RIA) for Serum Testosterone
Objective: To quantify the concentration of testosterone in serum samples.
Principle: RIA is a competitive binding assay where a known quantity of radiolabeled testosterone ([¹²⁵I]-testosterone) competes with the unlabeled testosterone in a patient's serum for binding to a limited amount of a specific anti-testosterone antibody. The amount of radiolabeled testosterone bound to the antibody is inversely proportional to the concentration of unlabeled testosterone in the sample.
Generalized Protocol:
-
Sample and Standard Preparation: Prepare a standard curve using known concentrations of testosterone. Patient serum samples are also prepared.
-
Assay Setup: In assay tubes, add the standards or patient samples, a fixed amount of [¹²⁵I]-testosterone, and the anti-testosterone antibody.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.[20]
-
Separation: Separate the antibody-bound testosterone from the free testosterone. This is often achieved by adding a second antibody that precipitates the primary antibody complex.
-
Counting: Measure the radioactivity in the bound fraction using a gamma counter.
-
Calculation: Construct a standard curve by plotting the radioactivity of the standards against their concentrations. The testosterone concentration in the patient samples is then determined by interpolating from this curve.[20]
Immunoradiometric Assay (IRMA) for Luteinizing Hormone (LH)
Objective: To measure the concentration of LH in serum.
Principle: IRMA is a non-competitive "sandwich" assay. The LH in the sample is bound between two specific antibodies. One antibody is immobilized on a solid phase (e.g., a coated tube), and the other is radiolabeled ([¹²⁵I]) for detection. The amount of radioactivity bound to the solid phase is directly proportional to the concentration of LH in the sample.
Generalized Protocol:
-
Assay Setup: Add patient serum or standards to tubes coated with an anti-LH antibody.
-
Incubation: Incubate to allow the LH in the sample to bind to the coated antibody.
-
Washing: Wash the tubes to remove unbound substances.
-
Second Antibody Addition: Add a radiolabeled anti-LH antibody that binds to a different epitope on the captured LH.
-
Second Incubation: Incubate to allow the "sandwich" to form.
-
Final Wash: Wash the tubes again to remove any unbound radiolabeled antibody.
-
Counting: Measure the radioactivity in the tubes using a gamma counter. The amount of radioactivity is directly proportional to the LH concentration.[21]
Clinical Assessment of Hirsutism (Modified Ferriman-Gallwey Score)
Objective: To quantitatively assess the extent of hirsutism in clinical trials.
Principle: The modified Ferriman-Gallwey score is a visual scoring system that grades terminal hair growth in nine androgen-sensitive areas of the body.
Protocol:
-
Body Areas Assessed: The nine areas are the upper lip, chin, chest, upper back, lower back, upper abdomen, lower abdomen, upper arms, and thighs.[22][23][24][25]
-
Scoring: Each area is scored on a scale of 0 to 4, where 0 indicates the absence of terminal hair and 4 represents extensive terminal hair growth.[22][23][24][25]
-
Total Score: The scores from each of the nine areas are summed to give a total score ranging from 0 to 36. A score of 8 or higher is generally considered indicative of hirsutism in Caucasian women.[22][23][24][25]
Conclusion
Cyproterone acetate and spironolactone are both effective anti-androgens with distinct pharmacological profiles. CPA is a more potent anti-androgen due to its dual mechanism of potent androgen receptor blockade and strong antigonadotropic effects, leading to more effective testosterone suppression. Spironolactone, while a less potent androgen receptor antagonist and a very weak inhibitor of androgen synthesis, also demonstrates clinical efficacy.
The choice between these two agents in a research or clinical setting will depend on the desired degree of testosterone suppression and the tolerability of their respective side effect profiles. CPA's potential for hepatotoxicity and increased risk of meningioma with long-term high-dose use are significant considerations. Conversely, spironolactone's diuretic effects and the risk of hyperkalemia require careful patient selection and monitoring. For applications requiring profound testosterone suppression, such as in transgender hormone therapy, CPA appears to be more effective. For conditions like hirsutism, both agents have shown comparable efficacy in several studies. This guide provides a foundational comparison to aid in the informed selection and development of anti-androgenic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. U.S. Pharmacist - The Leading Journal in Pharmacy [uspharmacist.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 5. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 6. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 7. Cyproterone acetate or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of spironolactone with rat skin androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of sequential cyproterone acetate/estrogen versus spironolactone/oral contraceptive in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of spironolactone-oral contraceptive versus cyproterone acetate-estrogen regimens in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of four different treatment regimes in hirsutism related to polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. consultant360.com [consultant360.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. izotop.hu [izotop.hu]
- 21. Immunoradiometric assay (IRMA) for human follicle stimulating hormone (FSH) and luteinizing hormone (LH) using common avidin solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ferriman–Gallwey score - Wikipedia [en.wikipedia.org]
- 23. Ferriman Gallwey score – My Endo Consult [myendoconsult.com]
- 24. Aspect | Ferriman-Gallwey Scoring: A Guide to Hirsutism [aspect-health.com]
- 25. bhns.org.uk [bhns.org.uk]
Navigating Immunoassay Specificity: A Guide to Assessing Cyproterone Acetate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and endocrine research, the accuracy of immunoassay data is paramount. For compounds like Cyproterone acetate (B1210297) (CPA), a synthetic steroidal antiandrogen and progestin, understanding its potential to interfere with hormone immunoassays is critical for data integrity. This guide provides a framework for assessing the cross-reactivity of Cyproterone acetate in commercially available immunoassay kits, enabling researchers to validate their results and make informed decisions.
Due to a lack of readily available, specific cross-reactivity data for Cyproterone acetate in commercial immunoassay kits, this guide focuses on empowering researchers to conduct their own assessments. By understanding the principles of cross-reactivity and following a structured experimental protocol, laboratories can ensure the specificity and reliability of their immunoassay results when measuring hormones in the presence of Cyproterone acetate.
The Potential for Cross-Reactivity
Immunoassays rely on the specific binding of antibodies to their target analyte. Cross-reactivity occurs when a substance other than the intended analyte, in this case, Cyproterone acetate, binds to the assay's antibodies. This interference can lead to inaccurate, often overestimated, measurements of the target hormone. Given that Cyproterone acetate is designed to interact with androgen and progesterone (B1679170) receptors, its structural similarity to testosterone (B1683101) and progesterone raises the potential for cross-reactivity in immunoassays for these hormones.
A study on a radioimmunoassay for Cyproterone acetate itself revealed that its metabolite, 15β-hydroxy-cyproterone acetate, likely caused cross-reactivity, leading to an overestimation of the parent drug's concentration[1]. This underscores the importance of evaluating not only the parent compound but also its major metabolites for potential immunoassay interference.
Comparative Cross-Reactivity Data for Structurally Related Steroids
While specific data for Cyproterone acetate is scarce in publicly available literature and product documentation, manufacturers of immunoassay kits typically provide cross-reactivity data for a range of other steroids. This information serves as a valuable reference for understanding the specificity of a particular kit and as a template for how to present data for Cyproterone acetate once tested.
Below are examples of cross-reactivity data for selected testosterone and progesterone immunoassay kits, demonstrating the varying degrees of specificity against other structurally similar steroids.
Table 1: Example Cross-Reactivity Data for a Commercial Testosterone ELISA Kit
| Compound | Cross-Reactivity (%) |
| Testosterone | 100 |
| 11-Ketotestosterone | 14.64 |
| Dihydrotestosterone | 5.02 |
| Estradiol | 4.34 |
| DHEA | 0.030 |
| Cholesterol | <0.01 |
| Aldosterone | <0.01 |
| Corticosterone | <0.01 |
| Progesterone | <0.01 |
| Pregnenolone | <0.01 |
| Source: Thermo Fisher Scientific Testosterone Competitive ELISA Kit Product Information Sheet[2] |
Table 2: Example Cross-Reactivity Data for a Commercial Progesterone ELISA Kit
| Compound | Cross-Reactivity (%) |
| Progesterone | 100 |
| 5β-dihydroprogesterone | 61.90 |
| 5α-dihydroprogesterone | 56.70 |
| Pregnanolone (5β-pregnan-3α-ol-20-one) | 41.20 |
| Epiallopregnanolone (5α-pregnan-3β-ol-20-one) | 38.30 |
| Allopregnanolone | 27.30 |
| Source: Thermo Fisher Scientific Progesterone Metabolites Competitive ELISA Kit Product Information Sheet[3] |
Experimental Protocol for Cross-Reactivity Assessment
To determine the cross-reactivity of Cyproterone acetate in a specific immunoassay kit, a competitive inhibition ELISA is the most common and effective method. The following is a detailed protocol that can be adapted to the specific instructions of the immunoassay kit being used.
Objective: To quantify the percentage of cross-reactivity of Cyproterone acetate and its major metabolites in a given immunoassay for a target steroid (e.g., testosterone or progesterone).
Materials:
-
Immunoassay kit for the target steroid (e.g., Testosterone ELISA Kit, Progesterone ELISA Kit)
-
Cyproterone acetate (analytical grade)
-
Major metabolites of Cyproterone acetate (e.g., 15β-hydroxy-cyproterone acetate), if available
-
Assay buffer provided with the kit
-
Microplate reader
-
Precision pipettes and tips
-
Deionized or distilled water
Procedure:
-
Preparation of Reagents: Prepare all standards, controls, and other reagents as instructed in the immunoassay kit manual.
-
Preparation of Cyproterone Acetate Solutions:
-
Prepare a high-concentration stock solution of Cyproterone acetate in the assay buffer.
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested. The concentration range should be chosen to likely produce a dose-response curve.
-
-
Assay Procedure (based on a competitive ELISA format):
-
Label the microplate wells for the blank, zero standard (B0), standards of the target analyte, and the various concentrations of Cyproterone acetate.
-
Add the assay buffer to the non-specific binding (NSB) wells.
-
Add the zero standard to the B0 wells.
-
Pipette the prepared standards of the target analyte into their respective wells.
-
Pipette the prepared serial dilutions of Cyproterone acetate into their respective wells.
-
Add the enzyme-conjugated target analyte to all wells except the blank.
-
Add the antibody specific to the target analyte to all wells except the blank and NSB wells.
-
Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature or 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to all wells and incubate for the recommended time to allow for color development.
-
Stop the enzymatic reaction by adding the stop solution.
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Calculate the concentration of the target analyte that causes a 50% reduction in the maximal binding (IC50).
-
Calculate the concentration of Cyproterone acetate that causes a 50% reduction in the maximal binding.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cyproterone Acetate) x 100
-
Experimental Workflow for Cross-Reactivity Assessment
References
A Comparative Performance Analysis of Cyproterone Acetate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different Cyproterone (B1669671) Acetate (B1210297) (CPA) reference standards, offering an objective analysis of their performance based on publicly available data and typical quality specifications. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference standard for their analytical and research needs.
Overview of Cyproterone Acetate
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin. It competitively blocks androgen receptors and exerts negative feedback on the hypothalamus and pituitary gland, leading to reduced testosterone (B1683101) production.[1] These actions make it a crucial compound in the treatment of various androgen-dependent conditions. Accurate and reliable analytical testing is paramount to ensure the quality and efficacy of pharmaceutical products containing CPA, making the choice of a high-quality reference standard a critical first step.
Performance Comparison of Reference Standards
The performance of a reference standard is primarily defined by its purity, impurity profile, and stability. While direct head-to-head comparative studies of all commercially available CPA reference standards are not publicly available, this section provides a comparison based on information from major pharmacopoeias and leading suppliers.
Table 1: Comparison of Cyproterone Acetate Reference Standard Specifications
| Parameter | British Pharmacopoeia (BP) | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) | Commercial Supplier (e.g., LGC, Sigma-Aldrich) |
| Purity Assay (as is) | Declared content of 99.9% of C₂₄H₂₉ClO₄[2] | High purity, typically ≥99.0% | High purity, typically ≥99.0% | Varies, typically ≥98.0%. Certificate of Analysis (CoA) provides lot-specific purity. |
| Identification | Infrared (IR) absorption spectrophotometry, Thin-Layer Chromatography (TLC) | IR, TLC, and other specified methods | IR, TLC, and other specified methods | Methods as per pharmacopoeias or in-house validated methods. |
| Impurity Profile | Specified and unspecified impurities controlled within defined limits. | Comprehensive list of specified impurities (e.g., Impurity A, B, C, etc.) with acceptance criteria. | Specified and unspecified impurities controlled within defined limits. | Often provide detailed impurity profiles and supply specific impurity reference standards.[3][4][5][6] |
| Loss on Drying/Water Content | Specified limit | Specified limit | Specified limit | Lot-specific value provided on CoA. |
| Residue on Ignition/Sulfated Ash | Specified limit | Specified limit | Specified limit | Lot-specific value provided on CoA. |
| Physical Characteristics | White or almost white crystalline powder. | White or yellowish-white crystalline powder. | White to slightly yellow crystalline powder. | White to off-white crystalline powder. |
| Traceability | Primary standard, traceable to the BP | Primary standard, traceable to the EP | Primary standard, traceable to the USP | Often traceable to pharmacopoeial standards (e.g., USP, EP).[7] |
Note: The information for EP and USP standards is based on typical requirements for pharmacopoeial reference standards, as direct comparative data was not found in the search results.
Experimental Protocols for Performance Evaluation
To ensure the quality and suitability of a Cyproterone Acetate reference standard, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.
Purity Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This stability-indicating HPLC method is suitable for determining the purity of Cyproterone Acetate and separating it from its potential degradation products and process-related impurities.[8][9]
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[8] The composition can be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of the Cyproterone Acetate reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration of about 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution using the same procedure as the standard solution.
-
-
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram.
-
Identify and quantify any impurities by their relative retention times and peak areas relative to the principal peak.
-
Stability Assessment through Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.
-
Acid Degradation: Dissolve the sample in 0.1 N HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Base Degradation: Dissolve the sample in 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method described in section 3.1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Cyproterone Acetate peak.
Visualizing Key Concepts
Cyproterone Acetate Mechanism of Action
Cyproterone Acetate primarily exerts its effect through the androgen receptor signaling pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Cyproterone Acetate in blocking the androgen receptor signaling pathway.
Experimental Workflow for Reference Standard Comparison
A systematic workflow is crucial for an unbiased comparison of different reference standards.
Caption: Workflow for the comparative evaluation of Cyproterone Acetate reference standards.
Conclusion
The selection of a Cyproterone Acetate reference standard should be based on a thorough evaluation of its purity, impurity profile, and the documentation provided by the supplier. Pharmacopoeial reference standards from BP, EP, and USP are considered primary standards and offer the highest level of quality and traceability. Commercial reference standards can also be of high quality, and their suitability should be assessed based on the provided Certificate of Analysis and traceability to pharmacopoeial standards. The experimental protocols outlined in this guide provide a framework for users to independently verify the performance of their chosen reference standard, ensuring the accuracy and reliability of their analytical results.
References
- 1. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 2. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 3. Cyproterone Acetate EP Impurity I | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Cyproterone Acetate EP Impurity D | Axios Research [axios-research.com]
- 6. allmpus.com [allmpus.com]
- 7. Cyproterone acetate British Pharmacopoeia (BP) Reference Standard 427-51-0 [sigmaaldrich.com]
- 8. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of Quantitative Methods for Cyproterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated quantitative methods for Cyproterone (B1669671) Acetate (B1210297) (CPA), a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. While a formal multi-laboratory collaborative trial on a single method was not found in the public literature, this document synthesizes data from multiple independent single-laboratory validation studies to offer a comparative overview of method performance. The primary focus is on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, as it is a widely adopted method for the routine quality control and analysis of CPA in pharmaceutical formulations.
Quantitative Data Summary
The performance of a quantitative analytical method is established through the evaluation of several key validation parameters. The following tables summarize the reported performance characteristics of various HPLC methods for Cyproterone Acetate analysis from different studies, providing a basis for inter-laboratory comparison.
Table 1: Comparison of HPLC Method Parameters for Cyproterone Acetate Analysis
| Parameter | Study 1[1] | Study 2[2][3] | Study 3[4] |
| Mobile Phase | Acetonitrile: Water (80:20 v/v) | Acetonitrile: Water (60:40 v/v) | Acetonitrile: Water (40:60 v/v) |
| Stationary Phase | C18 Column | C18 Column | Octadecylsilica |
| Flow Rate | 1.5 mL/min | 1.2 mL/min | Not Specified |
| Detection Wavelength | 281 nm | 254 nm | Not Specified |
| Internal Standard | Not Used | Not Used | Betamethasone dipropionate |
Table 2: Comparison of Method Validation Data for Cyproterone Acetate Analysis
| Validation Parameter | Study 1[1] | Study 2[3] | Study 3[5] (DPP mode) | Study 4[6][7] (HPTLC) | Study 5[8] (LC-MS/MS) |
| Linearity Range | 5-25 µg/mL | 50-650 µg/mL | 0.5-14 µg/mL | 250-4000 ng/spot | 0.1-50.0 ng/mL |
| Correlation Coefficient (r²) | 0.9991 | 0.9999 | Not Specified | 0.9923 | Not Specified |
| Accuracy (% Recovery) | 97.32-98.08% | Quantitative | 100.01 ± 1.07% | 97.81-102.31% | 95.5-100.0% (Inter-batch) |
| Precision (RSD) | Within limits (ICH) | 0.2% (System) | Not Specified | 1.27-2.78% | 2.2-5.55% (Inter-batch) |
| LOD | Within limits (ICH) | Not Specified | 0.13 µg/mL | Not Specified | Not Specified |
| LOQ | Within limits (ICH) | Not Specified | Not Specified | Not Specified | 0.1 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the HPLC-UV methods cited in this guide.
Protocol 1: RP-HPLC Method from Study 1[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: A mixture of Acetonitrile and Water in an 80:20 volume ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at a wavelength of 281 nm.
-
-
Sample Preparation:
-
Prepare a standard stock solution of Cyproterone Acetate in the mobile phase.
-
For pharmaceutical dosage forms, weigh and powder the tablets.
-
Extract a portion of the powder equivalent to a known amount of CPA with the mobile phase.
-
Filter the solution prior to injection into the HPLC system.
-
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 5-25 µg/mL.
-
Accuracy, Precision, LOD, LOQ, Robustness, and Ruggedness: Performed according to ICH guidelines.
-
Protocol 2: Stability-Indicating HPLC Method from Study 2[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: A mixture of Acetonitrile and Water in a 60:40 volume ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
-
Sample Preparation:
-
For tablet formulations, twenty tablets are weighed and crushed into a fine powder.
-
A sample of the powder equivalent to one tablet is placed in a 100-mL volumetric flask with 70 mL of the mobile phase.
-
The flask is sonicated for 5 minutes.
-
The mixture is then diluted to 100 mL with the mobile phase, mixed thoroughly, and filtered.
-
-
Validation Parameters:
-
Linearity: Evaluated with six solutions at concentrations ranging from 50 µg/mL to 650 µg/mL.
-
System Precision: Determined by performing six consecutive injections of a standard solution.
-
Method Precision: Assessed by six repeated assays of the same lot of two commercial formulations.
-
Accuracy: Assessed by recovery experiments at 80%, 90%, 110%, and 120% of the analytical concentration.
-
Visualizations
Workflow for Inter-Laboratory Method Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study, a crucial process for standardizing an analytical method across different laboratories.
Caption: General workflow for an inter-laboratory validation study.
Alternative Quantitative Methods
Besides HPLC-UV, other analytical techniques have been validated for the quantification of Cyproterone Acetate.
-
High-Performance Thin-Layer Chromatography (HPTLC): A simple, rapid, and reliable HPTLC procedure has been developed for the determination of CPA in tablets.[6][7] This method is suitable for routine quality control and offers the advantage of simultaneous analysis of multiple samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications requiring high sensitivity, LC-MS/MS methods have been developed to quantify CPA in human plasma.[8][9][10] These methods offer very low limits of quantification, making them suitable for pharmacokinetic studies.
-
Voltammetry: A voltammetric method using direct current and differential pulse polarography has been established for the determination of CPA in pharmaceutical preparations.[5] This electrochemical technique provides a sensitive and cost-effective alternative to chromatographic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Radioimmunoassay (RIA): Both GC-MS and RIA have been used for the quantitative determination of CPA in human serum, particularly for bioequivalence studies.[11] While GC-MS offers high specificity, RIA can be a simpler alternative.[11]
This comparative guide highlights the robustness of HPLC-UV as a primary method for the quantitative analysis of Cyproterone Acetate in pharmaceutical formulations. The presented data from various single-laboratory validations demonstrate a good degree of consistency in performance, suggesting that with a standardized protocol, the method would likely perform well in a formal inter-laboratory trial. For bioanalytical applications requiring higher sensitivity, LC-MS/MS is the method of choice. The selection of a specific method should be based on the intended application, required sensitivity, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a high-performance liquid chromatographic method for the determination of cyproterone acetate in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltammetric Determination of Cyproterone Acetate in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radioimmunological analysis of cyproterone acetate in human serum. Comparison with a gas chromatographic/mass spectrometric method and influence of each method on the outcome of a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of Cyproterone acetate and novel AR antagonists in vitro.
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of androgen receptor (AR) targeted therapies, the evolution from first-generation antiandrogens to novel antagonists has marked a significant advancement in the management of prostate cancer. This guide provides a detailed in vitro comparison of the steroidal antiandrogen, cyproterone (B1669671) acetate (B1210297), with the second-generation nonsteroidal AR antagonists: enzalutamide (B1683756), apalutamide, and darolutamide. By examining key performance metrics from various in vitro studies, this document aims to offer an objective resource for understanding their relative efficacy at a preclinical level.
Comparative Efficacy of AR Antagonists
The in vitro potency of AR antagonists is primarily assessed through their ability to inhibit AR function, measured by parameters such as the half-maximal inhibitory concentration (IC50) in cell-based assays and the binding affinity (Ki) to the androgen receptor.
Androgen Receptor Antagonism (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it reflects the potency of the antagonists in blocking androgen-induced cellular responses.
| Compound | IC50 (nM) | Cell Line(s) | Comments |
| Cyproterone Acetate | 7.1[1][2] | CV-1 (co-transfected with hAR) | Also exhibits partial agonist activity at higher concentrations (EC50 of 4.0 µM).[1][2] |
| Enzalutamide | 16.0 ± 2.1[3][4] | LNCaP | Demonstrates significantly higher potency compared to first-generation antiandrogens.[3][4][5] |
| Apalutamide | 21.4 ± 4.4[3][4] | LNCaP | Possesses 7-10 fold higher binding affinity to AR than bicalutamide.[5] |
| Darolutamide | ~33.8[6] | LNCaP | Effective against wild-type and some mutant AR forms.[7] |
Note: IC50 values can vary between studies due to different experimental conditions, such as the cell line used, the concentration of the competing androgen, and the specific endpoint measured.
Androgen Receptor Binding Affinity (Ki/KD)
The binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (KD), is a measure of how tightly a ligand binds to a receptor. A lower Ki or KD value indicates a higher binding affinity.
| Compound | Binding Affinity (nM) | Method | Comments |
| Cyproterone Acetate | KD = 11.6[8] | Cell-free system (rat prostate cytosol) | Binds to cytosolic AR with high affinity.[8] |
| Enzalutamide | Ki not explicitly found, but has 5-8 times higher affinity than bicalutamide.[9] | Competitive binding assays | Effectively competes with androgens for AR binding. |
| Apalutamide | IC50 for competitive inhibition of 18F-FDHT binding = 21.4 ± 4.4[3][4] | Competitive binding assay | Demonstrates strong binding to the AR ligand-binding domain. |
| Darolutamide | Metabolite has >10x lower inhibition constant than enzalutamide or apalutamide.[4] | Competitive AR-binding assay | Exhibits high affinity for the androgen receptor.[9] |
Impact on AR Target Gene Expression
The therapeutic effect of AR antagonists is mediated through the modulation of AR-regulated gene transcription. Key downstream targets include Prostate-Specific Antigen (PSA, also known as KLK3) and Transmembrane Protease, Serine 2 (TMPRSS2).
-
Cyproterone Acetate : As a partial agonist, at higher concentrations, it can stimulate the transcription of AR target genes.[2]
-
Novel AR Antagonists (Enzalutamide, Apalutamide, Darolutamide) : These compounds are pure antagonists and have been shown to effectively suppress the expression of AR target genes like PSA and TMPRSS2 in various prostate cancer cell lines, including LNCaP and VCaP.[10][11] This suppression of AR-mediated transcription is a key mechanism behind their anti-tumor activity.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the androgen receptor signaling pathway, a typical workflow for evaluating AR antagonists, and the logical framework of this comparison.
Caption: Androgen Receptor Signaling Pathway and Inhibition.
Caption: Workflow for AR Antagonist Evaluation.
Caption: Logical Framework for Comparison.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to compare the efficacy of AR antagonists.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds to the androgen receptor.
Methodology:
-
Preparation of AR Source: A source of androgen receptors is prepared, typically from the cytosol of prostate cancer cells (e.g., LNCaP) or from recombinant human AR protein.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of varying concentrations of the unlabeled test compound (cyproterone acetate or novel AR antagonists).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using methods such as dextran-coated charcoal or filtration.
-
Quantification: The amount of radiolabeled ligand bound to the receptor is quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability Assay (MTT or WST-1)
Objective: To determine the effect of AR antagonists on the viability and proliferation of prostate cancer cells and to calculate the IC50.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the test compounds in the presence of a low concentration of an androgen (e.g., R1881 or DHT) to stimulate AR-dependent proliferation.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).
-
Addition of Reagent: MTT or WST-1 reagent is added to each well. Viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
Measurement: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (androgen-treated cells without antagonist). The IC50 is determined by plotting cell viability against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
Objective: To measure the effect of AR antagonists on the mRNA expression of AR target genes.
Methodology:
-
Cell Treatment: Prostate cancer cells are treated with an androgen and different concentrations of the AR antagonists for a specific duration (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in antagonist-treated cells to that in androgen-stimulated control cells.
Conclusion
The in vitro data consistently demonstrates that the novel AR antagonists—enzalutamide, apalutamide, and darolutamide—exhibit significantly higher potency and are pure antagonists compared to the older, steroidal antiandrogen, cyproterone acetate, which displays partial agonist activity. This superior in vitro profile, characterized by lower IC50 values, higher binding affinities, and complete suppression of AR target gene expression, provides a strong preclinical rationale for the enhanced clinical efficacy observed with these newer agents in the treatment of prostate cancer. For researchers and drug development professionals, these findings underscore the importance of developing highly specific and potent AR inhibitors to overcome the limitations of earlier antiandrogen therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptotic effects of cyproterone acetate against cancer cells and normal cells | Journal of Biotechnology Research Center [jobrc.org]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of cyproterone acetate with rat prostatic androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 10. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming the antiandrogenic effect of Cyproterone acetate with a reporter gene assay.
For Immediate Release
This guide provides a comprehensive comparison of Cyproterone acetate's (CPA) antiandrogenic effects with other notable antiandrogens, supported by experimental data from reporter gene assays. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of CPA's performance, detailed experimental methodologies, and visual representations of the underlying biological processes.
Comparative Antiandrogenic Activity
Cyproterone acetate (B1210297) demonstrates potent antagonism of the androgen receptor (AR). The following table summarizes the half-maximal inhibitory concentration (IC50) values of CPA and other antiandrogens as determined by in vitro reporter gene assays. A lower IC50 value indicates a higher potency in inhibiting androgen receptor activity.
| Compound | Type | IC50 (nM) | Reference Cell Line (if specified) |
| Cyproterone Acetate | Steroidal Antiandrogen | 7.1 | Not specified |
| Bicalutamide | Non-steroidal Antiandrogen | 160 | LNCaP |
| Enzalutamide | Non-steroidal Antiandrogen | 21.4 - 26 | LNCaP |
| Apalutamide | Non-steroidal Antiandrogen | 200 | Not specified |
| Darolutamide | Non-steroidal Antiandrogen | 26 | Not specified |
Disclaimer: The IC50 values presented are compiled from different studies and are intended for comparative purposes. Direct comparison may be limited due to variations in experimental conditions between studies.
Mechanism of Action: Androgen Receptor Signaling
Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), play a crucial role in gene regulation by binding to the androgen receptor. Upon binding, the receptor translocates to the nucleus and activates the transcription of target genes. Antiandrogens like Cyproterone acetate competitively inhibit this process by binding to the androgen receptor, thereby preventing the binding of natural androgens and subsequent gene activation.
Experimental Protocols
Androgen Receptor (AR) Luciferase Reporter Gene Assay
This assay is a widely used in vitro method to determine the androgenic or antiandrogenic activity of chemical compounds.
1. Cell Culture and Maintenance:
-
Human prostate cancer cell lines, such as LNCaP or PC-3, stably transfected with an androgen receptor expression vector and a luciferase reporter plasmid containing androgen response elements (AREs), are commonly used.
-
Cells are cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are switched to a medium containing charcoal-stripped FBS to eliminate endogenous steroids.
2. Transfection (for transient assays):
-
Cells are seeded in multi-well plates.
-
The next day, cells are co-transfected with an AR expression vector and an ARE-driven firefly luciferase reporter vector using a suitable transfection reagent.
-
A vector containing a constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency and cell viability.
3. Compound Treatment:
-
After a recovery period post-transfection (typically 24 hours), the medium is replaced with a medium containing the test compounds (e.g., Cyproterone acetate) at various concentrations.
-
To assess antiandrogenic activity, cells are co-treated with the test compound and a known AR agonist, such as dihydrotestosterone (DHT) or the synthetic androgen R1881, at a concentration that elicits a submaximal response (e.g., EC80).
-
Appropriate controls, including vehicle control (e.g., DMSO), agonist-only control, and reference antiandrogen control, are included.
4. Luciferase Activity Measurement:
-
Following an incubation period (typically 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.
-
If a dual-luciferase system is used, the activities of both firefly and Renilla luciferases are measured sequentially.
5. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
For antiandrogenic activity, the percentage of inhibition of the agonist-induced luciferase activity is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximum agonist-induced response, is determined by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the typical workflow for a reporter gene assay to assess the antiandrogenic activity of a compound like Cyproterone acetate.
Conclusion
The data from reporter gene assays confirm that Cyproterone acetate is a potent antiandrogen that effectively antagonizes the androgen receptor. Its low nanomolar IC50 value places it among the more potent steroidal antiandrogens. This in vitro data provides a strong basis for its clinical efficacy in androgen-dependent conditions. The experimental protocols and workflows detailed in this guide offer a standardized approach for the continued evaluation and comparison of antiandrogenic compounds.
A Head-to-Head Comparison of Cyproterone Acetate and Other Progestins: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of the biochemical and clinical characteristics of cyproterone (B1669671) acetate (B1210297) in relation to other key progestins, providing essential data for research and development in endocrinology and related fields.
This guide offers a comprehensive, data-driven comparison of cyproterone acetate (CPA) with other notable progestins, including drospirenone (B1670955), dienogest, and spironolactone (B1682167). By presenting quantitative data on receptor binding affinities, clinical efficacy, and detailed experimental methodologies, this document serves as a critical resource for researchers, scientists, and professionals involved in drug development.
Overview of Progestin Mechanisms of Action
Progestins, synthetic analogues of the natural hormone progesterone (B1679170), exert their effects through various mechanisms, primarily by interacting with steroid hormone receptors. Their clinical utility is defined by their specific binding profiles and downstream effects on signaling pathways.
Cyproterone Acetate (CPA) is a potent progestin and a strong anti-androgen. Its primary mechanisms of action include:
-
Androgen Receptor (AR) Antagonism : CPA directly blocks the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby inhibiting their biological effects.[1][2]
-
Gonadotropin Release Inhibition : Through its progestogenic activity, CPA exerts negative feedback on the hypothalamus and pituitary gland, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, decreases the production of testosterone in the gonads.[1]
Drospirenone is a unique progestin derived from spironolactone. Its key features are:
-
Anti-androgenic Activity : It competitively inhibits the binding of androgens to the AR.[3]
-
Anti-mineralocorticoid Activity : Unlike many other progestins, drospirenone blocks the mineralocorticoid receptor, which can lead to a mild diuretic effect.[3][4]
Dienogest is a potent progestin with notable anti-androgenic properties and strong endometrial activity.[5][6] It is effective in the treatment of endometriosis.[6]
Spironolactone , while primarily known as a potassium-sparing diuretic and aldosterone (B195564) antagonist, also possesses significant anti-androgenic effects by directly blocking the AR.[7]
Quantitative Comparison of Receptor Binding Affinities
The relative binding affinity (RBA) of a progestin for various steroid receptors determines its hormonal activity profile. The following table summarizes the RBAs of CPA and other progestins for the androgen and progesterone receptors, with the natural ligand (DHT for AR and progesterone for PR) set as 100%.
| Progestin | Relative Binding Affinity (%) for Androgen Receptor (DHT = 100%) | Relative Binding Affinity (%) for Progesterone Receptor (Progesterone = 100%) | Reference(s) |
| Cyproterone Acetate | 12.5 | ~30% of Progesterone | [7] |
| Drospirenone | 0.6 | 42 | [4] |
| Dienogest | ~33% of Cyproterone Acetate | Potent progestogenic effect | [8] |
| Spironolactone | 67.0 | Weak | [7] |
Note: RBA values can vary between studies depending on the experimental conditions and cell types used.
Clinical Efficacy: A Comparative Overview
The distinct biochemical profiles of these progestins translate into varying clinical efficacies across different therapeutic areas.
Hirsutism and Acne
In the treatment of hirsutism, both CPA and drospirenone, typically in combination with ethinyl estradiol (B170435), have demonstrated significant efficacy.
-
A randomized clinical trial comparing a combination of ethinyl estradiol (EE) with either CPA or drospirenone for polycystic ovary syndrome (PCOS) patients found that the CPA-containing oral contraceptive appeared to be more effective in treating clinical hirsutism after 12 months.[3]
-
Another study found that COCs containing either drospirenone or cyproterone acetate had similar effects in improving hirsutism scores.[9]
For acne, CPA-containing oral contraceptives have been shown to lead to overall improvement in 75% to 90% of women.[10]
Testosterone Suppression in Transgender Women
CPA is widely used for testosterone suppression in feminizing hormone therapy.
-
Studies have shown that CPA is more effective than spironolactone in lowering serum testosterone levels in transgender women.[11]
-
A retrospective study found that the cyproterone group had significantly lower total testosterone concentrations compared to the spironolactone group.[12]
Endometriosis
Dienogest is a well-established treatment for endometriosis due to its potent progestogenic and anti-proliferative effects on endometrial tissue.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare progestins.
Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Objective: To quantify the binding affinity of a test compound to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (e.g., cyproterone acetate, drospirenone)
-
Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the AR.
-
Competitive Binding: In assay tubes, incubate a fixed concentration of [³H]-R1881 with varying concentrations of the unlabeled test compound and a constant amount of cytosol. Include control tubes with only [³H]-R1881 (total binding) and with [³H]-R1881 plus a large excess of unlabeled R1881 (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation, add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.
-
Quantification: Resuspend the HAP pellets in ethanol (B145695) and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Progesterone Receptor (PR) Competitive Binding Assay
This assay is analogous to the AR binding assay but uses a radiolabeled progestin and a source of PR.
Objective: To quantify the binding affinity of a test compound to the progesterone receptor.
Materials:
-
Uterine cytosol from estrogen-primed rabbits (source of PR)
-
[³H]-Progesterone or a synthetic radiolabeled progestin
-
Test compounds
-
Assay buffer
-
Dextran-coated charcoal or hydroxyapatite
-
Scintillation cocktail and counter
Procedure: The procedure is similar to the AR binding assay, with the substitution of uterine cytosol for prostate cytosol and a radiolabeled progestin for the radiolabeled androgen. The separation of bound and free ligand can be achieved using dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal.
In Vivo Hershberger Bioassay for Anti-Androgenicity
This in vivo assay assesses the anti-androgenic activity of a compound by measuring its ability to inhibit the growth of androgen-dependent tissues in castrated male rats.[10][13][14]
Objective: To determine the in vivo anti-androgenic effect of a test compound.
Animals: Peripubertal castrated male rats.
Procedure:
-
Animal Preparation: Castrate male rats at a specific age (e.g., 42 days old).
-
Dosing: Treat the animals for a defined period (e.g., 10 consecutive days) with the test compound, either alone or in combination with a reference androgen like testosterone propionate (B1217596) (TP). Include control groups receiving only the vehicle or TP alone.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Measurement: Record the wet weight of each tissue.
-
Data Analysis: Compare the tissue weights of the animals treated with the test compound and TP to those treated with TP alone. A statistically significant decrease in the weight of at least two of the five tissues indicates anti-androgenic activity.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes provide a clearer understanding of the complex biological systems involved.
Signaling Pathway of Cyproterone Acetate
Caption: Mechanism of action of Cyproterone Acetate (CPA).
Experimental Workflow for a Competitive Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Logical Flow of a Head-to-Head Progestin Comparison
Caption: Logical flow for a head-to-head comparison of progestins.
Conclusion
The selection of a progestin for therapeutic use or further research depends on a nuanced understanding of its specific pharmacological profile. Cyproterone acetate stands out for its potent anti-androgenic and progestogenic effects, making it a valuable tool in conditions characterized by androgen excess. Drospirenone offers a unique combination of anti-androgenic and anti-mineralocorticoid activities. Dienogest is particularly effective in managing endometriosis due to its strong endometrial action. Spironolactone, while primarily a diuretic, provides a significant anti-androgenic effect. This guide provides a foundational dataset and methodological framework to aid researchers and drug development professionals in making informed decisions and designing future studies in the field of steroid hormone pharmacology.
References
- 1. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 2. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. slinda.uy [slinda.uy]
- 5. researchgate.net [researchgate.net]
- 6. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 8. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyproterone acetate or drospirenone containing combined oral contraceptives plus spironolactone or cyproterone acetate for hirsutism: randomized comparison of three regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgens and androgen-receptors in prostate tissue from patients with benign prostatic hyperplasia: effects of cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. pharmatest.com [pharmatest.com]
A Comparative Bioequivalence Study of Two Cyproterone Acetate Formulations
This guide provides a detailed comparison of the bioequivalence of two different oral formulations of Cyproterone acetate (B1210297) (CPA). The primary objective of such a study is to determine if a new formulation (test product) is pharmaceutically equivalent and delivers the same amount of active ingredient to the bloodstream at the same rate as a reference formulation. The data and protocols presented herein are synthesized from published bioequivalence studies to provide researchers, scientists, and drug development professionals with a comprehensive overview.
Data Presentation: Pharmacokinetic Parameters
The bioequivalence of two formulations is determined by comparing their key pharmacokinetic parameters. The following table summarizes the comparative data from a bioequivalence study of a test formulation versus a reference formulation of Cyproterone acetate.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | Data not available | Data not available | 90.66% (84.39-97.40%)[1] |
| AUC0-t (ng·h/mL) | Data not available | Data not available | 96.20% (90.45-102.33%)[1] |
| tmax (h) | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; tmax: Time to reach maximum plasma concentration; CI: Confidence Interval. The acceptance range for the 90% CI of the geometric mean ratio for Cmax and AUC is typically 80.00% to 125.00%.
Experimental Protocols
The methodology for a bioequivalence study of Cyproterone acetate formulations typically follows a standardized protocol to ensure the accuracy and reliability of the results.
Study Design
A common design for a bioequivalence study is a randomized, open-label, two-period, two-sequence, single-dose, crossover study.[2][3]
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Two-Period, Two-Sequence, Crossover: In the first period, one group receives the test formulation, and the other receives the reference formulation. After a washout period, the treatments are switched in the second period. This design allows each subject to serve as their own control, reducing variability.[2]
-
Single Dose: A single oral dose of each formulation is administered to the subjects.[3]
-
Fasting Conditions: The study is typically conducted under fasting conditions as this is considered the most sensitive condition to detect differences between formulations.[4]
Study Population
The study population generally consists of healthy adult male volunteers.[2] Subjects undergo a comprehensive health screening, including medical history, physical examination, and clinical laboratory tests, to ensure they are suitable for the study.[4]
Drug Administration and Sample Collection
-
Drug Administration: A single oral dose of either the test or reference Cyproterone acetate formulation is administered with a standardized volume of water.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).[2]
-
Washout Period: A washout period of sufficient duration (e.g., 3 weeks) is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[2]
Analytical Method
The concentration of Cyproterone acetate and its major metabolite, 15β-hydroxy-CPA, in plasma or serum samples is determined using a validated high-performance liquid chromatography (HPLC) based assay with UV detection or a more sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The method must be validated for linearity, accuracy, precision, selectivity, and stability.[1]
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[4] These parameters are calculated from the plasma concentration-time data for each subject. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed AUC and Cmax data to determine if there are any statistically significant differences between the two formulations.[5] The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax are calculated and must fall within the pre-specified acceptance range (typically 80-125%) for the formulations to be considered bioequivalent.[1][5]
Mandatory Visualization
The following diagram illustrates the typical workflow of a bioequivalence study for two formulations of Cyproterone acetate.
Caption: Workflow of a randomized, crossover bioequivalence study.
References
Cyproterone Acetate: A Comparative Analysis of Its Cytotoxic Effects on Cancerous and Normal Cells
Cyproterone (B1669671) acetate (B1210297) (CPA), a synthetic steroidal antiandrogen, is primarily utilized in the treatment of prostate cancer due to its ability to inhibit the action of testosterone (B1683101).[1][2][3][4] Its therapeutic efficacy is attributed to its competitive binding to androgen receptors, thereby preventing testosterone from stimulating cancer cell growth.[1][5][6] This guide provides a comprehensive evaluation of the cytotoxic effects of CPA on various cancer cell lines in comparison to normal, non-tumorigenic cells, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of Cyproterone acetate have been evaluated across different cell lines, revealing a selective action against cancerous cells. The half-maximal inhibitory concentration (IC50), a measure of drug potency, demonstrates significant variation between cancer and normal cell lines.
Table 1: IC50 Values of Cyproterone Acetate in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (mg/mL) | Reference |
| Tera-1 | Testicular Cancer | 0.221 | |
| RAW 264.7 | Macrophage Cancer | 0.421 | |
| WRL-68 | Normal Fetal Hepatic | 23.496 |
The data clearly indicates that CPA is significantly more potent against the testicular (Tera-1) and macrophage (RAW 264.7) cancer cell lines than the normal fetal hepatic cell line (WRL-68).
Further studies have shown that CPA's cytotoxic effect is dose-dependent. At a concentration of 1.25 mg/mL, cell viability was reduced to 20.79% in Tera-1 cells and 32.34% in RAW 264.7 cells, while 76% of the normal WRL-68 cells remained viable.[5]
Table 2: Cell Viability after 24-hour Treatment with Cyproterone Acetate (1.25 mg/mL)
| Cell Line | Cell Type | Cell Viability (%) | Reference |
| Tera-1 | Testicular Cancer | 20.79 | [5] |
| RAW 264.7 | Macrophage Cancer | 32.34 | [5] |
| WRL-68 | Normal Fetal Hepatic | 76 | [5] |
In other studies involving androgen-independent prostate cancer cells (PC-3 and DU145), CPA was found to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis.[2] Notably, this effect was not observed in normal immortalized human prostate stromal cells (PS30) or human embryonic kidney cells (HEK293).[2] Additionally, at concentrations up to 90 μM (approximately 37.5 μg/mL), CPA did not cause a significant decrease in the viability of HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells, and only a minor (9%) decrease in Hepa-1c1c7 (mouse hepatoma) cells after 48 hours of treatment.[7]
Experimental Protocols
The evaluation of Cyproterone acetate's cytotoxic effects involves a series of established in vitro assays.
1. Cell Culture and Treatment: Cancer and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of CPA (e.g., 0.0175 to 1.25 mg/mL) for a specified duration, typically 24 hours.[5]
2. MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[1][8] After the treatment period, the culture medium is replaced with a fresh medium containing MTT. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
3. High Content Screening (HCS) for Apoptosis: High Content Screening is an imaging-based method used to measure various parameters of apoptosis.[1][8][9] Cells are treated with CPA and then stained with fluorescent dyes that specifically label different cellular components and markers of apoptosis. For instance, Hoechst stain can be used for nuclear staining, while other dyes can measure mitochondrial membrane potential, cell membrane permeability, and cytochrome C release.[1][10][8][9] Automated microscopy and image analysis software are used to quantify these parameters, providing a detailed profile of the apoptotic response.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for evaluating CPA's cytotoxic and apoptotic effects.
Signaling Pathways Modulated by Cyproterone Acetate
CPA's cytotoxic effects, particularly the induction of apoptosis, are mediated through specific signaling pathways.
In testicular and macrophage cancer cells, CPA is suggested to induce apoptosis by increasing oxidative stress and generating free radicals. This leads to the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways.[5] Key events in the intrinsic pathway include a decrease in mitochondrial membrane potential, an increase in cell membrane permeability, and the release of cytochrome C from the mitochondria into the cytoplasm.[10][8][9] Cytochrome C then activates a cascade of caspases, ultimately leading to programmed cell death.
In androgen-independent prostate cancer cells, CPA enhances TRAIL-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5).[2] This upregulation is mediated by an increase in the expression of the transcription factor CCAAT-enhancer-binding protein homologous protein (CHOP).[2][11] The increased presence of DR5 on the cell surface makes the cancer cells more sensitive to apoptosis induced by TRAIL.[2]
Signaling Pathway of CPA-Induced Apoptosis
Caption: CPA-induced apoptosis signaling pathways in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyproterone acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 7. Cyproterone acetate acts as a disruptor of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and apoptotic effects of cyproterone acetate against cancer cells and normal cells | Journal of Biotechnology Research Center [jobrc.org]
- 9. Cytotoxic and apoptotic effects of cyproterone acetate against cancer cells and normal cells [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of Cyproterone Acetate and GnRH Agonins in Prostate Cancer: A Guide for Researchers
In the landscape of androgen deprivation therapy (ADT) for prostate cancer, both Cyproterone (B1669671) Acetate (B1210297) (CPA) and Gonadotropin-Releasing Hormone (GnRH) agonists stand as established treatment modalities. While both aim to suppress testosterone (B1683101) levels and inhibit tumor growth, their distinct mechanisms of action, efficacy profiles, and associated adverse events present a nuanced picture for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to inform further research and development in prostate cancer therapeutics.
Mechanisms of Action: A Divergent Approach to Androgen Suppression
Cyproterone acetate and GnRH agonists employ fundamentally different strategies to achieve androgen deprivation.
Cyproterone Acetate (CPA) is a steroidal antiandrogen that exerts its effects through a dual mechanism.[1] Primarily, it acts as a competitive antagonist of the androgen receptor (AR), directly blocking the binding of testosterone and dihydrotestosterone (B1667394) (DHT) to the receptor in prostate cancer cells.[1] Additionally, CPA possesses progestational activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, thereby reducing the secretion of luteinizing hormone (LH) and subsequently testosterone production by the testes.[1]
GnRH agonists , such as goserelin (B1671991) and leuprolide, are synthetic analogs of the natural GnRH.[2] Their mechanism involves an initial stimulation of the GnRH receptors in the pituitary gland, leading to a transient surge in LH and testosterone levels, a phenomenon known as "tumor flare".[2] However, continuous stimulation with a GnRH agonist leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotrophs.[3][4] This ultimately results in a profound and sustained suppression of LH secretion and, consequently, a reduction of testosterone to castrate levels.[3]
Comparative Efficacy: Insights from Clinical Trials
Head-to-head clinical trials comparing cyproterone acetate and GnRH agonists as monotherapies have provided valuable insights into their relative efficacy.
Time to Progression and Survival Outcomes
A prospective, randomized study by Peeling et al. (1996) involving 525 patients with metastatic prostate cancer compared goserelin acetate, cyproterone acetate, and a combination of the two.[5][6] The study found a statistically significant difference in the median time to disease progression in favor of goserelin acetate over cyproterone acetate as monotherapy (p = 0.016).[5][6]
| Treatment Arm | Median Time to Progression (Days) |
| Goserelin Acetate | 346[6] |
| Cyproterone Acetate | 225[6] |
Table 1: Median Time to Disease Progression in Metastatic Prostate Cancer[6]
Another randomized study by the Turkish Prostate Cancer Group compared CPA with surgical or medical castration in patients with locally advanced or metastatic prostate cancer.[7] While the study was underpowered, it found no significant difference in PSA-progression-free survival between the two groups at a median follow-up of 24 months (p=0.616).[7]
Data directly comparing overall survival (OS) between CPA and GnRH agonist monotherapy from a single large, randomized trial is limited. However, the Peeling et al. study did not report a significant difference in overall survival between the treatment arms, although specific data points were not provided in the abstract.[5]
Prostate-Specific Antigen (PSA) Response
PSA response is a key surrogate marker for treatment efficacy in prostate cancer. A PSA decline of ≥50% from baseline is a commonly used endpoint in clinical trials.[8][9] In the study by the Turkish Prostate Cancer Group, both the CPA and castration groups showed a significant decrease in median PSA levels at 3 months, with no statistically significant difference between the groups.[7]
| Treatment Group | Median Baseline PSA (ng/dL) | Median 3-Month PSA (ng/dL) |
| Cyproterone Acetate | 42 | 3.0 |
| Castration | 42 | 2.1 |
Table 2: Median PSA Levels at Baseline and 3 Months[7]
Adverse Event Profiles: A Key Differentiator
The side effect profiles of cyproterone acetate and GnRH agonists differ, which is a critical consideration in treatment selection and patient management.
Cyproterone Acetate is associated with side effects related to its antiandrogenic and progestational properties. Common adverse events include gynecomastia, breast tenderness, fatigue, and loss of libido.[1] A significant concern with CPA is the risk of hepatotoxicity, and regular liver function monitoring is recommended.[2] Cardiovascular complications have been reported in approximately 10% of men treated with CPA.[1]
GnRH agonists are primarily associated with the consequences of profound testosterone suppression, leading to hot flashes, loss of libido, erectile dysfunction, and a decrease in bone mineral density with long-term use.[10][11] A notable adverse event is the initial "tumor flare," which can cause a temporary worsening of symptoms, such as bone pain or urinary obstruction.[6] This flare can be mitigated by the co-administration of an antiandrogen like cyproterone acetate for the first few weeks of treatment.[5][6] Furthermore, several studies and meta-analyses have suggested an increased risk of cardiovascular events with GnRH agonist therapy compared to GnRH antagonists.[12][13][14]
| Adverse Event | Cyproterone Acetate | GnRH Agonists |
| Cardiovascular | ~10% incidence of cardiovascular complications[1] | Increased risk of cardiovascular events reported[12][13][14] |
| Tumor Flare | Not applicable; can be used to prevent flare[6] | Initial transient surge in testosterone can cause tumor flare[6] |
| Hepatotoxicity | Risk of elevated liver enzymes[2] | Less commonly associated with hepatotoxicity |
| Gynecomastia | Common[1] | Can occur |
| Hot Flashes | Less frequent than with GnRH agonists[6] | Very common[10] |
| Bone Density | Potential for bone loss | Significant risk of decreased bone mineral density[11] |
Table 3: Comparative Adverse Event Profiles
Experimental Protocols
Assessment of Time to Progression
In the Peeling et al. (1996) study, patients were clinically and biochemically assessed at 1, 2, 3, 6, 9, and 12 months after the start of therapy, and then every 6 months for up to 48 months.[5] Disease progression was likely defined based on a combination of clinical assessment, imaging studies (such as bone scans), and PSA levels, although the specific criteria are not detailed in the abstract.
General Protocol for Assessing Progression:
-
Baseline Assessment: Perform baseline imaging (e.g., CT scans of the abdomen/pelvis and a bone scan) and measure serum PSA levels before initiating treatment.
-
Follow-up Assessments: Repeat imaging and PSA measurements at predefined intervals (e.g., every 3-6 months).
-
Defining Progression: Progression is typically defined by one or more of the following criteria:
-
Radiographic Progression: Appearance of new metastatic lesions on imaging.
-
PSA Progression: A predefined increase in PSA levels from the nadir (lowest value), often confirmed by a subsequent measurement.
-
Clinical Progression: Worsening of disease-related symptoms, such as bone pain, or the development of new symptoms.
-
Measurement of PSA Levels
In clinical trials for prostate cancer, serum PSA levels are a critical biomarker for monitoring treatment response.
General Protocol for PSA Measurement:
-
Sample Collection: Collect peripheral blood samples at baseline and at regular intervals throughout the study.
-
Sample Processing: Separate serum from the blood samples by centrifugation.
-
PSA Assay: Measure PSA concentrations using a validated immunoassay, such as a chemiluminescent immunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Analyze changes in PSA levels from baseline and determine the time to PSA nadir and the time to PSA progression. A common definition for PSA response is a ≥50% reduction from the baseline level, confirmed by a second measurement at least 4 weeks later.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Cyproterone Acetate and GnRH agonists, as well as a typical workflow for a comparative clinical trial.
Caption: Androgen Receptor Signaling Pathway and Inhibition by Cyproterone Acetate.
Caption: Mechanism of Pituitary Desensitization by GnRH Agonists.
References
- 1. A prospective, randomised study to compare goserelin acetate (Zoladex) versus cyproterone acetate (Cyprostat) versus a combination of the two in the treatment of metastatic prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyproterone acetate in the treatment of advanced prostatic cancer: retrospective analysis of liver toxicity in the long-term follow-up of 89 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. karger.com [karger.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Efficacy and safety of gonadotropin-releasing hormone agonists used in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling of gonadotropin releasing hormone receptors in control and desensitized pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous LHRH Antagonists in Metastatic Castration‑Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 13. Expression of gonadotropin-releasing hormone (GnRH) receptor gene is altered by GnRH agonist desensitization in a manner similar to that of gonadotropin beta-subunit genes in normal and castrated rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DOT Language | Graphviz [graphviz.org]
A Comparative Guide to the Precision and Accuracy of Analytical Methods for Cyproterone Acetate Determination
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Cyproterone (B1669671) acetate (B1210297) (CPA) is paramount for both quality control in pharmaceutical formulations and for pharmacokinetic studies in biological matrices. This guide provides a comparative overview of various analytical methodologies, focusing on their precision and accuracy, supported by experimental data and detailed protocols.
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin widely used in the treatment of androgen-dependent conditions.[1] Its therapeutic efficacy is dependent on achieving and maintaining specific concentrations in the body, necessitating the use of highly precise and accurate analytical methods for its measurement. This guide explores several common chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), highlighting their performance characteristics.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Cyproterone acetate quantification depends on the matrix (e.g., bulk drug, pharmaceutical dosage form, plasma), the required sensitivity, and the available instrumentation. The following tables summarize the performance of different methods based on published validation studies.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods are widely used for the routine analysis of Cyproterone acetate in pharmaceutical formulations due to their simplicity, robustness, and cost-effectiveness.
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Principle | RP-HPLC | RP-HPLC | HPLC-UV |
| Matrix | Bulk and Pharmaceutical Dosage Form | Pharmaceutical Tablets | Human Skin (Epidermis and Dermis) |
| Precision (RSD%) | Intra-day and Inter-day precision were found to be within acceptable limits as per ICH guidelines. | Statistically validated for precision. | Validated based on accuracy profiles. |
| Accuracy (% Recovery) | 97.32 - 98.08% | Statistically validated for accuracy. | Validated over a concentration range of 33 to 667 ng/ml. |
| Linearity Range | 5-25 µg/ml | - | 33-667 ng/ml |
| Correlation Coefficient (r²) | 0.9991 | - | - |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of Cyproterone acetate need to be quantified in complex biological matrices like human plasma.
| Parameter | Method 1[5][6] | Method 2[7][8] |
| Principle | HPLC-APPI-MS/MS | Online SPE-LC-ESI-MS/MS |
| Matrix | Human Plasma | Human Plasma |
| Precision (RSD%) | Intra-batch: 1.8 - 5.6% Inter-batch: 2.2 - 5.55% | Validated for repeatability and intermediate precision with very good results. |
| Accuracy | Intra-batch: 92.0 - 99.4% Inter-batch: 95.5 - 100.0% | Validated with very good results. |
| Linearity Range | 0.1-50.0 ng/ml | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/ml | 300 pg/ml |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental conditions for the cited studies.
RP-HPLC Method for Bulk and Pharmaceutical Dosage Forms[2]
-
Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mobile Phase: A mixture of Acetonitrile (B52724) and Water in a ratio of 80:20 (v/v).
-
Flow Rate: 1.5 ml/min.
-
Detection: UV detection at a wavelength of 281 nm.
-
Sample Preparation: Standard and sample solutions were prepared in acetonitrile.
Stability-Indicating HPLC Method for Tablet Formulations[3]
-
Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water in a ratio of 60:40 (v/v).
-
Detection: UV detection at a wavelength of 254 nm.
-
Quantification: Solution concentrations were measured on a weight basis to avoid the use of an internal standard.
HPLC-APPI-MS/MS Method for Human Plasma[5][6]
-
Chromatographic System: High-Performance Liquid Chromatography coupled with Atmospheric Pressure Photoionization (APPI) Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Liquid-liquid extraction from human plasma.
-
Internal Standard: Finasteride.
-
Run Time: 4.5 minutes.
-
Quantification: Based on calibration curves in the concentration range of 0.1-50.0 ng/ml.
Online SPE-LC-MS/MS Method for Human Plasma[7][8]
-
Chromatographic System: Automated on-line Solid Phase Extraction (SPE) coupled to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Clean-up: On-line SPE using a restricted access material (LiChrospher RP-4 ADS) pre-column.
-
LC Separation: Octadecyl silica (B1680970) stationary phase.
-
Mobile Phase: A mixture of water, methanol, and formic acid (10:90:0.1, v/v/v).
-
Ionization: Electrospray (ESI) in positive ion mode.
-
Internal Standard: Medroxyprogesterone acetate (MPA).
Visualizing Mechanisms and Workflows
To further aid in the understanding of Cyproterone acetate's mechanism and the analytical processes, the following diagrams are provided.
References
- 1. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 6. waters.com [waters.com]
- 7. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cyproterone Acetate
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of cyproterone (B1669671) acetate (B1210297), a potent anti-androgenic compound. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Cyproterone acetate is classified as a hazardous substance due to its hormonal activity and toxicity to aquatic organisms, necessitating its disposal as regulated hazardous waste.[1]
Core Principle: Cradle-to-Grave Responsibility
Under regulations like the Resource Conservation and Recovery Act (RCRA), the generator of hazardous waste is responsible for its safe management from generation to final disposal.[1] This "cradle-to-grave" liability underscores the importance of selecting a reputable, licensed hazardous waste disposal vendor.
Step-by-Step Disposal Protocol for Cyproterone Acetate
This protocol outlines the necessary steps for handling cyproterone acetate waste from the point of generation to its final collection by a licensed disposal service.
Step 1: Waste Identification and Segregation
Proper segregation of waste streams is the first and most critical step to ensure safety and compliant disposal.
-
Identify all forms of Cyproterone Acetate Waste:
-
Pure Compound: Unused, expired, or off-specification cyproterone acetate powder.
-
Contaminated Labware: Items that have come into direct contact with cyproterone acetate, such as pipette tips, gloves, bench paper, vials, and empty stock containers.
-
Contaminated Solutions: Aqueous and solvent-based solutions containing cyproterone acetate. Note that halogenated and non-halogenated solvent wastes should be collected separately as disposal costs can differ.[2][3]
-
-
Segregation at the Source:
Step 2: Waste Containerization
The choice of container is crucial for the safe containment of hazardous waste.
-
Use appropriate, dedicated containers:
-
Containers must be made of a material chemically resistant to the waste (e.g., glass for solvents, high-density polyethylene (B3416737) for aqueous solutions).[4]
-
Ensure containers have a secure, leak-proof screw-top cap.[4][5] Containers must remain closed except when adding waste.[4][5]
-
For sharps waste (needles, contaminated glass slides), use designated puncture-resistant sharps containers.[6]
-
It is often best to use the original container for collecting the waste if it is in good condition.[5]
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Label Immediately: Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete all fields on the label:
-
The words "Hazardous Waste".
-
The full chemical name: "Cyproterone Acetate Waste". Do not use abbreviations.
-
List all constituents and their approximate percentages, including solvents.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Environmentally Hazardous").
-
Your name, laboratory number, and contact information.
-
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation.[5]
-
Use Secondary Containment: All liquid hazardous waste containers must be kept in a secondary container (such as a chemical-resistant tray or bin) to contain any potential leaks or spills.[4]
-
Store Incompatibles Separately: Ensure that incompatible waste streams are not stored together. For example, keep acids away from bases and oxidizers away from organic materials.[3][4]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.
Step 5: Arranging for Disposal
Cyproterone acetate waste must be disposed of through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][4][7]
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. They will coordinate with the licensed hazardous waste vendor.
-
Do Not Transport Waste Yourself: Only trained EHS staff or the licensed vendor should transport hazardous waste from your lab.[2]
Data Presentation: Waste Characterization Summary
| Waste Type | Description | Container Type | Key Disposal Requirement |
| Solid Waste | Unused/expired cyproterone acetate powder, contaminated gloves, weigh boats, paper towels, etc. | Labeled, sealed, plastic-lined container or robust plastic bag within a rigid container. | Incineration by a licensed hazardous waste facility. |
| Liquid Waste (Aqueous) | Solutions containing cyproterone acetate in water-based buffers. | Labeled, sealed, chemically-resistant (e.g., HDPE) bottle within secondary containment. | Treatment and disposal by a licensed hazardous waste facility. Do not sewer.[7] |
| Liquid Waste (Solvent) | Solutions containing cyproterone acetate in organic solvents (e.g., ethanol, DMSO). | Labeled, sealed, chemically-resistant (e.g., glass) bottle within secondary containment. | Incineration by a licensed hazardous waste facility. Separate halogenated and non-halogenated solvents.[2][3] |
| Sharps Waste | Needles, syringes, contaminated glass Pasteur pipettes, or broken glass. | Puncture-resistant, labeled sharps container. | Incineration by a licensed hazardous waste facility. |
| Empty Containers | Original cyproterone acetate stock bottles. | The first rinseate must be collected as hazardous waste. After triple rinsing, the label must be defaced or removed before disposing of the container in the regular trash.[2][4] | Collection of rinseate as hazardous waste. |
Experimental Protocols: Not Applicable
There are no recommended experimental protocols for the on-site deactivation or neutralization of cyproterone acetate in a standard laboratory setting. The chemical stability of the compound makes such procedures complex and potentially hazardous without specialized equipment. One study noted that UV-oxidation was explored for treating wastewater from a pharmaceutical production facility containing cyproterone acetate, but this is not a feasible or validated method for laboratory waste streams.[8] The safest and most compliant method of disposal is through a licensed hazardous waste contractor.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of cyproterone acetate waste in a laboratory setting.
Caption: Workflow for the compliant disposal of cyproterone acetate waste.
Selecting a Hazardous Waste Disposal Vendor
While your institution's EHS department will typically manage vendor contracts, it is valuable for researchers to understand the criteria for selecting a reputable service. A reliable vendor is a partner in ensuring your laboratory's compliance and safety.
Key Vendor Selection Criteria:
-
Proper Licensing and Insurance: The vendor must have all necessary permits from regulatory bodies like the EPA and the Department of Transportation (DOT).[1]
-
Regulatory Compliance History: Check the vendor's compliance record with environmental agencies.[1]
-
Experience with Chemical Waste: The vendor should have demonstrated experience in handling high-potency active pharmaceutical ingredients (APIs).[9][10]
-
Cradle-to-Grave Documentation: The vendor must provide a complete paper trail, including manifests, that documents the waste's journey to its final disposal destination.[11]
-
Services Offered: A good vendor can often provide guidance on waste profiling, labeling, and packaging to ensure compliance.[3]
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Choose a Hazardous Waste Management Company [globalhazmat.com]
- 10. allcleanhaz.com [allcleanhaz.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Safeguarding Your Research: Personal Protective Equipment and Disposal Plan for Cyproterone Acetate
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Cyproterone acetate (B1210297). This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and a clear disposal plan to ensure laboratory safety and compliance.
Cyproterone acetate is a compound that requires careful handling due to its potential health hazards. It is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1] It is also harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE) for Handling Cyproterone Acetate
A comprehensive approach to personal protection is necessary to minimize exposure. This includes protection for the eyes, face, hands, and body, as well as respiratory protection when warranted.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2] Safety glasses with side shields or goggles are recommended.[3][4] A face shield may be necessary for operations with a higher risk of splashing. |
| Hand Protection | Wear compatible chemical-resistant gloves.[2] The glove material must be impermeable and resistant to the product.[1] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes according to EN 374) is recommended.[3] For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes according to EN 374) is recommended.[3] Always inspect gloves prior to use and wash hands thoroughly after handling.[5] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2][4] This includes overalls or a lab coat.[3] For handling the pure product, full protective skin clothing is advised.[6] A PVC apron may also be used.[3] |
| Respiratory Protection | Use only with adequate ventilation.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn, especially in cases of insufficient ventilation or when dust is generated.[2] If threshold values are exceeded, an FFP3 type facial filter is recommended.[6] Local exhaust ventilation is required where solids are handled as powders or crystals.[3] |
Standard Operating Procedure for Handling Cyproterone Acetate
The following workflow diagram outlines the essential steps for safely handling Cyproterone acetate in a laboratory setting.
Caption: Workflow for Safe Handling of Cyproterone Acetate.
Operational and Disposal Plan
Handling Procedures:
-
Obtain Special Instructions: Before use, obtain and read all safety information, including the Safety Data Sheet (SDS).[2][6]
-
Engineering Controls: Ensure good ventilation and exhaustion at the workplace.[1] Use a laboratory fume hood or other local exhaust ventilation, especially when handling powders.[3][7] A safety shower and eye wash station should be readily accessible.[2][8]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[4][6] Wash hands thoroughly after handling.[4]
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[4] Use dry clean-up procedures and avoid generating dust during spill cleanup.[3]
Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan:
Cyproterone acetate and its container must be disposed of as hazardous waste.[3] Do not allow the product to reach the sewage system or enter drains.[1][4]
-
Waste Characterization: Cyproterone acetate is considered an environmentally hazardous substance.[1]
-
Container Management:
-
Use polyethylene (B3416737) or polypropylene (B1209903) containers for waste.[3]
-
Ensure all waste containers are clearly labeled and free from leaks.[3]
-
-
Collection and Segregation:
-
Collect waste in designated, labeled containers.
-
Do not mix with household garbage.[1]
-
-
Disposal Method:
-
Contaminated Materials:
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aksci.com [aksci.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
